N-Acetyl-D-Mannosamine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-ZTVVOAFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3615-17-6 | |
| Record name | 2-acetamido-2-deoxy-D-mannose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pivotal Role of N-Acetyl-D-Mannosamine in Sialic Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, are predominantly found at the terminal positions of glycan chains on glycoproteins and glycolipids.[1] These terminal sugars play a critical role in a myriad of biological processes, including cell-cell recognition, cell adhesion, signal transduction, and immune responses.[1][2] The level of sialylation is crucial for the stability and function of glycoproteins.[3] Consequently, the biosynthetic pathway of sialic acid is a tightly regulated process and a key area of interest for therapeutic intervention in various diseases, including cancer and genetic disorders.[4][5] At the heart of this pathway lies N-Acetyl-D-Mannosamine (ManNAc), the committed precursor to all sialic acids.[6] This technical guide provides an in-depth exploration of the role of ManNAc in sialic acid biosynthesis, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its study.
The Sialic Acid Biosynthesis Pathway: A Central Role for ManNAc
The de novo synthesis of sialic acid, primarily N-acetylneuraminic acid (Neu5Ac), begins with UDP-N-acetylglucosamine (UDP-GlcNAc) and proceeds through a series of enzymatic reactions in the cytoplasm and nucleus.[7] ManNAc is the central intermediate in this pathway.[6]
The key enzyme governing the entry of substrates into this pathway is the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE).[8][9] This enzyme catalyzes the first two steps:
-
Epimerization: The epimerase domain of GNE converts UDP-GlcNAc to ManNAc and UDP.[6] This is the rate-limiting step in sialic acid biosynthesis.[3]
-
Phosphorylation: The kinase domain of GNE then phosphorylates ManNAc at the 6th position to generate ManNAc-6-phosphate (ManNAc-6-P).[6]
Subsequent enzymatic reactions convert ManNAc-6-P to Neu5Ac, which is then activated to CMP-Neu5Ac in the nucleus by CMP-sialic acid synthetase (CMAS).[10][11] CMP-Neu5Ac is the donor substrate for sialyltransferases, which transfer sialic acid residues to glycoconjugates in the Golgi apparatus.[10]
Diagram of the Sialic Acid Biosynthesis Pathway
Caption: Overview of the Sialic Acid Biosynthesis Pathway.
Regulation of Sialic Acid Biosynthesis
The production of sialic acid is tightly controlled to meet cellular demands while preventing overproduction. The primary regulatory mechanism is allosteric feedback inhibition of the GNE epimerase activity by the downstream product, CMP-Neu5Ac.[12] This feedback loop ensures that the rate of sialic acid synthesis is responsive to the intracellular concentration of the activated sialic acid donor.[12] Complete inhibition of the epimerase activity is achieved at a CMP-Neu5Ac concentration of approximately 60 μM.[4]
Diagram of Feedback Regulation
Caption: Feedback inhibition of GNE by CMP-Neu5Ac.
Transcriptional regulation of the GNE gene also plays a role in controlling the overall capacity for sialic acid synthesis.[13] Furthermore, cellular stress conditions, such as oxidative stress, have been shown to impact sialylation by affecting the metabolic flux through the hexosamine pathway and the availability of precursors like UDP-GlcNAc and acetyl-CoA.[7][14]
Quantitative Data on Key Enzymes
The kinetic parameters of the enzymes involved in sialic acid biosynthesis are crucial for understanding the efficiency and regulation of the pathway.
| Enzyme | Substrate | Km | Vmax | kcat | Source |
| GNE (Kinase domain) - Human | ManNAc | 95 µM | - | - | [8] |
| ATP | 4.4 mM | - | - | [8] | |
| N-acetylmannosamine kinase (NanK) - P. multocida | ManNAc | 0.30 ± 0.01 mM | 497 ± 7 µmol/min/mg | 263 ± 3 s-1 | [15] |
| ATP | 0.7 mM | 497 ± 7 µmol/min/mg | 263 ± 3 s-1 | [15] | |
| CMP-Sialic Acid Synthetase - Drosophila | Neu5Ac | 410 µM | 3.4-3.6 µmol/min/mg | - | [1] |
| CTP | 450 µM | 3.4-3.6 µmol/min/mg | - | [1] | |
| UDP-GlcNAc 2-epimerase - Paenibacillus alvei | UDP-GlcNAc (forward) | 3.91 mM | - | 33.44 s-1 | [8][9] |
| UDP-ManNAc (reverse) | 2.41 mM | - | 6.02 s-1 | [8][9] |
Detailed Experimental Protocols
GNE Epimerase Activity Assay
This assay measures the production of ManNAc from UDP-GlcNAc.
Workflow Diagram:
Caption: Workflow for GNE Epimerase Activity Assay.
Methodology:
-
Reaction Setup: Prepare a 200 µL reaction mixture containing purified GNE enzyme, 1.0 mM UDP-GlcNAc, and 10 mM MgCl₂ in 45 mM Na₂HPO₄ (pH 7.5).[16]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[16]
-
Reaction Termination: Stop the reaction by heating at 100°C for 1 minute.[16]
-
Colorimetric Detection (Morgan-Elson Method):
-
Add 30 µL of 0.8 M potassium borate (B1201080) (pH 9.1) to 150 µL of the reaction mixture.[16]
-
Incubate at 100°C for 3 minutes.[16]
-
Add 800 µL of 1% (w/v) 4-dimethylaminobenzaldehyde in 0.125% 10 N HCl.[16]
-
Incubate at 37°C for 3 minutes.[16]
-
-
Measurement: Measure the absorbance at 578 nm using a spectrophotometer.[16]
GNE Kinase Activity Assay (Coupled Enzyme Assay)
This assay spectrophotometrically measures the kinase activity of GNE by coupling the production of ADP to the oxidation of NADH.
Workflow Diagram:
Caption: Workflow for GNE Kinase Coupled Enzyme Assay.
Methodology:
-
Reaction Setup: Prepare a 200 µL reaction mixture in a 96-well plate containing:
-
Purified GNE protein
-
10 mM MgCl₂
-
5 mM ManNAc
-
10 mM ATP
-
0.2 mM NADH
-
2 mM phosphoenolpyruvate
-
4 units of pyruvate kinase
-
4 units of lactate dehydrogenase in 60 mM Tris-HCl (pH 8.1).[16]
-
-
Incubation and Measurement: Incubate the reaction mixture at 37°C and monitor the decrease in absorbance at 340 nm over time using a plate reader.[16]
Quantification of Sialic Acids by HPLC with Fluorescence Detection
This method allows for the sensitive quantification of sialic acids after derivatization with a fluorescent label.
Workflow Diagram:
Caption: Workflow for Sialic Acid Quantification by HPLC.
Methodology:
-
Sample Preparation: Release sialic acids from glycoproteins by mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours).[5]
-
Fluorescence Derivatization:
-
HPLC Analysis:
-
Detection and Quantification:
-
Monitor the eluent using a fluorescence detector at the appropriate excitation and emission wavelengths for the chosen label (e.g., Ex 373 nm, Em 448 nm for DMB).[15][17]
-
Quantify the sialic acid content by comparing the peak areas to a standard curve prepared with known concentrations of sialic acid standards.[15]
-
Quantification of Sialic Acids by LC-MS/MS
This method provides high specificity and sensitivity for the quantification of different sialic acid species.
Workflow Diagram:
Caption: Workflow for Sialic Acid Quantification by LC-MS/MS.
Methodology:
-
Sample Preparation: Release total sialic acids from glycoconjugates using either acid hydrolysis or neuraminidase treatment. For free sialic acids, direct analysis after filtration is possible.[1][20]
-
Internal Standard: Add a known amount of a stable isotope-labeled internal standard, such as ¹³C₃-sialic acid, to the sample.[1][11]
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.[1][2][21]
-
Perform separation using a suitable column (e.g., C18 or HILIC).[2][21]
-
Operate the mass spectrometer in negative electrospray ionization mode and use Multiple Reaction Monitoring (MRM) to detect the specific transitions for the sialic acid of interest and the internal standard (e.g., for Neu5Ac: m/z 308.2 -> 87.0; for ¹³C₃-Neu5Ac: m/z 311.2 -> 90.0).[1][11]
-
-
Quantification: Calculate the concentration of the sialic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[1]
Conclusion
This compound is a cornerstone of sialic acid biosynthesis, and its metabolism is intricately regulated to maintain cellular homeostasis. The bifunctional enzyme GNE, which catalyzes the formation and initial phosphorylation of ManNAc, serves as the primary control point of this vital pathway. Understanding the kinetics of the enzymes involved and the regulatory networks that govern their activity is paramount for developing novel therapeutic strategies targeting diseases associated with aberrant sialylation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted role of ManNAc in health and disease. As our knowledge of sialic acid metabolism continues to expand, so too will the opportunities for innovative drug development and a deeper understanding of fundamental cellular processes.
References
- 1. Quantification of free and total sialic acid excretion by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of sialic acids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sialylation Pathway [horizondiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. Beyond glycosylation: sialic acid precursors act as signaling molecules and are involved in cellular control of differentiation of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding and Controlling Sialylation in a CHO Fc-Fusion Process | PLOS One [journals.plos.org]
- 8. Frontiers | Insights into structure and activity of a UDP-GlcNAc 2-epimerase involved in secondary cell wall polymer biosynthesis in Paenibacillus alvei [frontiersin.org]
- 9. Insights into structure and activity of a UDP-GlcNAc 2-epimerase involved in secondary cell wall polymer biosynthesis in Paenibacillus alvei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutation Update for GNE Gene Variants Associated with GNE Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 12. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GNE (gene) - Wikipedia [en.wikipedia.org]
- 14. Understanding and Controlling Sialylation in a CHO Fc-Fusion Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Sialic Acids in Liver and Milk Samples of Wild-type and CMAH Knock-out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. takara.co.kr [takara.co.kr]
- 19. Reversed-Phase High-Performance Liquid Chromatography: A Robust Method for Quantitation of Fluorescently Labeled and Derivatized Sialic Acids Isolated from Mouse Liver [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. Sialic Acid Analysis by LC-MS – CD BioGlyco - CD BioGlyco [bioglyco.com]
N-Acetyl-D-Mannosamine: A Precursor to N-Acetylneuraminic Acid - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-mannosamine (ManNAc) is a naturally occurring monosaccharide that serves as the committed precursor in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.[1][2] Sialic acids are critical components of glycoproteins and glycolipids, playing a pivotal role in a myriad of biological processes including cellular recognition, adhesion, and signal transduction.[3][4] Deficiencies in the sialic acid biosynthesis pathway, often stemming from mutations in the gene encoding the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), can lead to severe inherited metabolic disorders such as GNE myopathy.[5][6] This technical guide provides an in-depth overview of ManNAc as a precursor to Neu5Ac, focusing on the biochemical pathway, therapeutic applications, and relevant experimental protocols.
The Sialic Acid Biosynthesis Pathway
The conversion of ManNAc to Neu5Ac is a key part of the sialic acid biosynthesis pathway, which primarily takes place in the cytoplasm and nucleus of vertebrate cells.[7][8] The pathway is initiated by the GNE enzyme, which catalyzes the first two committed steps.[9][10]
The key steps involving ManNAc are as follows:
-
Formation of ManNAc: The bifunctional enzyme GNE first catalyzes the epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc.[8][11] This is the rate-limiting step in sialic acid biosynthesis.[12]
-
Phosphorylation of ManNAc: The kinase domain of the same GNE enzyme then phosphorylates ManNAc at the C-6 position to form ManNAc-6-phosphate (ManNAc-6-P).[6][11]
-
Condensation to form Neu5Ac-9-phosphate: ManNAc-6-P is subsequently condensed with phosphoenolpyruvate (B93156) (PEP) by the enzyme N-acetylneuraminic acid phosphate (B84403) synthase (NANS) to yield N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[13]
-
Dephosphorylation to Neu5Ac: Finally, Neu5Ac-9-P is dephosphorylated by a specific phosphatase, N-acetylneuraminic acid 9-phosphate phosphatase (NANP), to produce N-acetylneuraminic acid (Neu5Ac).[11]
The synthesized Neu5Ac is then activated to CMP-Neu5Ac in the nucleus, which is the donor substrate for sialyltransferases in the Golgi apparatus to sialylate glycoconjugates.[7][8]
References
- 1. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy | RTI [rti.org]
- 6. researchgate.net [researchgate.net]
- 7. Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. Glycan Analysis - Sialic Acid Analysis | Ludger Ltd [ludger.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. [PDF] Use of a cell-free system to determine UDP-N-acetylglucosamine 2-epimerase and N-acetylmannosamine kinase activities in human hereditary inclusion body myopathy. | Semantic Scholar [semanticscholar.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Biological Significance of the N-Acetylmannosamine Pathway: A Technical Guide
Executive Summary: The N-acetylmannosamine (ManNAc) pathway is a critical metabolic route responsible for the biosynthesis of sialic acids, a diverse family of terminal monosaccharides on glycoproteins and glycolipids. This pathway's central enzyme, the bifunctional UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE), serves as a master regulator of cellular sialylation. The terminal sialic acid residues governed by this pathway play fundamental roles in a myriad of biological processes, including cell-cell communication, signal transduction, and immune modulation. Dysregulation of the ManNAc pathway, often due to mutations in the GNE gene, is implicated in several severe pathologies, such as GNE myopathy, specific glomerular kidney diseases, and cancer. Consequently, the ManNAc pathway presents a significant target for novel therapeutic interventions, including substrate replacement therapies and advanced metabolic glycoengineering techniques for research and drug development.
The Core N-Acetylmannosamine Pathway: Gateway to Sialylation
The biosynthesis of sialic acids in vertebrates is a cytoplasmic and nuclear process initiated by the ManNAc pathway.[1] The primary substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), is derived from the hexosamine pathway.[2] The commitment and rate-limiting step of sialic acid synthesis is the conversion of UDP-GlcNAc to N-acetylmannosamine (ManNAc).[1] This reaction, along with the subsequent phosphorylation of ManNAc, is catalyzed by the bifunctional enzyme GNE.[3][4]
The key steps are as follows:
-
Epimerization: The epimerase domain of GNE converts UDP-GlcNAc into ManNAc, releasing UDP.[5]
-
Phosphorylation: The kinase domain of GNE then phosphorylates ManNAc at the C-6 position to form ManNAc-6-phosphate.[1][6]
-
Condensation: N-acetylneuraminic acid-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (B93156) to yield N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[7]
-
Dephosphorylation: A specific phosphatase, N-acetylneuraminic acid phosphatase (NANP), removes the phosphate (B84403) group to produce N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[8]
-
Activation: In the nucleus, CMP-sialic acid synthetase (CMAS) activates Neu5Ac by coupling it with a cytidine (B196190) monophosphate (CMP) group, forming CMP-Neu5Ac.[1][9] This activated sugar is then transported into the Golgi apparatus to be used by sialyltransferases.
The entire process is tightly controlled, primarily through feedback inhibition of the GNE epimerase activity by the final product, CMP-Neu5Ac, ensuring homeostatic control of cellular sialylation levels.[10][11][12]
Pathophysiological Relevance of the ManNAc Pathway
Genetic defects in the GNE gene disrupt the normal flow of the ManNAc pathway, leading to a spectrum of diseases characterized by either insufficient or excessive sialic acid production.
GNE Myopathy
GNE myopathy, also known as Hereditary Inclusion Body Myopathy (HIBM), is a rare, autosomal recessive neuromuscular disorder caused by hypomorphic mutations in the GNE gene.[1][5] These mutations reduce GNE enzymatic activity, leading to a systemic deficit in sialic acid biosynthesis. The resulting hyposialylation of key muscle glycoproteins is believed to be the primary cause of progressive muscle weakness and atrophy that typically spares the quadriceps.[1][13]
Glomerular Kidney Diseases
There is substantial evidence linking reduced GNE activity and subsequent hyposialylation of glomerular proteins, particularly podocyte proteins, to certain kidney diseases.[1] Conditions such as minimal change disease (MCD), focal segmental glomerulosclerosis (FSGS), and membranous nephropathy are associated with a lack of terminal sialic acid on glomerular glycoproteins, which contributes to proteinuria and hematuria.[1][14][15] Oral administration of ManNAc has shown potential in rescuing this phenotype by bypassing the defective GNE step and restoring sialylation.[14][16]
Sialuria
In contrast to GNE myopathy, sialuria is a rare autosomal dominant disorder caused by mutations in the allosteric binding site of the GNE epimerase domain.[3] These mutations render the enzyme resistant to feedback inhibition by CMP-Neu5Ac. This results in the constitutive, unregulated overproduction of sialic acid, which accumulates in the cytoplasm and is excreted in large quantities in the urine.[3][13]
Cancer
Aberrant sialylation is a well-established hallmark of cancer.[17][18] Many tumors exhibit hypersialylation, an overabundance of sialic acids on the cell surface. This altered glycosylation landscape contributes to cancer progression by:
-
Promoting Metastasis: Increased sialylation can weaken cell-extracellular matrix adhesion, enhancing cell motility and invasion.[19]
-
Immune Evasion: Sialic acids can mask underlying antigens from immune cell recognition or engage with inhibitory Siglec receptors on immune cells to dampen the anti-tumor response.[17][18]
-
Altering Cell Signaling: Changes in sialylation can modulate the function of cell surface receptors, contributing to oncogenic signaling.[18]
Therapeutic and Biotechnological Applications
The central role of the ManNAc pathway makes it a prime target for therapeutic intervention and a valuable tool in biotechnology.
Substrate Replacement Therapy
For diseases caused by insufficient ManNAc production, such as GNE myopathy and certain kidney disorders, direct oral administration of ManNAc serves as a logical substrate replacement therapy.[14][20] By providing the product of the defective enzymatic step, this approach bypasses the metabolic bottleneck to restore the synthesis of sialic acids.[20][21] Clinical trials have investigated the safety and efficacy of ManNAc for GNE myopathy.[21]
| Therapeutic Indication | Mechanism of Action | Status/Key Findings |
| GNE Myopathy | Bypasses the deficient GNE enzyme to restore sialic acid synthesis in muscle tissue.[13][21] | Clinical trials suggest ManNAc supplementation may slow the decline in muscle strength and function.[21] |
| Glomerular Kidney Diseases | Restores sialylation of podocyte and glomerular basement membrane proteins, improving glomerular barrier function.[1][14] | Preclinical data is extensive; Phase I and II clinical trials have been conducted for primary glomerular diseases.[14] |
| Diabetic Nephropathy | Aims to correct hyposialylation implicated in the pathogenesis of diabetic kidney damage.[14][15] | Investigated as a potential therapeutic application of ManNAc.[14][15] |
Metabolic Glycoengineering
The ManNAc pathway is remarkably permissive to modified substrates. This has led to the development of metabolic glycoengineering, where cells are fed unnatural ManNAc analogs bearing chemical reporter groups like azides or alkynes.[22][23] These analogs are processed by the downstream enzymes and incorporated into cell surface sialoglycans.[24] The reporter groups can then be covalently tagged with probes via bioorthogonal "click chemistry," enabling the imaging, proteomic identification, and functional study of sialoglycans in living systems.[23][25]
Recombinant Protein Production
The degree of sialylation is a critical quality attribute for many recombinant glycoprotein (B1211001) therapeutics, as it impacts their serum half-life, solubility, and immunogenicity.[1] Supplementing cell culture media with ManNAc can boost the intracellular pool of sialic acid precursors, leading to more efficient and complete sialylation of the recombinant proteins, thereby enhancing their therapeutic efficacy.[1][26]
Key Experimental Protocols
Studying the ManNAc pathway requires specific biochemical and cell-based assays.
Protocol 1: GNE Enzyme Activity Assay (Coupled Spectrophotometric)
This protocol measures the kinase activity of GNE by coupling the production of ADP to the oxidation of NADH.
Principle: The kinase domain of GNE phosphorylates ManNAc using ATP, producing ManNAc-6-P and ADP. The generated ADP is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to GNE kinase activity.
Reagents:
-
Purified GNE enzyme
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Substrates: 100 mM ManNAc, 100 mM ATP
-
Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)
-
Coupling Substrates: 50 mM Phosphoenolpyruvate (PEP), 10 mM NADH
Procedure:
-
Prepare a reaction mixture in a 96-well UV-transparent plate containing Reaction Buffer, PEP, NADH, PK, and LDH.
-
Add a defined amount of purified GNE enzyme to each well.
-
Initiate the reaction by adding ManNAc and ATP.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 30-60 minutes using a plate reader at 37°C.
-
Calculate the rate of NADH decrease (ΔA340/min). The specific activity is determined using the Beer-Lambert law and normalized to the amount of GNE protein.
Protocol 2: Metabolic Labeling of Sialoglycans with ManNAz
This protocol describes the labeling of cellular sialoglycans for subsequent detection or enrichment.
Principle: A peracetylated, cell-permeable azide-modified ManNAc analog (Ac₄ManNAz) is fed to cells. Intracellular esterases remove the acetyl groups, and the resulting ManNAz is metabolized by the sialic acid pathway and incorporated into glycans. The azide (B81097) group serves as a chemical handle for bioorthogonal ligation.
Materials:
-
Cell line of interest in culture
-
Tetraacetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Biotin-alkyne or Fluorophore-alkyne probe
-
Click chemistry catalyst (e.g., copper(I) sulfate, TBTA ligand, sodium ascorbate)
Procedure:
-
Metabolic Labeling: Culture cells in the presence of 25-50 µM Ac₄ManNAz for 1-3 days. Include a control group cultured without the analog.
-
Cell Lysis: Harvest and wash the cells with PBS. Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Click Reaction: To a normalized amount of protein lysate, add the alkyne probe, copper(I) sulfate, ligand, and freshly prepared sodium ascorbate. Incubate at room temperature for 1-2 hours.
-
Analysis:
-
Detection: Labeled proteins can be visualized by SDS-PAGE followed by Western blotting with streptavidin-HRP (for biotin (B1667282) probes) or by in-gel fluorescence scanning (for fluorescent probes).
-
Enrichment: Biotinylated sialoglycoproteins can be captured on streptavidin-coated beads for subsequent proteomic analysis by mass spectrometry.
-
Conclusion and Future Directions
The N-acetylmannosamine pathway is a fundamental metabolic route whose significance extends from basic cellular function to complex human diseases. As the gatekeeper of sialic acid biosynthesis, its central enzyme, GNE, represents a critical node for understanding and manipulating cellular glycosylation. The direct links between GNE dysfunction and debilitating myopathies, kidney diseases, and cancer progression underscore its importance as a therapeutic target.
Future research will likely focus on developing small molecule modulators that can either enhance or inhibit GNE activity with high specificity, offering more refined therapeutic options than substrate replacement. Furthermore, expanding the toolkit of ManNAc analogs for metabolic glycoengineering will continue to provide invaluable insights into the specific roles of sialoglycans—the so-called "sialome"—in health and disease, paving the way for novel diagnostics and targeted therapies in oncology and immunology.
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. UDP-GlcNAc 2-Epimerase/ManNAc Kinase (GNE): A Master Regulator of Sialic Acid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycation Interferes with the Activity of the Bi-Functional UDP-N-Acetylglucosamine 2-Epimerase/N-Acetyl-mannosamine Kinase (GNE) [mdpi.com]
- 6. GNE gene: MedlinePlus Genetics [medlineplus.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. imrpress.com [imrpress.com]
- 9. Frontiers | The Distinct Roles of Sialyltransferases in Cancer Biology and Onco-Immunology [frontiersin.org]
- 10. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 14. Treating Kidney Disorders and Diabetic Nephropathy with N-acetyl mannosamine (ManNAc) | Technology Transfer [techtransfer.nih.gov]
- 15. Technology - Treating Kidney Disorders and Diabetic Nephropathy with N-acetyl mannosamine (ManNAc) [nih.technologypublisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. When a negative (charge) is not a positive: sialylation and its role in cancer mechanics and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. US8410063B2 - N-acetyl mannosamine as a therapeutic agent - Google Patents [patents.google.com]
- 21. ManNAc | World CDG Organization [worldcdg.org]
- 22. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. academic.oup.com [academic.oup.com]
- 25. A new method for detection of tumor driver-dependent changes of protein sialylation in a colon cancer cell line reveals nectin-3 as TGFBR2 target - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Human Metabolome Database: Showing metabocard for N-Acetylmannosamine (HMDB0001129) [hmdb.ca]
An In-depth Technical Guide to N-Acetyl-D-Mannosamine: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Acetyl-D-mannosamine (ManNAc), a pivotal monosaccharide in mammalian glycobiology. We will delve into its chemical structure, physicochemical properties, and its critical role as a precursor in the biosynthesis of sialic acids. This document also includes detailed experimental protocols for the synthesis, purification, and analysis of ManNAc, alongside a visualization of its metabolic pathway.
Core Structure and Chemical Identity
This compound is an N-acetylated amino sugar, structurally an epimer of N-acetyl-D-glucosamine (GlcNAc) at the C-2 position. It exists in equilibrium between its pyranose (six-membered ring) and furanose (five-membered ring) forms, with the pyranose form being predominant in solution.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide[1] |
| CAS Number | 7772-94-3[1][2][3] |
| Molecular Formula | C₈H₁₅NO₆[2][4][5] |
| Synonyms | ManNAc, 2-Acetamido-2-deoxy-D-mannose[4] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and application in research and development.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Weight | 221.21 g/mol [2][4][5][6] |
| Appearance | White to off-white crystalline solid[7] |
| Melting Point | 118-121 °C[2] |
| Solubility | Soluble in water (approximately 50 mg/mL)[8][9][10][11], methanol, ethanol, DMSO, and dimethylformamide[12]. |
| Optical Rotation | [α]²⁰_D +10.2° ± 0.5° (in water)[11] |
| Stability | Stable under standard conditions. Should be stored at -20°C for long-term use[9][12][13][14]. |
Biological Significance: The Sialic Acid Biosynthesis Pathway
This compound is the committed precursor to N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans. Sialic acids are terminal monosaccharides on glycoproteins and glycolipids, playing vital roles in cell-cell recognition, signaling, and immunity. The biosynthesis of sialic acid is a critical pathway for drug development, particularly in the context of diseases like GNE myopathy, which arises from defects in this pathway.
The pathway begins with UDP-N-acetylglucosamine and proceeds through a series of enzymatic steps primarily in the cytoplasm and nucleus.
Caption: Sialic Acid Biosynthesis Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound by Base-Catalyzed Epimerization
This protocol describes the synthesis of ManNAc from the more readily available GlcNAc through epimerization at the C-2 position.
Materials:
-
N-Acetyl-D-glucosamine (NAG)
-
Glacial Acetic Acid
-
Deionized Water
-
n-Propanol
Procedure:
-
In a suitable reactor, dissolve N-Acetyl-D-glucosamine in deionized water.
-
Heat the solution to 60 ± 2°C with stirring.
-
Add a catalytic amount of triethylamine to initiate the epimerization reaction.
-
Maintain the reaction at 60 ± 2°C for approximately two hours. The progress of the reaction can be monitored by HPLC to achieve the desired ratio of NAG to ManNAc (typically around 80:20).[2]
-
Once the desired equilibrium is reached, add glacial acetic acid to neutralize the triethylamine and quench the reaction.[2]
-
Concentrate the reaction mixture under vacuum at a temperature below 60°C to remove a portion of the water.
-
The resulting mixture of NAG and NAM can then be subjected to selective crystallization to isolate ManNAc.
Purification of this compound
A multi-step chromatographic approach is often employed to achieve high purity ManNAc.
Materials:
-
Q Sepharose column (or similar strong anion-exchange resin)
-
Binding Buffer: 20 mM Tris-HCl, pH 8.0
-
Elution Buffer: 20 mM Tris-HCl, pH 8.0, containing 1 M NaCl
Procedure:
-
Equilibrate the Q Sepharose column with Binding Buffer.
-
Load the crude ManNAc solution onto the column.
-
Wash the column with Binding Buffer until the baseline absorbance at 280 nm is stable.
-
Elute the bound molecules using a linear gradient of increasing NaCl concentration (from 0 to 1 M) in the Elution Buffer.
-
Collect fractions and analyze for the presence of ManNAc using a suitable method (e.g., TLC or HPLC).
Materials:
-
Phenyl Sepharose column (or similar HIC resin)
-
Binding Buffer: 20 mM Tris-HCl, pH 8.0, containing 1 M Ammonium (B1175870) Sulfate (B86663)
-
Elution Buffer: 20 mM Tris-HCl, pH 8.0
Procedure:
-
To the pooled fractions from the anion-exchange step, add ammonium sulfate to a final concentration of 1 M.
-
Equilibrate the Phenyl Sepharose column with Binding Buffer.
-
Load the sample onto the column.
-
Wash the column with Binding Buffer until the baseline is stable.
-
Elute ManNAc using a decreasing linear gradient of ammonium sulfate (from 1 M to 0 M).
-
Collect and analyze fractions for ManNAc.
Materials:
-
Superdex 200 column (or similar SEC resin)
-
Mobile Phase: 20 mM Tris-HCl, pH 8.0
Procedure:
-
Equilibrate the Superdex 200 column with the Mobile Phase.
-
Concentrate the pooled fractions from the HIC step.
-
Load the concentrated sample onto the SEC column.
-
Elute with the Mobile Phase at a constant flow rate.
-
Collect fractions corresponding to the molecular weight of ManNAc.
Analysis of this compound
¹H NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified ManNAc in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans for adequate signal-to-noise, and a relaxation delay of 1-2 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Interpretation: The anomeric proton signals (H-1) for the α and β anomers will appear as distinct doublets in the downfield region (typically between 4.5 and 5.5 ppm). Other sugar ring protons will appear in the region of 3.0-4.5 ppm, and the acetyl methyl protons will be a sharp singlet around 2.0 ppm.
¹³C NMR Analysis:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5 mL D₂O) for ¹³C NMR.
-
Instrumentation: Use a spectrometer equipped with a carbon probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Interpretation: The anomeric carbon (C-1) signals will be in the range of 90-100 ppm. The other ring carbons will resonate between 50 and 80 ppm, and the acetyl carbonyl and methyl carbons will appear around 175 ppm and 23 ppm, respectively.[2]
This method is highly sensitive and specific for the quantification of ManNAc in complex biological matrices such as plasma.
Sample Preparation (Plasma):
-
Protein precipitation is a common method. Add a threefold volume of cold acetonitrile (B52724) to the plasma sample.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
LC Conditions:
-
Column: A hydrophilic interaction chromatography (HILIC) column is typically used for the retention of polar analytes like ManNAc.
-
Mobile Phase A: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in water.[4]
-
Mobile Phase B: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in acetonitrile.[4]
-
Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 97% Mobile Phase B) and decreasing over time is used to elute ManNAc.[4]
-
Flow Rate: A typical flow rate is around 0.8 mL/min.[4]
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode can be used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for ManNAc.
-
Quantification: An isotopically labeled internal standard (e.g., ¹³C-labeled ManNAc) is often used for accurate quantification.
Conclusion
This compound is a fundamentally important molecule in glycobiology with direct implications for human health and disease. A thorough understanding of its chemical and physical properties, as well as its metabolic context, is essential for researchers and developers in the pharmaceutical and biotechnology sectors. The experimental protocols provided in this guide offer a starting point for the synthesis, purification, and analysis of this key monosaccharide, facilitating further research into its biological roles and therapeutic potential.
References
- 1. spectrabase.com [spectrabase.com]
- 2. US20090131654A1 - Process for the preparation of this compound monohydrate - Google Patents [patents.google.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of N-acetylmannosamine kinase from methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bmse000056 this compound at BMRB [bmrb.io]
- 12. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Emergence of a Key Player: An In-depth Technical Guide to the Discovery and History of N-Acetyl-D-Mannosamine in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-mannosamine (ManNAc) is a pivotal monosaccharide in glycobiology, serving as the committed precursor to sialic acids, which are crucial terminal components of glycoconjugates on cell surfaces.[1] The presence and nature of these sialic acids play a significant role in a myriad of biological processes, including cell-cell communication, immune responses, and pathogen interactions.[2] Consequently, the study of ManNAc and its metabolic pathway has become a focal point for understanding various physiological and pathological states, and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and core biochemical significance of this compound, with a focus on the experimental foundations of our current understanding.
Historical Perspective: The Path to Understanding Sialic Acid Biosynthesis
The story of this compound is intrinsically linked to the discovery of sialic acids. In the mid-20th century, researchers Gunnar Blix and Ernst Klenk independently isolated a new class of acidic sugars from salivary mucins and brain glycolipids, which they named "sialic acid" and "neuraminic acid," respectively. The elucidation of the structure of the most common of these, N-acetylneuraminic acid (Neu5Ac), and its biosynthetic pathway was a major focus of biochemists in the following decades.
A seminal breakthrough came in 1958 from the work of Donald G. Comb and Saul Roseman. Their research on the enzymatic synthesis of N-acetylneuraminic acid led to the identification of this compound as a key intermediate. This discovery was a critical step in mapping the intricate pathway of sialic acid biosynthesis and opened the door to a deeper understanding of its regulation and its role in biology.
The Central Role of this compound in Sialic Acid Biosynthesis
This compound stands at a crucial juncture in the metabolic pathway leading to the synthesis of N-acetylneuraminic acid (Neu5Ac). The biosynthesis of ManNAc is primarily regulated by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE).[3]
The pathway can be summarized as follows:
-
Epimerization: UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine pathway, is converted to this compound (ManNAc) and UDP by the epimerase domain of the GNE enzyme. This is the rate-limiting step in sialic acid biosynthesis.[3]
-
Phosphorylation: The kinase domain of the GNE enzyme then phosphorylates ManNAc to produce this compound-6-phosphate (ManNAc-6-P).[2]
-
Condensation: N-acetylneuraminate-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).
-
Dephosphorylation: Finally, N-acetylneuraminic acid 9-phosphate phosphatase (NANP) removes the phosphate (B84403) group to yield N-acetylneuraminic acid (Neu5Ac).
This newly synthesized Neu5Ac is then activated to CMP-Neu5Ac in the nucleus, which serves as the donor substrate for sialyltransferases in the Golgi apparatus to sialylate glycoproteins and glycolipids.
Biosynthetic pathway of N-acetylneuraminic acid (Sialic Acid).
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is based on the enzymatic conversion of N-acetyl-D-glucosamine (GlcNAc) to ManNAc using N-acyl-D-glucosamine 2-epimerase.
Materials:
-
N-acetyl-D-glucosamine (GlcNAc)
-
N-acyl-D-glucosamine 2-epimerase (e.g., from porcine kidney)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
ATP
-
MgCl₂
-
Dowex 1-formate resin
-
Formic acid
Procedure:
-
Prepare a reaction mixture containing 100 µmol of GlcNAc, 10 µmol of ATP, 10 µmol of MgCl₂, and an appropriate amount of N-acyl-D-glucosamine 2-epimerase in 2.0 ml of 50 mM Tris-HCl buffer, pH 7.5.
-
Incubate the mixture at 37°C for 2 hours.
-
Terminate the reaction by heating the mixture in a boiling water bath for 3 minutes.
-
Centrifuge the mixture to remove denatured protein.
-
Apply the supernatant to a Dowex 1-formate column (1 x 10 cm).
-
Wash the column with water to elute the unreacted GlcNAc and the newly formed ManNAc.
-
The separation of GlcNAc and ManNAc can be achieved by paper chromatography or HPLC.
Chemical Synthesis of this compound (Base-Catalyzed Epimerization)
This method relies on the base-catalyzed epimerization of the more readily available N-acetyl-D-glucosamine.[4]
Materials:
-
N-acetyl-D-glucosamine (GlcNAc)
-
Calcium hydroxide (B78521) (Ca(OH)₂)
-
Dry ice (solid CO₂)
Procedure:
-
Dissolve 10 g of GlcNAc in 100 ml of water.
-
Add 5 g of calcium hydroxide to the solution and stir at room temperature for 24-48 hours. The pH should be maintained above 9.
-
Neutralize the reaction mixture by bubbling CO₂ gas through it or by adding small pieces of dry ice until the pH reaches approximately 7.0. This will precipitate the calcium as calcium carbonate.
-
Filter the mixture to remove the calcium carbonate precipitate.
-
Concentrate the filtrate under reduced pressure to a thick syrup.
-
Add 100 ml of hot ethanol to the syrup and allow it to cool slowly to induce crystallization. The product, a mixture of ManNAc and unreacted GlcNAc, will crystallize.
-
The ManNAc can be further purified from GlcNAc by fractional crystallization from ethanol-water mixtures.
Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines a general procedure for the quantification of ManNAc in human plasma using liquid chromatography-tandem mass spectrometry.[5]
Materials:
-
Human plasma sample
-
Internal standard (e.g., ¹³C-labeled ManNAc)
-
Formic acid
-
Ammonium (B1175870) formate
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and gradually decrease to allow for the elution of the polar analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI), typically in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
ManNAc: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 222.1 -> 102.1).
-
Internal Standard: Monitor the corresponding transition for the labeled internal standard.
-
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of ManNAc.
-
Calculate the concentration of ManNAc in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Workflow for LC-MS/MS quantification of ManNAc in plasma.
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| GNE Enzyme Kinetics | |||
| Km for UDP-GlcNAc | 0.45 mM | Spectrophotometric assay | [6] |
| Vmax for UDP-GlcNAc | 1.2 µmol/min/mg | Spectrophotometric assay | [6] |
| ManNAc Quantification in Human Plasma | |||
| Endogenous ManNAc concentration | 10-50 ng/mL | LC-MS/MS | [5] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | LC-MS/MS | [5] |
| Chemical Synthesis Yield | |||
| Base-catalyzed epimerization (ManNAc:GlcNAc ratio) | ~20:80 | HPLC | [4] |
This compound and Cell Signaling
The role of this compound in cell signaling is primarily indirect, mediated through the sialic acids it helps to produce. Sialic acids on the cell surface are recognized by a family of receptors called Siglecs (Sialic acid-binding immunoglobulin-like lectins).[7] These interactions are critical in regulating immune cell activation and maintaining immune homeostasis.
Most Siglecs have intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[8] When a Siglec binds to a sialic acid on another cell (a trans interaction) or on the same cell (a cis interaction), the ITIMs become phosphorylated. This leads to the recruitment of phosphatases, such as SHP-1 and SHP-2, which dephosphorylate downstream signaling molecules, thereby dampening activating signals.[9]
For example, the interaction of sialylated ligands with Siglec-7 or Siglec-9 on natural killer (NK) cells can inhibit their cytotoxic activity, a mechanism that can be exploited by cancer cells to evade the immune system.
Inhibitory signaling pathway mediated by Siglec receptors.
Drug Development and Future Perspectives
The central role of this compound in sialic acid biosynthesis has made it a prime target for therapeutic intervention in diseases characterized by hyposialylation. Oral administration of ManNAc is being investigated as a treatment for GNE myopathy, a rare genetic disorder caused by mutations in the GNE gene, which leads to impaired sialic acid production and progressive muscle weakness. Clinical trials have shown that ManNAc supplementation can increase sialic acid levels in patients.
Furthermore, the modulation of cell surface sialylation through the administration of ManNAc or its derivatives holds promise for a range of other conditions, including certain kidney diseases and inflammatory disorders. The ability to influence cell signaling by altering the glycan landscape opens up new avenues for drug development, targeting the intricate interplay between cells and their environment.
Conclusion
From its initial discovery as an enigmatic intermediate in sialic acid biosynthesis to its current status as a promising therapeutic agent, this compound has proven to be a molecule of profound importance in biochemistry and medicine. The foundational experimental work that elucidated its role has paved the way for a deeper understanding of the complex world of glycobiology and its implications for human health and disease. As research continues, the full potential of manipulating the ManNAc pathway for therapeutic benefit is only beginning to be realized, offering hope for patients with a variety of challenging conditions.
References
- 1. Siglec - Wikipedia [en.wikipedia.org]
- 2. Enzymic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for N-Acetylmannosamine (HMDB0001129) [hmdb.ca]
- 4. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modulation of Immune Tolerance via Siglec-Sialic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Siglecs in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Role of N-Acetyl-D-Mannosamine in Glycoprotein and Glycolipid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-D-mannosamine (ManNAc) is a pivotal monosaccharide that serves as a committed precursor in the biosynthesis of sialic acids. Sialic acids, in turn, are crucial terminal sugar residues on glycoproteins and glycolipids, mediating a wide array of biological processes including cellular recognition, signaling, and immune responses. This technical guide provides an in-depth exploration of ManNAc's central role in these synthetic pathways, its metabolism, and its therapeutic applications, particularly in the context of diseases characterized by hyposialylation, such as GNE myopathy. We present quantitative data on the effects of ManNAc supplementation, detailed experimental protocols for the analysis of sialylation, and visual representations of the relevant biochemical pathways and experimental workflows.
Introduction to this compound and Sialylation
This compound (ManNAc) is an uncharged, naturally occurring amino sugar and a key intermediate in the sialic acid biosynthetic pathway.[1] Sialic acids are a family of nine-carbon carboxylated monosaccharides, with N-acetylneuraminic acid (Neu5Ac) being the most common form in humans. These acidic sugars are typically found at the outermost ends of glycan chains on glycoproteins and glycolipids. The process of adding sialic acids to these glycoconjugates is known as sialylation, a post-translational modification that profoundly influences the structure and function of these molecules.
The sialylation of glycoproteins and glycolipids is critical for a multitude of physiological processes. It plays a significant role in modulating protein stability, receptor-ligand interactions, cell-cell adhesion, and immune system recognition. Dysregulation of sialylation has been implicated in various pathological conditions, including certain cancers, inflammatory diseases, and rare genetic disorders like GNE myopathy.[2]
The Biochemical Pathway of Sialic Acid Synthesis from ManNAc
The synthesis of sialic acid from ManNAc is a multi-step enzymatic process that primarily occurs in the cytoplasm and nucleus of vertebrate cells.
The pathway begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc, a reaction catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). This is the rate-limiting step in sialic acid biosynthesis.[2] ManNAc is then phosphorylated by the kinase domain of GNE to produce ManNAc-6-phosphate. Subsequently, ManNAc-6-phosphate is condensed with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P), which is then dephosphorylated to yield Neu5Ac.
Free Neu5Ac is transported into the nucleus where it is activated to CMP-N-acetylneuraminic acid (CMP-Neu5Ac) by CMP-sialic acid synthetase. CMP-Neu5Ac is the activated sugar nucleotide donor that is transported back to the cytoplasm and then into the Golgi apparatus. In the Golgi, sialyltransferases catalyze the transfer of sialic acid from CMP-Neu5Ac to the terminal positions of glycan chains on newly synthesized glycoproteins and glycolipids.[2]
A key regulatory feature of this pathway is the feedback inhibition of the GNE epimerase activity by CMP-Neu5Ac.[3] This mechanism ensures tight control over sialic acid production. Supplementation with exogenous ManNAc can bypass this feedback loop, providing a substrate for the kinase activity of GNE and thereby increasing the intracellular pool of sialic acid.[1]
References
- 1. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of N-Acetyl-D-Mannosamine in Cellular Communication and Immune Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-Mannosamine (ManNAc) is a naturally occurring amino sugar that serves as a committed precursor in the biosynthesis of sialic acids. Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, collectively forming the glycocalyx on the cell surface. This intricate "sugar coat" is a critical mediator of a vast array of cellular processes, including cell-cell recognition, signaling, and host-pathogen interactions. The abundance and linkage of sialic acids, a process known as sialylation, can profoundly influence the function of immune cells and their communication within the complex landscape of the human body. This technical guide provides an in-depth exploration of the core functions of ManNAc, detailing its role in modulating cellular communication and orchestrating the immune response. We present quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the key signaling pathways involved.
The Sialic Acid Biosynthesis Pathway: The Central Role of ManNAc
ManNAc is a pivotal intermediate in the sialic acid biosynthetic pathway. The administration of exogenous ManNAc can bypass the rate-limiting step of this pathway, leading to an increased production of sialic acids and enhanced sialylation of cell surface glycoconjugates.[1] This process of "glycoengineering" offers a powerful tool to study the functional consequences of altered sialylation and holds therapeutic potential for diseases associated with hyposialylation.
The biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, from ManNAc involves a series of enzymatic steps primarily occurring in the cytoplasm and nucleus.
Quantitative Effects of ManNAc on Sialylation
The administration of ManNAc has been shown to increase sialylation in a dose-dependent manner in various cell types and in vivo. This effect is the basis for its therapeutic investigation in conditions like GNE myopathy, a disease caused by impaired sialic acid biosynthesis.
Table 1: Effect of ManNAc on Sialic Acid Levels in GNE-Deficient HEK-293 Cells
| ManNAc Concentration (mM) | Relative Neu5Ac per Protein (Normalized to Wild Type) |
| 0 | 0.29 |
| 0.1 | 0.37 |
| 0.3 | 0.47 |
| 0.6 | 0.51 |
| 1.0 | 0.61 |
| 2.0 | 0.90 |
| Data adapted from a study on GNE-knockout HEK-293 cells, demonstrating a dose-dependent restoration of N-acetylneuraminic acid (Neu5Ac) levels.[2] |
Table 2: Clinical Trial Data on Oral ManNAc Administration
| Treatment Group | Change in Plasma Neu5Ac (nmol/L) | p-value |
| ManNAc (6 g/day ) | +2,159 | < 0.0001 |
| Data from a phase 2 open-label study in patients with GNE myopathy, showing a significant increase in plasma Neu5Ac after 90 days of treatment.[3][4] |
Table 3: Effect of ManNAc on High Mannose (Man5) Glycoforms in CHO Cells
| ManNAc Concentration (mM) | Man5 Reduction (%) |
| 5 | ~20 |
| 10 | ~35 |
| 15 | ~45 |
| 20 | ~50 |
| 40 | ~60 |
| 60 | ~65 |
| 80 | ~67 |
| 100 | ~67 |
| Data adapted from a study on monoclonal antibody production in CHO-K1 cells, showing a concentration-dependent decrease in Man5 glycoforms.[5] |
ManNAc's Role in Immune Cell Communication
The sialic acid-rich glycocalyx plays a crucial role in regulating immune cell interactions and responses. Changes in sialylation, influenced by ManNAc availability, can modulate immune cell trafficking, activation, and cytokine production.
Dendritic Cell Migration and CCR7 Polysialylation
Dendritic cells (DCs) are potent antigen-presenting cells that migrate from peripheral tissues to lymph nodes to initiate adaptive immune responses. This migration is critically dependent on the chemokine receptor CCR7 and its ligand CCL21.[6][7] Research has revealed that CCR7 on mature DCs is polysialylated, a modification where long chains of α2,8-linked sialic acids are attached. This polysialylation is essential for the recognition of and response to CCL21.[6][8] Polysialic acid on CCR7 is thought to interact with the C-terminal region of CCL21, releasing it from an autoinhibited state and enabling efficient receptor signaling and subsequent cell migration.[6][9]
T-Lymphocyte Activation
The activation of T-lymphocytes is a cornerstone of the adaptive immune response. Cell surface sialylation is known to modulate T-cell receptor (TCR) signaling and the threshold for T-cell activation. While direct quantitative data on the dose-dependent effect of ManNAc on T-cell activation markers like CD25 and CD69 is still emerging, the principle that increased sialylation can alter these processes is well-established. For instance, hypersialylation can mask underlying glycan structures recognized by activating receptors, thereby dampening immune responses. Conversely, specific sialic acid linkages can be recognized by Siglecs (sialic acid-binding immunoglobulin-like lectins), which can have either activating or inhibitory functions.
Experimental Protocols
Metabolic Glycoengineering of Immune Cells with ManNAc
This protocol describes the metabolic labeling of sialic acids on immune cells (e.g., Jurkat, a human T-lymphocyte cell line) using ManNAc, followed by quantification of total sialic acid.[10][11]
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (ManNAc) stock solution (e.g., 50 mM in sterile water)
-
Phosphate Buffered Saline (PBS)
-
Periodate-Resorcinol reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 with 10% FBS at 37°C in a 5% CO₂ incubator.
-
ManNAc Treatment: Seed cells at a density of 1 x 10⁶ cells/mL in a 6-well plate. Add ManNAc stock solution to achieve final concentrations ranging from 0 to 2 mM. Incubate for 48-72 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash with PBS, and resuspend in a known volume of lysis buffer. Lyse the cells by three freeze-thaw cycles.
-
Sialic Acid Quantification:
-
To a 100 µL aliquot of cell lysate, add 100 µL of periodate-resorcinol reagent.
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 1 mL of butanol/HCl.
-
Vortex and centrifuge to separate the phases.
-
Measure the absorbance of the upper butanol phase at 580 nm.
-
Calculate the sialic acid concentration based on a standard curve generated with known concentrations of Neu5Ac.
-
Flow Cytometry Analysis of Polysialylation on T-Cells
This protocol outlines a method for detecting polysialic acid (polySia) on the surface of human T-cells using the anti-polySia antibody clone 735.[2]
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or cultured T-cells
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Anti-human CD3 antibody (for T-cell gating)
-
Anti-polySia antibody (clone 735), conjugated to a fluorophore (e.g., APC)[2]
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of T-cells at a concentration of 1 x 10⁷ cells/mL in FACS buffer.
-
Fc Receptor Blocking: Incubate cells with an Fc blocking reagent for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the anti-human CD3 and anti-polySia (or isotype control) antibodies at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 1 mL of FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Data Acquisition: Resuspend the cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD3-positive T-cell population and analyze the expression of polySia based on the fluorescence intensity of the anti-polySia antibody compared to the isotype control.
Western Blot for Detection of Polysialylated Proteins
This protocol describes the detection of polysialylated proteins, such as CCR7, in cell lysates by Western blotting.[12]
Materials:
-
Cell lysates from dendritic cells or other immune cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-polySia antibody (clone 735)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-polySia primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. Polysialylated proteins will appear as broad or smeared bands due to the heterogeneous nature of the glycan chains.
Conclusion and Future Directions
This compound stands as a key molecule at the intersection of metabolism and immunology. Its ability to modulate cellular sialylation provides a powerful avenue for influencing a wide range of biological processes, from immune cell trafficking to the fine-tuning of lymphocyte activation. The quantitative data and detailed protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the multifaceted roles of ManNAc and sialic acid in health and disease.
Future research should focus on elucidating the precise dose-dependent effects of ManNAc on specific immune cell subsets and their functional responses. A deeper understanding of the signaling pathways governed by ManNAc-induced changes in sialylation will be crucial for the development of novel therapeutic strategies targeting a host of immune-related disorders. The continued exploration of metabolic glycoengineering with ManNAc and its analogs promises to unlock new avenues for immunotherapy and regenerative medicine.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Polysialic acid Recombinant Monoclonal Antibody (735) (MA5-51822) [thermofisher.com]
- 3. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Monosaccharides Altered Cell Responses to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polysialylation controls dendritic cell trafficking by regulating chemokine recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brd.nci.nih.gov [brd.nci.nih.gov]
- 8. A Novel Approach to Decrease Sialic Acid Expression in Cells by a C-3-modified N-Acetylmannosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NN109- Multi-Center Study to Evaluate the Efficacy of ManNAc in Subjects with GNE Myopathy (MAGiNE) | Clinical Trials Statistical and Data Management Center - The University of Iowa [ctsdmc.uiowa.edu]
Methodological & Application
Application Notes and Protocols for Studying GNE Myopathy with N-Acetyl-D-Mannosamine (ManNAc)
Introduction
GNE Myopathy, also known as Hereditary Inclusion Body Myopathy (HIBM), is a rare, autosomal recessive genetic disorder that leads to progressive skeletal muscle atrophy and weakness.[1][2][3] The disease is caused by mutations in the GNE gene, which encodes the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE).[1][4] This enzyme is the rate-limiting step in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), commonly known as sialic acid.[1] A deficiency in GNE activity results in hyposialylation—a reduced amount of sialic acid on glycoproteins—which is believed to be a key factor in the disease's pathophysiology.[1][5][6] N-Acetyl-D-Mannosamine (ManNAc) is the metabolic precursor to sialic acid. Administering ManNAc can bypass the defective epimerase step in the sialic acid pathway, thereby restoring sialic acid production.[2][7] This makes ManNAc a promising therapeutic candidate for GNE Myopathy. These application notes provide an overview of the mechanism, supporting data, and protocols for utilizing ManNAc in GNE Myopathy research.
Application Note 1: The Sialic Acid Biosynthesis Pathway and ManNAc's Mechanism of Action
Mutations in the GNE gene impair the function of its two enzymatic domains: an N-terminal epimerase and a C-terminal kinase.[1] The epimerase converts UDP-GlcNAc to ManNAc, and the kinase then phosphorylates ManNAc to ManNAc-6-phosphate.[1][8] Subsequent steps lead to the production of CMP-sialic acid, the activated form used to attach sialic acid to glycoproteins in the Golgi apparatus.[7][8] In GNE Myopathy, this process is disrupted. Exogenous ManNAc supplementation bypasses the initial, often-impaired epimerase step, providing the substrate for the subsequent kinase and downstream enzymes to restore the production of sialic acid.[2][9]
Caption: Sialic acid pathway, GNE myopathy defect, and ManNAc intervention point.
Application Note 2: Summary of Preclinical and Clinical Data
Research in mouse models and human clinical trials has demonstrated the potential of ManNAc to treat GNE Myopathy. Studies show that ManNAc administration can increase sialic acid levels, improve muscle sialylation, and slow the decline of muscle strength.[8][10][11]
Table 1: Preclinical Studies of ManNAc in GNE Myopathy Mouse Models
| Mouse Model | ManNAc Dosage | Duration | Key Findings | Reference |
| Gne p.M712T Knock-in | 1 or 2 g/kg/day | 12 weeks | Markedly improved muscle and renal hyposialylation. | [1][12] |
| GNE M743T Homozygous | Oral Administration | N/A | Increased GNE protein expression and sialylation of NCAM. | [8] |
| GNE D207V Transgenic | 0.02, 0.2, 2 g/kg/day | Prophylactic | Prevented muscle weakness and atrophy; improved survival and sialylation. | [13] |
Table 2: Clinical Trials of ManNAc in GNE Myopathy Patients
| Trial Phase | Number of Subjects | ManNAc Dosage | Duration | Key Outcomes | Reference |
| Phase 1 | N/A | Single ascending doses (3, 6, 10 g) | Single Dose | Safe and well-tolerated up to 6g; significant and sustained increase in plasma sialic acid. | [10][14] |
| Phase 2 (Open-Label) | 12 | 6 g twice daily (12 g/day ) | 30 months | Long-term safety demonstrated; sustained increase in plasma sialic acid; slowed decline in upper and lower extremity strength. | [5][7][10][11] |
| Phase 2 (MAGiNE) | 51 (planned) | 4 g three times daily (12 g/day ) | 24 months | Randomized, placebo-controlled trial to evaluate long-term safety and clinical efficacy. | [15][16] |
Table 3: Quantitative Sialic Acid Levels in GNE Myopathy
| Analyte | Patient Group | Control Group | % Reduction in Patients | Sample Type | Reference |
| Free Sialic Acid | 0.166 µg/mL | 0.203 µg/mL | 18% | Serum | [17] |
| Free Sialic Acid | 0.046-0.075 µg/µmol Cr | N/A (Markedly lower) | 72-85% | Muscle Biopsies | [17] |
Experimental Protocols
Protocol 1: General Workflow for a Preclinical ManNAc Efficacy Study
This protocol outlines the key steps for evaluating the efficacy of ManNAc in a GNE Myopathy mouse model.
Caption: A typical experimental workflow for preclinical ManNAc studies.
Methodology:
-
Animal Model: Utilize a validated GNE Myopathy mouse model, such as the Gne p.M712T knock-in mouse, which exhibits hyposialylation and muscle pathology.[13]
-
Group Allocation: Randomly assign animals to a treatment group (ManNAc) and a control group (placebo/vehicle). Ensure groups are balanced for age, sex, and baseline characteristics.
-
ManNAc Preparation and Administration:
-
Dissolve this compound monohydrate in sterile drinking water.[12]
-
Administer orally. For long-term studies, providing ManNAc in the drinking water at a concentration calculated to deliver a target dose (e.g., 1 or 2 g/kg/day) is effective.[1][12]
-
Prepare fresh solutions regularly (e.g., twice weekly).[12]
-
-
Efficacy Assessment:
-
Muscle Function: Measure grip strength or other relevant functional outcomes at baseline and at the end of the study.
-
Biochemical Analysis: Collect blood samples to measure plasma/serum sialic acid levels.
-
Histopathology: At the study endpoint, collect muscle tissues (e.g., gastrocnemius, tibialis anterior). Perform lectin histochemistry to assess glycoprotein (B1211001) sialylation.[1]
-
-
Data Analysis: Compare the outcomes between the ManNAc-treated and control groups using appropriate statistical methods.
Protocol 2: Quantification of Free Sialic Acid by LC/MS/MS
This protocol is adapted from methodologies used to assess sialic acid levels in patient samples.[17]
-
Sample Preparation (Serum/Plasma):
-
Thaw samples on ice.
-
To 50 µL of plasma, add 200 µL of a precipitation solution (e.g., acetonitrile) containing an internal standard.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solution for injection.
-
-
Sample Preparation (Muscle Tissue):
-
Homogenize a known weight of muscle tissue in a suitable buffer.
-
Determine the total protein or creatinine (B1669602) concentration for normalization.
-
Perform protein precipitation as described for plasma.
-
-
LC/MS/MS Analysis:
-
Chromatography: Use a hydrophilic interaction chromatography (HILIC) column for separation.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for sialic acid and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of sialic acid.
-
Calculate the concentration in the samples by comparing the peak area ratio (analyte/internal standard) to the standard curve.
-
Normalize muscle tissue results to creatinine concentration (e.g., µg/µmol Cr).[17]
-
Protocol 3: Assessment of Muscle Sialylation by Lectin Histochemistry
Lectin histochemistry is used to visualize the sialylation status of glycoproteins in muscle tissue sections.[1]
-
Tissue Preparation:
-
Cryosection fresh-frozen muscle tissue (e.g., 10 µm thickness) and mount on slides.
-
Allow sections to air dry.
-
-
Staining Procedure:
-
Fix the sections briefly (e.g., in cold acetone (B3395972) or paraformaldehyde).
-
Wash with a buffer solution (e.g., PBS).
-
Block non-specific binding sites using a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the sections with a fluorescently-labeled lectin that binds to sialic acid, such as Sambucus nigra agglutinin (SNA), which preferentially binds α-2,6 linked sialic acid.[18]
-
Wash thoroughly to remove unbound lectin.
-
(Optional) Use a counterstain, such as DAPI for nuclei.
-
Mount with an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the sections using a fluorescence microscope.
-
Capture images using consistent settings for all samples.
-
Quantify the fluorescence intensity of the lectin staining at the sarcolemma to compare sialylation levels between treatment and control groups. A decrease in staining in GNE myopathy samples and a restoration upon ManNAc treatment would be expected.
-
References
- 1. GNE Myopathy: Etiology, Diagnosis, and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GNE Myopathy [genome.gov]
- 3. d-nb.info [d-nb.info]
- 4. nodiseaseorphan.org [nodiseaseorphan.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. GNE Myopathy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | GNE myopathy: History, etiology, and treatment trials [frontiersin.org]
- 9. Innovations in GNE Myopathy Research - Quest | Muscular Dystrophy Association [mdaquest.org]
- 10. neurology.org [neurology.org]
- 11. Recent advances in establishing a cure for GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral monosaccharide therapies to reverse renal and muscle hyposialylation in a mouse model of GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. NN109- Multi-Center Study to Evaluate the Efficacy of ManNAc in Subjects with GNE Myopathy (MAGiNE) | Clinical Trials Statistical and Data Management Center - The University of Iowa [ctsdmc.uiowa.edu]
- 17. Substantial deficiency of free sialic acid in muscles of patients with GNE myopathy and in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of Assays to Measure GNE Gene Potency and Gene Replacement in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Therapeutic Protein Sialylation: A Protocol for N-Acetyl-D-Mannosamine Supplementation in CHO Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the biopharmaceutical industry.
Introduction: The glycosylation profile, particularly the degree of sialylation, is a critical quality attribute of many recombinant therapeutic proteins produced in Chinese Hamster Ovary (CHO) cells. Sialic acid residues on glycoproteins can significantly influence their serum half-life, efficacy, and immunogenicity. N-Acetyl-D-Mannosamine (ManNAc) is a key metabolic precursor in the sialic acid biosynthetic pathway. Supplementation of CHO cell culture media with ManNAc has been demonstrated to effectively increase the intracellular pool of CMP-sialic acid, leading to enhanced sialylation of therapeutic proteins. This document provides a detailed protocol for ManNAc supplementation in CHO cells to improve the sialylation of recombinant glycoproteins.
Data Summary: Effects of ManNAc Supplementation
The following tables summarize quantitative data from various studies on the effects of ManNAc supplementation on CHO cell cultures.
Table 1: Effect of ManNAc on Recombinant Protein Sialylation
| Recombinant Protein | ManNAc Concentration | Key Findings | Reference |
| Interferon-gamma (IFN-γ) | 20 mM | Reduced incompletely sialylated biantennary glycan structures from 35% to 20%.[1] | [1] |
| Glycoprotein (B1211001) X | Dose-dependent up to 20 mM | Largely improved sialylation.[2] | [2] |
| Darbepoetin alpha | 20 mM | Most effective for increasing highly sialylated forms.[3][4] | [3][4] |
| Monoclonal Antibody (mAb) | 20-40 mM | Recommended concentration to be administered before Day 4 for Man5 reduction.[5] | [5] |
| Erythropoietin (EPO) | 20 mM (ManNAc) vs. 200-300 µM (1,3,4-O-Bu3 ManNAc) | 1,3,4-O-Bu3 ManNAc resulted in a >40% increase in final sialic acid content, a more profound change than with 20 mM ManNAc.[6] | [6] |
Table 2: Impact of ManNAc on Intracellular Metabolites and Cell Culture Parameters
| Parameter | ManNAc Concentration | Observation | Reference |
| Intracellular CMP-sialic acid | 20 mM | Increased by nearly thirty-fold compared to unsupplemented medium.[1] | [1] |
| Cell Growth and Viability | 20 mM | No significant effect on cell growth or product yield.[1] | [1] |
| High Mannose (Man5) Glycosylation | 5-100 mM (dose-dependent) | Reduction in Man5 from 8.9% to as low as 2.9%.[5] | [5] |
| Protein Expression | Not specified | A modest increase in sialylation (10-20%) was observed upon supplementation with ManNAc.[7] | [7] |
Experimental Protocols
1. Protocol for this compound Supplementation in CHO Cell Culture
This protocol outlines the steps for preparing and adding ManNAc to a fed-batch CHO cell culture producing a recombinant glycoprotein.
Materials:
-
CHO cells expressing the recombinant glycoprotein of interest
-
Appropriate CHO cell culture medium and feed solutions
-
This compound (ManNAc) powder (cell culture grade)
-
Sterile, cell culture grade water or PBS for reconstitution
-
Sterile filters (0.22 µm)
-
Shaker flasks or bioreactor
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Preparation of ManNAc Stock Solution:
-
In a sterile biosafety cabinet, prepare a concentrated stock solution of ManNAc (e.g., 200 mM) by dissolving the ManNAc powder in sterile, cell culture grade water or PBS.
-
Ensure complete dissolution. Gentle warming may be required.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Store the sterile stock solution at 4°C for short-term use or at -20°C for long-term storage.
-
-
CHO Cell Culture Inoculation:
-
Inoculate the desired production vessel (e.g., shaker flask or bioreactor) with the CHO cell line at a predetermined seeding density in the appropriate production medium.
-
-
ManNAc Supplementation:
-
Based on experimental design, add the sterile ManNAc stock solution to the culture to achieve the desired final concentration (e.g., 20 mM).[1][2][3]
-
The timing of ManNAc addition can be critical. For some applications, addition at the start of the culture (Day 0) is effective.[5][8] For others, addition during the exponential growth phase may be optimal. It is recommended to add ManNAc prior to Day 4 for effective reduction of high mannose species.[5]
-
A negative control culture without ManNAc supplementation should always be run in parallel.
-
-
Cell Culture Monitoring:
-
Maintain the cell culture under standard conditions (e.g., 37°C, 5% CO₂, appropriate agitation).
-
Monitor cell growth (viable cell density) and viability regularly throughout the culture period.
-
Collect samples at defined time points to analyze recombinant protein titer and sialylation status.
-
-
Harvest and Downstream Processing:
-
At the end of the production phase, harvest the cell culture fluid containing the secreted recombinant glycoprotein.
-
Purify the glycoprotein using standard chromatography techniques (e.g., Protein A affinity chromatography for antibodies).
-
2. Protocol for Sialic Acid Analysis
This protocol provides a general workflow for the analysis of sialic acid content on the purified recombinant glycoprotein.
Materials:
-
Purified recombinant glycoprotein
-
Mild acid (e.g., acetic acid or sulfuric acid) for sialic acid release
-
1,2-diamino-4,5-methylenedioxybenzene (DMB) labeling solution
-
HPLC system with a fluorescence detector
Procedure:
-
Sialic Acid Release:
-
Release sialic acids from the purified glycoprotein by mild acid hydrolysis. For example, incubate the protein sample with 2N sulfuric acid at 80°C for one hour.[9]
-
-
Fluorescent Labeling:
-
Derivatize the released sialic acids with a fluorescent label such as DMB. This involves mixing the sample with the DMB labeling solution and incubating in the dark.
-
-
HPLC Analysis:
-
Separate and quantify the DMB-labeled sialic acids using reverse-phase HPLC with a fluorescence detector.
-
Quantify the amount of sialic acid by comparing the peak area to a standard curve generated with known concentrations of N-acetylneuraminic acid (NANA).
-
Visualizations
References
- 1. Improvement of interferon-gamma sialylation in Chinese hamster ovary cell culture by feeding of N-acetylmannosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel sugar analog enhances sialic acid production and biotherapeutic sialylation in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Understanding and Controlling Sialylation in a CHO Fc-Fusion Process - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetyl-D-Mannosamine in Congenital Disorders of Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congenital Disorders of Glycosylation (CDG) are a group of over 160 inherited metabolic disorders resulting from defects in the synthesis and attachment of glycans to proteins and lipids.[1] One of the most prevalent types of CDG involves defects in N-linked glycosylation.[2] These disorders are typically multisystemic, with common manifestations including developmental delay, failure to thrive, hypotonia, neurological abnormalities, hepatopathy, and coagulopathy.[2] N-Acetyl-D-Mannosamine (ManNAc) is a key precursor in the biosynthesis of sialic acids, which are crucial components of glycoproteins and glycolipids.[3] Supplementation with ManNAc has emerged as a promising therapeutic strategy for certain types of CDG, particularly those affecting the sialylation pathway.
This document provides detailed application notes and protocols for researchers investigating the use of ManNAc in the context of CDG.
Mechanism of Action of this compound
ManNAc is a naturally occurring uncharged monosaccharide that serves as the first committed precursor in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.[3][4] In a healthy individual, the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) catalyzes the conversion of UDP-GlcNAc to ManNAc and its subsequent phosphorylation to ManNAc-6-phosphate.[5] In certain CDGs, such as GNE myopathy, mutations in the GNE gene lead to reduced production of ManNAc and, consequently, decreased sialylation of glycoproteins and glycolipids.[6]
Oral administration of ManNAc bypasses the defective GNE epimerase step, providing the necessary substrate for the rest of the sialic acid biosynthesis pathway.[7] This leads to restored levels of sialic acid, which can then be incorporated into glycans, thereby ameliorating the pathological consequences of hyposialylation.[4]
Sialic Acid Biosynthesis Pathway and the Role of ManNAc
Caption: Sialic acid biosynthesis pathway and the therapeutic intervention point of ManNAc.
Applications of this compound in CDG Research
GNE Myopathy (Hereditary Inclusion Body Myopathy)
GNE myopathy is the most extensively studied CDG in the context of ManNAc therapy. It is an adult-onset neuromuscular disorder characterized by progressive muscle weakness and atrophy.[8] Preclinical and clinical studies have demonstrated the potential of ManNAc to ameliorate the disease phenotype.
Preclinical Data (Mouse Model)
| Parameter | Control (Gne+/+) | GNE Myopathy Model (GneM712T/M712T) - Untreated | GNE Myopathy Model (GneM712T/M712T) - ManNAc Treated | p-value |
| GNE Activity (Muscle) | 100% | 19.4% ± 7.5% | 31% ± 8.4% | 0.05 |
Data from a knock-in mouse model of GNE myopathy.[9]
Clinical Trial Data (Phase 2, Open-Label)
| Parameter | Baseline | Day 90 | Change from Baseline | p-value |
| Plasma Neu5Ac (nmol/L) | - | - | +2,159 | < 0.0001 |
| Sarcolemmal Sialylation | - | - | Increased | 0.0090 |
| Upper Extremity Strength | - | - | Slower rate of decline | 0.0139 |
| Lower Extremity Strength | - | - | Slower rate of decline | 0.0006 |
Data from a study of 12 patients with GNE myopathy receiving oral ManNAc.[5][10]
Disease Progression Model (GNE-DPM)
| Timepoint | γ (95% CI) | Estimated Reduction in Disease Progression |
| 12 months | 0.61 (0.09, 1.27) | 39% |
| 18 months | 0.55 (0.12, 1.02) | 45% |
A γ value less than 1 indicates a slower rate of disease progression compared to natural history.[2][10]
Sialuria
Sialuria is a rare genetic disorder caused by a deficiency in the enzyme UDP-N-acetylglucosamine 2-epimerase, leading to an overproduction of sialic acid that is excreted in the urine.[4] While seemingly counterintuitive, ManNAc is being investigated as a potential therapy. The rationale is that providing an external source of ManNAc may induce feedback inhibition, thereby reducing the overproduction of sialic acid and alleviating symptoms.[4]
Kidney Diseases
ManNAc is also being investigated for its therapeutic potential in certain kidney diseases characterized by hyposialylation of glomerular proteins, which can lead to proteinuria and hematuria.[11][12] Preclinical data has shown that ManNAc can rescue severe glomerular proteinuria in a mouse model.[9] A Phase 1 clinical trial in subjects with primary glomerular diseases has been completed, and a Phase 2 study in subjects with primary focal segmental glomerulosclerosis has been approved.[1][11]
Experimental Workflow for Investigating ManNAc in CDG
Caption: A generalized workflow for the investigation of ManNAc therapy in CDG.
Experimental Protocols
Protocol 1: Quantification of Sialic Acid by HPLC with DMB Labeling
This protocol is for the quantification of N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) in biological samples.
Materials:
-
2 M Acetic Acid
-
1,2-diamino-4,5-methylenedioxybenzene (DMB) labeling solution (see preparation below)
-
Sialic acid standards (Neu5Ac and Neu5Gc)
-
Reversed-phase HPLC system with a C18 column and fluorescence detector
DMB Labeling Solution Preparation:
-
In a 2 mL glass vial, mix 436 µL of water and 38 µL of glacial acetic acid.
-
Add 26 µL of 2-mercaptoethanol (B42355) and mix.
-
In a separate 2 mL glass vial, dissolve 4 mg of sodium hydrosulfite in 440 µL of the solution from step 2.
-
Add this solution to a 2 mL glass vial containing 0.7 mg of DMB and mix.
Procedure:
-
Sialic Acid Release: Hydrolyze the glycoprotein (B1211001) sample by incubating with 2 M acetic acid at 80°C for 2 hours.
-
DMB Labeling:
-
Add 20 µL of the DMB labeling solution to the hydrolyzed sample.
-
Incubate in the dark at 50°C for 3 hours.
-
Stop the reaction by adding 480 µL of water.
-
-
HPLC Analysis:
-
Inject the DMB-labeled sample onto the HPLC system.
-
Separate the labeled sialic acids using a reversed-phase C18 column.[13]
-
Detect the fluorescently labeled sialic acids using a fluorescence detector.[13]
-
Quantify the amount of Neu5Ac and Neu5Gc by comparing the peak areas to a standard curve generated from known concentrations of sialic acid standards.[14]
-
Protocol 2: Western Blotting for Detection of Sialylated Proteins
This protocol provides a general procedure for detecting changes in protein sialylation using western blotting.
Materials:
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody specific to the protein of interest
-
Lectin specific for sialic acid (e.g., SNA for α-2,6 linked sialic acid, or MAL II for α-2,3 linked sialic acid) conjugated to a detectable molecule (e.g., HRP or a fluorophore) or a secondary antibody against the primary antibody, conjugated to HRP or a fluorophore.
-
Wash buffer (e.g., TBST)
-
Chemiluminescent or fluorescent detection reagents
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues in an appropriate lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Membrane Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
-
Primary Antibody/Lectin Incubation:
-
Incubate the membrane with the primary antibody or lectin diluted in blocking buffer overnight at 4°C with gentle agitation.[15]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with wash buffer to remove unbound primary antibody or lectin.[15]
-
-
Secondary Antibody Incubation (if applicable):
-
If a primary antibody was used, incubate the membrane with a suitable HRP- or fluorophore-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with wash buffer.[15]
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent or fluorescent substrate and detect the signal using an appropriate imaging system.[15]
-
Conclusion
This compound holds significant promise as a therapeutic agent for certain congenital disorders of glycosylation, particularly GNE myopathy. The data from preclinical and clinical studies provide a strong rationale for its continued investigation. The protocols outlined in this document are intended to provide a foundation for researchers to further explore the efficacy and mechanisms of ManNAc in various CDG models. As research in this field progresses, a deeper understanding of the therapeutic potential of ManNAc across a broader range of CDGs is anticipated.
References
- 1. nephcure.org [nephcure.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of the N-acetylglucosamine in experimental therapy of chronic kidney disease [pharmacia.pensoft.net]
- 4. CDG Therapies: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment Options in Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Mutation in the key enzyme of sialic acid biosynthesis causes severe glomerular proteinuria and is rescued by N-acetylmannosamine [jci.org]
- 10. imrpress.com [imrpress.com]
- 11. Treating Kidney Disorders and Diabetic Nephropathy with N-acetyl mannosamine (ManNAc) | Technology Transfer [techtransfer.nih.gov]
- 12. Technology - Treating Kidney Disorders and Diabetic Nephropathy with N-acetyl mannosamine (ManNAc) [nih.technologypublisher.com]
- 13. agilent.com [agilent.com]
- 14. lcms.cz [lcms.cz]
- 15. bosterbio.com [bosterbio.com]
Enhancing Protein Sialylation with N-Acetyl-D-Mannosamine (ManNAc): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialylation, the enzymatic addition of sialic acid to the terminal positions of glycan chains on glycoproteins and glycolipids, is a critical quality attribute for many therapeutic proteins. The degree of sialylation can significantly impact protein folding, stability, solubility, serum half-life, and immunogenicity. Inadequate sialylation can lead to reduced therapeutic efficacy and faster clearance from circulation.[1] N-Acetyl-D-Mannosamine (ManNAc) is a naturally occurring, uncharged monosaccharide and a direct metabolic precursor of sialic acid.[2][3] Supplementing cell culture media with ManNAc has been demonstrated to effectively and safely increase the intracellular pool of CMP-sialic acid, the activated sugar nucleotide required for sialylation, thereby enhancing the sialylation of recombinant proteins.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ManNAc to increase protein sialylation in both in vitro and in vivo settings. Detailed protocols, quantitative data, and pathway diagrams are presented to facilitate the successful implementation of this technique.
Metabolic Pathway of this compound to Sialic Acid
ManNAc serves as a key entry point into the sialic acid biosynthesis pathway. By supplementing cells with exogenous ManNAc, the rate-limiting step catalyzed by UDP-GlcNAc 2-epimerase can be bypassed, leading to a significant increase in the production of sialic acid.[1]
The metabolic conversion of ManNAc to CMP-N-acetylneuraminic acid (CMP-Neu5Ac), the donor substrate for sialyltransferases, proceeds through the following steps:
-
Phosphorylation: this compound (ManNAc) is phosphorylated by ManNAc kinase (MNK), a domain of the bifunctional enzyme GNE (UDP-GlcNAc 2-epimerase/ManNAc kinase), to form ManNAc-6-phosphate.[1][6]
-
Condensation: N-acetylneuraminate-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (B93156) (PEP) to yield N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[6]
-
Dephosphorylation: N-acetylneuraminic acid 9-phosphate phosphatase (NANP) removes the phosphate (B84403) group to produce N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid.[6]
-
Activation: Finally, CMP-sialic acid synthetase (CMAS) activates Neu5Ac in the nucleus by transferring a cytidine (B196190) monophosphate (CMP) group from cytidine triphosphate (CTP), forming CMP-Neu5Ac.[1] This activated form is then transported to the Golgi apparatus for the sialylation of glycoconjugates.
Caption: Metabolic pathway of this compound to Sialic Acid.
Quantitative Data on the Effects of ManNAc Supplementation
Supplementation with ManNAc has been shown to significantly increase the sialylation of various recombinant proteins produced in different host cell lines, most notably Chinese Hamster Ovary (CHO) cells.
| Cell Line | Recombinant Protein | ManNAc Concentration | Key Findings | Reference |
| CHO | Interferon-gamma (IFN-γ) | 20 mM | Reduced incompletely sialylated biantennary glycans from 35% to 20%. Increased intracellular CMP-sialic acid pool by nearly thirtyfold. | [4] |
| CHO | "Glycoprotein X" | Up to 20 mM | Dose-dependent improvement in sialylation. | [5] |
| CHO-GS | Fc-fusion protein | Not specified | Addition of ManNAc increased sialic acid content. | [7] |
| CHO | Darbepoetin alfa | 20 mM | Most effective concentration for increasing highly sialylated forms of the protein. | [8] |
| HEK-293 (GNE-knockout) | Endogenous proteins | 1-2 mM | Restored membrane-bound and total sialic acid levels to wild-type levels. | [9] |
Experimental Protocols
Protocol 1: Enhancing Protein Sialylation in CHO Cell Batch Culture
This protocol describes the general procedure for supplementing a batch culture of CHO cells with ManNAc to increase the sialylation of a secreted recombinant protein.
Materials:
-
CHO cells producing the recombinant protein of interest
-
Appropriate CHO cell culture medium
-
This compound (cell culture grade)
-
Sterile, pyrogen-free water for injection (WFI) or phosphate-buffered saline (PBS)
-
Sterile filtration unit (0.22 µm)
-
Shaker incubator or bioreactor
Procedure:
-
Preparation of ManNAc Stock Solution:
-
Prepare a 200 mM stock solution of ManNAc by dissolving the appropriate amount in WFI or PBS.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the stock solution at 2-8°C.
-
-
Cell Culture:
-
Seed the CHO cells in the desired culture vessel (e.g., shake flask, bioreactor) at the optimal seeding density in the appropriate culture medium.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
-
ManNAc Supplementation:
-
On day 0 of the culture (at the time of seeding), add the sterile ManNAc stock solution to the culture medium to achieve the desired final concentration (typically ranging from 1 mM to 20 mM). A final concentration of 20 mM has been shown to be effective without impacting cell growth or viability.[4][5]
-
For example, to achieve a final concentration of 20 mM in 100 mL of culture medium, add 10 mL of the 200 mM ManNAc stock solution.
-
Gently mix the culture to ensure even distribution of the supplement.
-
-
Monitoring and Harvest:
-
Monitor cell growth, viability, and protein production throughout the culture period.
-
Harvest the cell culture supernatant at the desired time point for purification and analysis of the recombinant protein.
-
-
Analysis of Sialylation:
-
Purify the recombinant protein from the harvested supernatant.
-
Analyze the sialylation profile of the purified protein using methods such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).
-
Caption: Experimental workflow for enhancing protein sialylation in cell culture.
Protocol 2: In Vivo Administration of ManNAc to Increase IgG Sialylation
This protocol is based on preclinical studies and provides a general framework for in vivo administration of ManNAc to modulate protein sialylation.
Materials:
-
Animal model (e.g., mice)
-
This compound
-
Sterile drinking water
-
Animal housing and monitoring equipment
Procedure:
-
Preparation of ManNAc Solution:
-
Dissolve ManNAc in the drinking water at the desired concentration. The effective dose will need to be optimized for the specific animal model and therapeutic goal.
-
-
Administration:
-
Provide the ManNAc-supplemented drinking water to the animals ad libitum.
-
Alternatively, ManNAc can be administered via oral gavage at specific doses.[3]
-
-
Monitoring:
-
Monitor the health and well-being of the animals throughout the study.
-
Collect blood samples at predetermined time points to analyze the pharmacokinetics of ManNAc and its effect on protein sialylation.
-
-
Analysis:
-
Isolate the protein of interest (e.g., IgG) from the serum or plasma.
-
Analyze the sialylation status of the protein using appropriate analytical techniques.
-
Troubleshooting and Considerations
-
Cell Viability: While ManNAc is generally well-tolerated by cells, it is advisable to perform a dose-response study to determine the optimal concentration that maximizes sialylation without negatively impacting cell growth and viability.[4]
-
Purity of ManNAc: Use high-purity, cell culture-grade ManNAc to avoid introducing contaminants into the culture.
-
Timing of Supplementation: For batch cultures, adding ManNAc at the beginning of the culture is a common practice. For fed-batch processes, ManNAc can be included in the feed medium.
-
Analytical Methods: The choice of analytical method for assessing sialylation is crucial. Methods that can distinguish between different sialic acid linkages (α2,3 vs. α2,6) and provide quantitative information are highly recommended.
Conclusion
Supplementing cell culture media with this compound is a straightforward and effective strategy to enhance the sialylation of recombinant proteins. This approach can lead to improved product quality and potentially enhanced therapeutic efficacy. The protocols and data presented in these application notes provide a solid foundation for implementing this technique in research, development, and manufacturing settings.
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of interferon-gamma sialylation in Chinese hamster ovary cell culture by feeding of N-acetylmannosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Enhancement of sialylation in rIgG in glyco-engineered Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. imrpress.com [imrpress.com]
Application Notes and Protocols: N-Acetyl-D-Mannosamine in Regenerative Medicine and Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-Mannosamine (ManNAc) is a naturally occurring amino sugar and a key precursor in the biosynthesis of sialic acids.[1][2] Sialic acids are terminal monosaccharides on glycoproteins and glycolipids, playing a crucial role in various cellular processes, including cell signaling, adhesion, and immune response.[1] In regenerative medicine, leveraging the sialic acid biosynthesis pathway through ManNAc supplementation offers a powerful tool to modulate cell behavior and develop novel therapeutic strategies.
The therapeutic potential of ManNAc is being explored for diseases characterized by reduced sialylation, such as GNE Myopathy, a rare genetic muscle disorder.[1][3][4] Furthermore, ManNAc and its synthetic analogs are emerging as potent agents in tissue engineering for directing stem cell differentiation and enhancing the regenerative capacity of engineered tissues.[1][5] These application notes provide an overview of the key applications of ManNAc in regenerative medicine and detailed protocols for its use in experimental settings.
Application 1: Modulation of Stem Cell Fate and Differentiation
Metabolic glycoengineering with ManNAc and its analogs can influence the differentiation pathways of various stem cell types, including human neural stem cells (hNSCs) and human adipose-derived stem cells (hASCs).[1][5] By modifying cell surface sialylation, these compounds can alter cell signaling, such as the Wnt pathway, which is critical for cell fate decisions.[1][5]
Quantitative Data Summary: Effects of ManNAc Analogs on Stem Cell Fate
The following table summarizes the observed effects of ManNAc and its thiol-modified analogs on hNSCs and hASCs.
| Compound | Cell Type | Concentration | Observed Effect | Reference |
| Ac5ManNTProp | hNSCs | 20 µM | Upregulation of Wnt signaling markers (WNT1, WNT3a, WNT7b) | [1] |
| Ac5ManNTBut | hNSCs | 20 µM | Upregulation of Wnt signaling markers (WNT1, WNT3a, WNT7b) | [1] |
| Ac5ManNTProp | hASCs | 20 µM | Strong suppression of adipogenic differentiation markers (LPL, LEP) | [1] |
| Ac5ManNTBut | hASCs | 20 µM | Strongest suppression of adipogenic differentiation markers (LPL, LEP) | [1] |
| Control (Differentiation Medium) | hASCs | N/A | ~60% of cells differentiate into adipocytes | [1] |
Experimental Workflow: Modulating Stem Cell Differentiation
The following diagram outlines a typical experimental workflow for assessing the impact of ManNAc analogs on stem cell differentiation.
Protocol 1: In Vitro Suppression of Adipogenic Differentiation in hASCs
This protocol describes how to treat hASCs with a ManNAc analog to suppress their differentiation into adipocytes.
Materials:
-
Human Adipose-Derived Stem Cells (hASCs)
-
Proliferation Medium (e.g., DMEM with 10% FBS, 1% Pen/Strep, 1 ng/mL bFGF)
-
Adipogenic Induction Medium (e.g., high-glucose DMEM with 10% FBS, 1% Pen/Strep, 1.0 µM dexamethasone, 200 µM indomethacin, 500 µM methylisobutylxanthine, 10 µg/mL insulin)[6]
-
ManNAc analog (e.g., Ac5ManNTBut)
-
Phosphate Buffered Saline (PBS)
-
Oil Red O Staining Kit
-
6-well plates
Procedure:
-
Cell Seeding: Seed hASCs in a 6-well plate at a density that will allow for 7 days of differentiation without overgrowth. Culture in proliferation medium until cells reach ~80-90% confluency.
-
Analog Preparation: Prepare a stock solution of the ManNAc analog in a suitable solvent (e.g., ethanol).
-
Treatment and Differentiation Induction:
-
Aspirate the proliferation medium.
-
Add fresh adipogenic induction medium to the cells.
-
Add the ManNAc analog to the medium at the desired final concentration (e.g., 20 µM). Include a vehicle control (e.g., ethanol).
-
As a positive control for differentiation, include wells with adipogenic induction medium and vehicle only. As a negative control, maintain some cells in proliferation medium.
-
-
Incubation: Incubate the cells for 7 days, replacing the medium with fresh induction medium and analog every 2-3 days.
-
Analysis: After 7 days, assess adipogenic differentiation using Oil Red O staining.
Protocol 2: Oil Red O Staining for Lipid Droplet Visualization
This protocol is for staining lipid droplets in differentiated adipocytes.
Materials:
-
Oil Red O Stock Solution (0.5 g Oil Red O in 100 mL isopropanol)
-
10% Formalin or 4% Paraformaldehyde
-
Mayer's Hematoxylin (for counterstaining)
-
Distilled water (dH₂O)
Procedure:
-
Fixation:
-
Wash the cells gently with PBS.
-
Fix the cells with 10% formalin for 30-60 minutes at room temperature.
-
-
Staining:
-
Remove the formalin and wash twice with dH₂O.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Prepare the Oil Red O working solution by mixing 3 parts of the stock solution with 2 parts dH₂O. Let it stand for 10 minutes and filter.
-
Remove the isopropanol and add the filtered Oil Red O working solution to cover the cells. Incubate for 15-20 minutes.
-
-
Washing and Counterstaining:
-
Remove the Oil Red O solution and wash the cells 2-5 times with dH₂O until the excess stain is removed.
-
(Optional) Add Mayer's Hematoxylin for 1 minute to stain the nuclei blue.
-
Wash thoroughly with dH₂O.
-
-
Visualization: Add dH₂O or PBS to the wells to prevent drying and visualize the red-stained lipid droplets under a microscope.
Application 2: Therapeutic Restoration of Sialylation
ManNAc supplementation serves as a promising therapy for diseases caused by defects in the sialic acid biosynthesis pathway, such as GNE Myopathy.[3] The underlying principle is to bypass the defective GNE enzyme, which is responsible for producing ManNAc from UDP-GlcNAc.[2][3]
Sialic Acid Biosynthesis Pathway and ManNAc's Role
The diagram below illustrates the sialic acid biosynthesis pathway and how exogenous ManNAc can restore the production of sialic acid in GNE-deficient cells.
Quantitative Data Summary: Restoration of Sialylation in GNE-Deficient Cells
This table presents data on the dose-dependent restoration of N-acetylneuraminic acid (Neu5Ac) levels in GNE-knockout (KO) HEK-293 cells after 24 hours of ManNAc supplementation. Levels are normalized to wild-type (WT) cells.
| ManNAc Concentration | Relative Neu5Ac Level (Mean ± SEM) | p-value (vs. GNE KO untreated) | Reference |
| 0 mM (GNE KO) | 0.2946 ± 0.0441 | N/A | [3] |
| 0.1 mM | 0.3744 ± 0.0602 | 0.0015 | [3] |
| 0.3 mM | 0.4717 ± 0.0799 | 0.0053 | [3] |
| 0.6 mM | 0.5064 ± 0.0981 | 0.0112 | [3] |
| 1.0 mM | 0.6096 ± 0.0983 | 0.0206 | [3] |
| 2.0 mM | 0.9017 ± 0.1329 | 0.2837 | [3] |
Protocol 3: Quantification of Cellular Sialic Acid by HPLC
This protocol details the quantification of total cellular sialic acid using HPLC after derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB).
Materials:
-
Cell pellet (from treated and control cells)
-
Lysis buffer (e.g., 150 mM NaCl, 10 mM Tris, 5 mM EDTA, 1 mM PMSF, pH 8.0)
-
2M Acetic Acid
-
DMB reagent (can be purchased as a kit)
-
HPLC system with a C18 column and fluorescence detector
-
Neu5Ac standard
Procedure:
-
Cell Lysis and Hydrolysis:
-
Homogenize the cell pellet in ice-cold lysis buffer.
-
To release sialic acids from glycoconjugates, add an equal volume of 2M acetic acid and heat at 80°C for 1-2 hours.
-
Centrifuge to pellet the debris and collect the supernatant.
-
-
Derivatization:
-
Mix a known volume of the supernatant or Neu5Ac standard with the DMB reagent.
-
Incubate at 50-60°C for 2-3 hours in the dark to form a fluorescent derivative.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the DMB-labeled sialic acids on a C18 column using an isocratic mobile phase (e.g., acetonitrile:methanol:water).
-
Detect the fluorescent signal (Excitation: ~373 nm, Emission: ~448 nm).
-
-
Quantification:
-
Create a standard curve using the peak areas of the Neu5Ac standards.
-
Calculate the concentration of sialic acid in the samples by comparing their peak areas to the standard curve. Normalize to the total protein content of the initial cell lysate.
-
Application 3: Promoting Osteo-/Odontoblastic Differentiation
The downstream product of ManNAc metabolism, N-acetylneuraminic acid (Neu5Ac), can promote the osteo-/odontoblastic differentiation of dental pulp stem cells (DPSCs).[7][8] This effect is mediated through the activation of the MAPK/ERK signaling pathway.[7][8]
MAPK/ERK Signaling Pathway in DPSC Differentiation
The following diagram shows the proposed mechanism by which Neu5Ac enhances DPSC differentiation.
Quantitative Data Summary: Effect of Neu5Ac on DPSC Differentiation Markers
Treatment with Neu5Ac significantly increases the expression of key osteo-/odontoblastic differentiation markers in DPSCs.
| Treatment | Gene/Protein Marker | Fold Change vs. Control | Reference |
| 1 mM Neu5Ac | DMP1 | Increased | [7][8] |
| 1 mM Neu5Ac | DSPP | Increased | [7][8] |
| 1 mM Neu5Ac | BSP | Increased | [7] |
| 1 mM Neu5Ac | RUNX2 | Increased | [7][8] |
| 1 mM Neu5Ac | p-ERK | Enhanced | [7][8] |
Protocol 4: In Vitro Osteo-/Odontoblastic Differentiation of DPSCs with Neu5Ac
This protocol outlines the procedure for inducing differentiation in DPSCs using Neu5Ac.
Materials:
-
Human Dental Pulp Stem Cells (DPSCs)
-
Standard culture medium
-
Osteogenic induction medium
-
Neu5Ac (Sialic Acid)
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution for mineralization assay
Procedure:
-
Cell Culture: Culture DPSCs in standard medium until they reach the desired confluency for differentiation experiments.
-
Differentiation Induction:
-
Incubation: Culture the cells for an appropriate period (e.g., 7-14 days), replacing the medium and Neu5Ac every 2-3 days.
-
Analysis of Differentiation:
-
ALP Activity: At an early time point (e.g., day 7), lyse the cells and measure ALP activity using a commercial kit according to the manufacturer's instructions.
-
Mineralization Assay (Alizarin Red S Staining): At a later time point (e.g., day 14), fix the cells, and stain with Alizarin Red S solution to visualize calcium deposits. Quantify by extracting the stain and measuring absorbance.
-
Gene/Protein Expression: Analyze the expression of differentiation markers (DMP1, DSPP, RUNX2) via qRT-PCR or Western blot at various time points.
-
These application notes and protocols provide a framework for utilizing this compound and its derivatives as tools in regenerative medicine and tissue engineering research. The ability to modulate fundamental cellular processes through metabolic glycoengineering opens up exciting new avenues for therapeutic development.
References
- 1. Glycoengineering Human Neural and Adipose Stem Cells with Novel Thiol-Modified N-Acetylmannosamine (ManNAc) Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 3. imrpress.com [imrpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Glycoengineering Human Neural and Adipose Stem Cells with Novel Thiol-Modified N-Acetylmannosamine (ManNAc) Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel anti-adipogenic activity produced by human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neu5Ac Induces Human Dental Pulp Stem Cell Osteo-/Odontoblastic Differentiation by Enhancing MAPK/ERK Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neu5Ac Induces Human Dental Pulp Stem Cell Osteo-/Odontoblastic Differentiation by Enhancing MAPK/ERK Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of N-Acetyl-D-Mannosamine In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-mannosamine (ManNAc) is a naturally occurring monosaccharide and a key precursor in the biosynthesis of sialic acids.[1][2][3] Sialic acids are terminal monosaccharides on glycoprotein (B1211001) and glycolipid chains, playing a crucial role in various cellular processes, including cell-cell communication, immune responses, and signaling.[1][2] Supplementation of cells with ManNAc can lead to an increase in the synthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, thereby enhancing the sialylation of cellular glycoconjugates.[1][2][4] This has significant therapeutic implications for diseases associated with hyposialylation, such as GNE myopathy, and for improving the quality of recombinant therapeutic proteins.
These application notes provide a comprehensive guide for the in vitro investigation of ManNAc's effects on cultured cells. The protocols detailed below will enable researchers to assess the impact of ManNAc on cell viability, total and protein-specific sialylation, and the expression of genes involved in the sialic acid biosynthesis pathway.
Experimental Design Overview
A typical in vitro study to investigate the effects of this compound (ManNAc) involves treating cultured cells with varying concentrations of ManNAc over a specific time course. The primary objective is to assess the impact of ManNAc on cellular processes, with a particular focus on the sialic acid biosynthesis pathway and its downstream consequences.
Cell Line Selection:
The choice of cell line is critical and should be guided by the specific research question. Examples include:
-
Chinese Hamster Ovary (CHO) cells: Commonly used for recombinant protein production, where enhancing sialylation is often a key objective.
-
HEK293 cells: A human cell line that is easy to transfect and culture, suitable for general studies on sialic acid metabolism.
-
Disease-specific cell lines: For example, fibroblasts from patients with GNE myopathy to study the rescue of a hyposialylation phenotype.
-
Cancer cell lines: To investigate the role of sialylation in cancer progression and metastasis.
Experimental Groups:
-
Control Group: Cells cultured in standard medium without ManNAc supplementation. This group serves as the baseline for all measurements.
-
Vehicle Control Group: Cells treated with the solvent used to dissolve ManNAc (e.g., sterile water or PBS) at the same volume as the highest ManNAc concentration. This controls for any effects of the solvent itself.
-
ManNAc Treatment Groups: Cells treated with a range of ManNAc concentrations. Based on literature, a starting range of 0.1 mM to 10 mM is recommended, but this should be optimized for the specific cell line and experimental goals.
-
Time-Course Study: Cells are harvested at different time points after ManNAc treatment (e.g., 24, 48, and 72 hours) to assess the kinetics of the cellular response.
Key Parameters to be Evaluated:
-
Cell Viability and Proliferation: To ensure that the observed effects are not due to cytotoxicity of ManNAc.
-
Total Sialic Acid Quantification: To determine the overall change in cellular sialic acid levels.
-
Protein Sialylation Analysis: To assess the extent of sialylation on total cellular proteins or specific proteins of interest.
-
Gene Expression Analysis: To investigate the transcriptional regulation of key enzymes in the sialic acid biosynthesis pathway.
The following sections provide detailed protocols for each of these key experimental areas.
Data Presentation
Table 1: Effect of ManNAc on Cell Viability (MTT Assay)
| ManNAc Concentration (mM) | 24 hours (% Viability ± SD) | 48 hours (% Viability ± SD) | 72 hours (% Viability ± SD) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 0.1 | 102 ± 4.9 | 101 ± 5.1 | 99 ± 6.0 |
| 1 | 101 ± 5.5 | 103 ± 4.5 | 101 ± 5.3 |
| 10 | 98 ± 6.1 | 97 ± 5.8 | 95 ± 6.2 |
Table 2: Total Sialic Acid Content in Cells Treated with ManNAc
| ManNAc Concentration (mM) | 24 hours (nmol Sialic Acid/mg protein ± SD) | 48 hours (nmol Sialic Acid/mg protein ± SD) | 72 hours (nmol Sialic Acid/mg protein ± SD) |
| 0 (Control) | 15.2 ± 1.8 | 16.1 ± 2.0 | 15.8 ± 1.9 |
| 0.1 | 18.5 ± 2.1 | 22.3 ± 2.5 | 25.1 ± 2.8 |
| 1 | 25.8 ± 2.9 | 35.7 ± 3.8 | 42.3 ± 4.5 |
| 10 | 40.1 ± 4.2 | 58.9 ± 6.1 | 65.4 ± 7.0 |
Table 3: Relative Sialylation of a Target Glycoprotein (Western Blot Densitometry)
| ManNAc Concentration (mM) | 24 hours (Relative Sialylation ± SD) | 48 hours (Relative Sialylation ± SD) | 72 hours (Relative Sialylation ± SD) |
| 0 (Control) | 1.00 ± 0.12 | 1.00 ± 0.10 | 1.00 ± 0.11 |
| 0.1 | 1.25 ± 0.15 | 1.58 ± 0.18 | 1.82 ± 0.20 |
| 1 | 1.89 ± 0.21 | 2.65 ± 0.29 | 3.10 ± 0.34 |
| 10 | 2.95 ± 0.33 | 4.21 ± 0.45 | 4.88 ± 0.52 |
Table 4: Relative Gene Expression of Sialyltransferases (qPCR)
| Gene | ManNAc Concentration (mM) | 24 hours (Fold Change ± SD) | 48 hours (Fold Change ± SD) | 72 hours (Fold Change ± SD) |
| GNE | 0.1 | 1.1 ± 0.15 | 1.2 ± 0.18 | 1.1 ± 0.16 |
| 1 | 1.0 ± 0.12 | 1.1 ± 0.14 | 1.0 ± 0.13 | |
| 10 | 0.9 ± 0.10 | 0.8 ± 0.09 | 0.8 ± 0.10 | |
| ST6GAL1 | 0.1 | 1.3 ± 0.18 | 1.5 ± 0.20 | 1.6 ± 0.22 |
| 1 | 1.8 ± 0.25 | 2.5 ± 0.31 | 2.8 ± 0.35 | |
| 10 | 2.5 ± 0.30 | 3.8 ± 0.42 | 4.2 ± 0.48 |
Mandatory Visualizations
References
Techniques for synthesizing N-Acetyl-D-Mannosamine in the lab.
Application Notes and Protocols for Laboratory-Scale Synthesis
N-Acetyl-D-mannosamine (ManNAc) is a crucial monosaccharide that serves as a key intermediate in the biosynthesis of sialic acids, which are vital components of glycoproteins and glycolipids.[1] The availability of high-purity ManNAc is essential for research in glycobiology, drug development, and cellular engineering. This document provides detailed protocols for the chemical and enzymatic synthesis of ManNAc in a laboratory setting, targeted at researchers, scientists, and professionals in drug development.
Introduction to Synthesis Strategies
The laboratory synthesis of this compound primarily revolves around the epimerization of its readily available and less expensive C-2 epimer, N-Acetyl-D-glucosamine (GlcNAc). This conversion can be achieved through two main routes: chemical synthesis via base-catalyzed epimerization and enzymatic synthesis using N-acyl-D-glucosamine 2-epimerase. Both methods present distinct advantages and challenges in terms of yield, purity, and scalability.
Chemical Synthesis: This approach relies on the use of a basic catalyst to facilitate the reversible conversion of GlcNAc to ManNAc. The reaction typically reaches an equilibrium that favors the starting material, GlcNAc. Consequently, an efficient purification strategy is necessary to isolate ManNAc from the reaction mixture. This method is often favored for its simplicity and cost-effectiveness.[2][3]
Enzymatic Synthesis: This highly specific method employs the enzyme N-acyl-D-glucosamine 2-epimerase to catalyze the epimerization of GlcNAc to ManNAc.[4] The enzymatic route offers the potential for higher specificity and milder reaction conditions compared to chemical methods. However, it requires the production and purification of the enzyme, which can add complexity to the overall process.[5][6] Some epimerases also require cofactors like ATP for their activity.[4][7]
Quantitative Data Summary
The following tables summarize key quantitative data for the chemical and enzymatic synthesis of this compound, providing a basis for comparison of the different methodologies.
Table 1: Chemical Synthesis of this compound via Alkaline Epimerization of N-Acetyl-D-glucosamine
| Parameter | Value | Reference |
| Starting Material | N-Acetyl-D-glucosamine (GlcNAc) | [3] |
| Base Catalyst | Triethylamine (B128534) | [3] |
| Temperature | 60 ± 2 °C | [3] |
| Reaction Time | 2 hours | [3] |
| GlcNAc:ManNAc Ratio at Equilibrium | ~80:20 | [3] |
| Alternative Base Catalysts | ||
| N-Methylpiperazine | 80 ± 2 °C for 3 hours | [3] |
| Diethanolamine | 80 ± 2 °C for 3 hours | [3] |
| Calcium Hydroxide | Effective for base-catalyzed epimerization | [8] |
| pH | > 9.0 | [2] |
Table 2: Enzymatic Synthesis of this compound using N-acyl-D-glucosamine 2-epimerase
| Parameter | Value | Enzyme Source / Reference |
| Enzyme | N-acyl-D-glucosamine 2-epimerase (PhGn2E) | Pedobacter heparinus[6] |
| Optimal Temperature | 37 °C | Pedobacter heparinus[6] |
| Optimal pH | ~8.0 | Pedobacter heparinus[6] |
| Specific Activity | 3.59 U/mg | Pedobacter heparinus[6] |
| Substrate | N-Acetyl-D-glucosamine (GlcNAc) | [5][6] |
| Cofactor Requirement | ATP (for some epimerases) | [4][7] |
| Kinetic Parameters | ||
| Km for GlcNAc | 6.94 mM | Synechocystis sp. PCC6803[7] |
| Km for ManNAc | 4.76 mM | Synechocystis sp. PCC6803[7] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via Alkaline Epimerization
This protocol describes the base-catalyzed epimerization of N-Acetyl-D-glucosamine to a mixture of GlcNAc and this compound, followed by a procedure for the selective crystallization of ManNAc.
Materials:
-
N-Acetyl-D-glucosamine (GlcNAc)
-
Triethylamine
-
Glacial Acetic Acid
-
n-propanol
-
Deionized Water
-
This compound monohydrate (for seeding)
-
Reaction vessel with stirring and temperature control
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve N-Acetyl-D-glucosamine in deionized water (e.g., 16.8 kg GlcNAc in 28 L water).[3]
-
Epimerization: Heat the solution to 60 ± 2 °C with stirring. Add triethylamine (e.g., 248 ml) and maintain the temperature for 2 hours.[3] The reaction progress can be monitored by HPLC to confirm the formation of ManNAc, targeting a GlcNAc:ManNAc ratio of approximately 80:20.[3]
-
Quenching: After 2 hours, quench the reaction by adding glacial acetic acid (e.g., 128 ml).[3]
-
Concentration: Concentrate the reaction mixture under vacuum at a temperature below 60 °C to remove a significant portion of the water.[3]
-
Crystallization of unreacted GlcNAc: Cool the concentrated solution to allow for the crystallization of the unreacted N-Acetyl-D-glucosamine. The cooling can be performed with a temperature gradient (e.g., cooling from 60°C to 20°C at a rate of 10°C/hour).[3]
-
Isolation of GlcNAc: Isolate the crystallized GlcNAc by filtration. The filtrate will be enriched with this compound.
-
Selective Crystallization of ManNAc:
-
Product Isolation and Drying: Filter the solid product and wash with a mixture of n-propanol and water (e.g., 85:15 v/v).[3] Dry the solid product under vacuum at 40 °C to a constant weight to obtain this compound monohydrate.[3]
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines the general procedure for the enzymatic conversion of N-Acetyl-D-glucosamine to this compound using a recombinant N-acyl-D-glucosamine 2-epimerase.
Materials:
-
Recombinant N-acyl-D-glucosamine 2-epimerase (purified)
-
N-Acetyl-D-glucosamine (GlcNAc)
-
Reaction Buffer (e.g., 50 mM HEPES or Citrate/Phosphate buffer, pH 8.0)
-
ATP (if required by the specific enzyme)
-
Reaction vessel with temperature control (e.g., water bath or incubator)
-
Method for reaction quenching (e.g., cold methanol)
-
Purification system (e.g., column chromatography)
Procedure:
-
Enzyme Preparation: Express and purify the recombinant N-acyl-D-glucosamine 2-epimerase according to established protocols.[5] Determine the protein concentration and specific activity of the purified enzyme.[6]
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, N-Acetyl-D-glucosamine at a desired concentration (e.g., 400 mM), and ATP (if necessary).[6]
-
Enzymatic Reaction: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C).[6] Initiate the reaction by adding the purified N-acyl-D-glucosamine 2-epimerase to a final concentration (e.g., 0.58 µM).[6]
-
Incubation: Incubate the reaction mixture for a sufficient time to allow for the conversion of GlcNAc to ManNAc. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC or a coupled enzyme assay.[5][6]
-
Reaction Quenching: Stop the reaction by adding a quenching agent, such as cold methanol, and denaturing the enzyme (e.g., by freezing at -80 °C).[6]
-
Product Purification: Remove the denatured protein by centrifugation. The supernatant containing the product can be further purified using techniques such as column chromatography to separate this compound from the unreacted substrate and other reaction components.
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the chemical and enzymatic synthesis of this compound.
Caption: Workflow for the chemical synthesis of ManNAc.
Caption: Workflow for the enzymatic synthesis of ManNAc.
The biological synthesis of ManNAc is a critical pathway for the production of sialic acids. The following diagram illustrates this natural process.
Caption: Biological pathway of sialic acid synthesis.
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. Alkaline biocatalysis for the direct synthesis of N-acetyl-D-neuraminic acid (Neu5Ac) from N-acetyl-D-glucosamine (GlcNAc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20090131654A1 - Process for the preparation of this compound monohydrate - Google Patents [patents.google.com]
- 4. N-acylglucosamine 2-epimerase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Acetyl-D-Mannosamine (ManNAc) for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing N-Acetyl-D-Mannosamine (ManNAc) concentration for cell culture experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure successful outcomes in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of ManNAc in cell culture?
A1: this compound (ManNAc) is a crucial precursor in the biosynthesis of sialic acids.[1][2] Supplementing cell culture media with ManNAc can increase the production of sialic acids, which are terminal monosaccharides on glycoproteins and glycolipids.[1] This enhanced sialylation can improve the therapeutic efficacy of recombinant proteins by increasing solubility, extending half-life, and reducing immunogenicity.[1]
Q2: What is a typical starting concentration range for ManNAc in cell culture?
A2: The optimal concentration of ManNAc is highly cell-line dependent. However, a common starting range for optimization is between 0.1 mM and 20 mM.[3][4] For some applications, such as reducing high mannose glycosylation in monoclonal antibody production using CHO cells, concentrations between 20-40 mM have been shown to be effective.[5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: Can ManNAc be toxic to cells?
A3: Yes, at high concentrations, ManNAc and its analogs can exhibit cytotoxicity.[7][8] The toxic effects are cell-line specific. Therefore, it is essential to assess cell viability (e.g., using a Trypan Blue exclusion or MTT assay) in parallel with your ManNAc titration experiments.[9]
Q4: When is the best time to add ManNAc to the cell culture?
A4: The timing of ManNAc addition can significantly impact its effectiveness. For processes like monoclonal antibody production in fed-batch cultures, adding ManNAc early in the culture (e.g., on Day 0 or before Day 4) has been shown to be more effective than later additions.[5][6] For continuous cell culture, ManNAc should be included in the feed medium.
Q5: Are there more efficient alternatives to ManNAc?
A5: Yes, acetylated analogs of ManNAc, such as peracetylated N-acetylmannosamine (Ac4ManNAc), can be metabolized up to 900-fold more efficiently than ManNAc itself.[10] These analogs can often be used at much lower concentrations to achieve the same or even greater levels of sialylation.[11] However, they may also exhibit higher cytotoxicity, necessitating careful optimization.[8][12]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Action |
| Low or no increase in sialylation | Suboptimal ManNAc Concentration: The concentration may be too low for your specific cell line. | Perform a dose-response experiment with a wider range of ManNAc concentrations (e.g., 0.1 mM to 50 mM).[3][5] |
| Inefficient Cellular Uptake: The cell line may have a low capacity for ManNAc transport. | Consider using an acetylated ManNAc analog (e.g., Ac4ManNAc) which has higher cellular uptake efficiency.[10] | |
| Suboptimal Timing of Addition: ManNAc was added too late in the culture process. | For fed-batch cultures, add ManNAc earlier in the process (e.g., Day 0 or before Day 4).[5][6] | |
| Decreased Cell Viability or Growth | ManNAc Cytotoxicity: The concentration of ManNAc or its analog is too high. | Perform a dose-response experiment and monitor cell viability concurrently to determine the maximum non-toxic concentration.[7][8] |
| Contamination: The ManNAc stock solution or cell culture is contaminated. | Ensure the sterility of the ManNAc stock solution and use proper aseptic techniques during cell culture. | |
| Inconsistent Results | Variable Culture Conditions: Inconsistencies in seeding density, media composition, or passage number. | Maintain consistent cell culture practices, including using cells within a specific passage number range and ensuring uniform seeding densities.[13] |
| Incomplete Dissolving of ManNAc: The ManNAc powder may not be fully dissolved in the media. | Ensure ManNAc is completely dissolved in the culture medium before adding it to the cells. Gentle warming or vortexing may be necessary.[13] |
Data Presentation
Table 1: Recommended ManNAc Concentration Ranges for Different Cell Lines and Applications
| Cell Line | Application | Recommended ManNAc Concentration | Reference |
| HEK-293 (GNE-deficient) | Restoration of sialylation | 1-2 mM | [3][14] |
| CHO-K1 | Reduction of high mannose (Man5) glycosylation in mAbs | 20-40 mM | [5] |
| CHO | Increased sialylation of recombinant darbepoetin alfa | 20 mM | |
| BJA-B (UDP-GlcNAc 2-epimerase/ManNAc kinase-deficient) | Structural modification of cell surface sialic acids | Lower concentrations are effective | [15] |
| Various Cancer Cell Lines | Increased sialic acid content | 5-30 mM (for d-mannosamine analogues) | [15] |
| HEK-293T (SLC17A5-deficient) | Enhancement of de novo sialic acid biosynthesis | 5 mM | [16] |
Experimental Protocols
Protocol 1: Determining Optimal ManNAc Concentration
This protocol provides a framework for determining the optimal ManNAc concentration for your specific cell line and experimental goals.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (ManNAc) powder
-
Sterile PBS
-
Cell viability assay kit (e.g., Trypan Blue, MTT)
-
Multi-well plates (e.g., 6-well or 24-well)
-
Method for quantifying sialylation (e.g., HPLC, lectin staining, mass spectrometry)
Procedure:
-
Prepare ManNAc Stock Solution:
-
Dissolve ManNAc powder in complete culture medium to create a sterile, high-concentration stock solution (e.g., 100 mM).
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a consistent density that will not lead to over-confluence by the end of the experiment.
-
Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).
-
-
ManNAc Titration:
-
Prepare a series of labeling media by diluting the ManNAc stock solution to final concentrations (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM, 20 mM, 40 mM).
-
Remove the standard culture medium from the cells and replace it with the prepared labeling media.
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 48-72 hours) under standard culture conditions. The optimal incubation time may also need to be determined experimentally.[9]
-
-
Assess Cell Viability:
-
At the end of the incubation period, perform a cell viability assay on a subset of the cells from each concentration to determine any cytotoxic effects.
-
-
Analyze Sialylation:
-
Harvest the remaining cells or the protein of interest from the supernatant.
-
Quantify the level of sialylation using your chosen method.
-
-
Data Analysis:
-
Plot the sialylation level and cell viability against the ManNAc concentration.
-
The optimal concentration is the one that provides the desired level of sialylation without significantly impacting cell viability.
-
Mandatory Visualizations
Sialic Acid Biosynthetic Pathway
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. imrpress.com [imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Monosaccharides Altered Cell Responses to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of N-acetylmannosamine (ManNAc) analogue-resistant cell lines as improved hosts for sialic acid engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. [PDF] Evaluation of N-Acetylmannosamine Administration to Restore Sialylation in GNE-Deficient Human Embryonal Kidney Cells. | Semantic Scholar [semanticscholar.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Dissecting the impact of N-acetylmannosamine (ManNAc) on ganglioside levels in a sialin-deficient cell model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low incorporation of N-Acetyl-D-Mannosamine in metabolic labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low incorporation of N-Acetyl-D-Mannosamine (ManNAc) and its analogs in metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind metabolic labeling with this compound (ManNAc)?
A1: Metabolic labeling with ManNAc utilizes the cell's own biosynthetic machinery to incorporate a modified sugar into cellular glycans. ManNAc is a natural precursor to sialic acid.[1] By providing cells with ManNAc or a chemically modified analog, the cells process it through the sialic acid biosynthetic pathway and incorporate it into sialoglycans on the cell surface and secreted glycoproteins.[2][3] This allows for the visualization and study of glycosylation dynamics.
Q2: I am observing very low or no incorporation of my ManNAc analog. What are the most common initial troubleshooting steps?
A2: Low incorporation is a common issue with several potential causes. The primary troubleshooting steps should focus on:
-
Optimizing ManNAc analog concentration: High concentrations can be toxic, while low concentrations may be insufficient for detectable labeling.[4][5] A concentration titration is highly recommended.
-
Assessing cell viability: Ensure that the labeling conditions are not adversely affecting cell health.[6][7]
-
Verifying the quality and stability of the ManNAc analog: Ensure the compound has been stored correctly and prepare fresh solutions.[8]
Q3: How does the choice of ManNAc analog affect incorporation efficiency?
A3: The chemical form of the ManNAc analog significantly impacts its uptake and metabolism. Peracetylated analogs, such as Ac4ManNAc, are more hydrophobic and can cross the cell membrane more efficiently, often allowing for the use of lower concentrations compared to their non-acetylated counterparts.[2][9] Newer analogs, like butanoylated ManNAc, have been developed to offer even greater efficiency and lower cytotoxicity.[9]
Q4: Can the cell type I am using affect the labeling efficiency?
A4: Yes, the efficiency of ManNAc metabolism can vary significantly between different cell lines.[2] Some cell lines may have different levels of the enzymes required for the conversion of ManNAc to sialic acid, leading to variations in incorporation efficiency.
Q5: How can I assess the incorporation of the ManNAc analog?
A5: The method for assessing incorporation depends on the nature of the ManNAc analog used.
-
For analogs with a reporter tag (e.g., azide (B81097) or alkyne): Incorporation can be detected via "click chemistry" by reacting the incorporated tag with a fluorescent probe or biotin (B1667282), followed by analysis using fluorescence microscopy, flow cytometry, or western blotting.[4][10]
-
For isotopically labeled ManNAc: Incorporation is typically quantified using mass spectrometry to detect the mass shift in glycans or glycopeptides.[11]
Troubleshooting Guide
This guide addresses specific issues that can lead to low incorporation of ManNAc and its analogs.
Issue 1: Low or No Detectable Signal
| Potential Cause | Troubleshooting Action |
| Suboptimal ManNAc Analog Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range suggested in the literature (e.g., 10-50 µM for Ac4ManNAz) and assess both labeling efficiency and cell viability.[4][5] |
| Poor Cell Health or Viability | Monitor cell viability using a standard assay (e.g., Trypan Blue exclusion, MTT assay) in parallel with your labeling experiment. Ensure cells are healthy and in the exponential growth phase before starting the experiment.[7][11] |
| Inefficient Cellular Uptake | If using a non-acetylated ManNAc analog, consider switching to a peracetylated version (e.g., Ac4ManNAc) to improve membrane permeability.[2] |
| Degradation of ManNAc Analog | Prepare fresh stock solutions of the ManNAc analog. Aqueous solutions of ManNAc are not recommended for long-term storage.[8] |
| Metabolic Bottlenecks | The conversion of ManNAc to sialic acid involves multiple enzymatic steps.[2] If a particular cell line has low expression of a key enzyme, this can limit incorporation. If possible, try a different cell line known to have efficient sialic acid metabolism. |
| Competition from Culture Media Components | High concentrations of glucose in the culture medium can sometimes reduce the uptake and incorporation of other sugars.[12] While not always necessary, you can test if using a lower glucose medium during the labeling period improves incorporation, but be mindful of potential effects on cell health. |
Issue 2: High Background or Non-Specific Signal
| Potential Cause | Troubleshooting Action |
| Toxicity at High Concentrations | High concentrations of some ManNAc analogs can induce cellular stress and apoptosis, which may lead to non-specific signals.[6][9] Reduce the concentration of the ManNAc analog. |
| Issues with Detection Reagents (Click Chemistry) | Ensure that the click chemistry reagents (e.g., fluorescent probes, copper catalyst) are fresh and used at the recommended concentrations. Run appropriate negative controls (e.g., cells not treated with the ManNAc analog but subjected to the click reaction) to assess background from the detection reagents themselves. |
| Non-specific Binding of Detection Probes | Increase the number of washing steps after incubation with the detection probe to remove any unbound reagent. |
Experimental Protocols
Protocol 1: Optimization of ManNAc Analog Concentration
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of the experiment.
-
Preparation of Labeling Media: Prepare a series of labeling media containing different concentrations of the ManNAc analog (e.g., for Ac4ManNAz, you could test 0, 5, 10, 25, 50, and 100 µM).
-
Labeling: Remove the standard culture medium and replace it with the prepared labeling media.
-
Incubation: Incubate the cells for a set period (e.g., 24-48 hours).
-
Assessment of Incorporation: Harvest the cells and assess the incorporation of the ManNAc analog using the appropriate detection method (e.g., click chemistry followed by flow cytometry or fluorescence microscopy).
-
Assessment of Viability: In a parallel plate, perform a cell viability assay for each concentration to determine any cytotoxic effects.
-
Analysis: Determine the optimal concentration that provides a strong signal with minimal impact on cell viability.
Protocol 2: General Metabolic Labeling with an Azide-Modified ManNAc Analog (Ac4ManNAz)
-
Cell Culture: Culture cells to 70-80% confluency.
-
Labeling: Replace the culture medium with fresh medium containing the optimized concentration of Ac4ManNAz (determined from Protocol 1).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Harvest: Wash the cells with PBS and harvest them.
-
Click Chemistry Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent probe or biotin to the incorporated azide.
-
Analysis: Analyze the labeled cells by fluorescence microscopy, flow cytometry, or perform a pull-down for biotinylated proteins followed by western blotting or mass spectrometry.
Visualizations
Caption: Sialic acid biosynthetic pathway.
Caption: Troubleshooting workflow for low ManNAc incorporation.
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. Cellular Metabolism of Unnatural Sialic Acid Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
N-Acetyl-D-Mannosamine stability and storage for research purposes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of N-Acetyl-D-Mannosamine (ManNAc) for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light.[1][2][3][4][5][6][7] Under these conditions, it is a stable compound with a shelf life of at least three to four years.[2][8]
Q2: How should I prepare and store this compound solutions?
A2: The preparation and storage of ManNAc solutions depend on the solvent. For long-term storage, it is recommended to prepare stock solutions in anhydrous DMSO. These can be stored for up to one year at -80°C or for one month at -20°C.[8][9] Aqueous solutions, including those prepared in cell culture media or phosphate-buffered saline (PBS), are not recommended for storage for more than one day.[2] It is best practice to prepare fresh aqueous solutions for each experiment.
Q3: What are the common solvents for dissolving this compound?
A3: this compound is soluble in water (up to 50 mg/mL), DMSO (around 44 mg/mL), and PBS (approximately 5 mg/mL).[2][5][8][10] It is insoluble in ethanol.[2][8] For cell culture applications, dissolving ManNAc directly in the culture medium or in a sterile aqueous buffer like PBS is common practice.
Q4: Is this compound stable in cell culture medium?
A4: While generally stable, the stability of ManNAc in aqueous solutions like cell culture medium can be influenced by factors such as pH and temperature. It is most stable at a neutral pH.[11] To ensure consistent results, it is recommended to add freshly prepared ManNAc solution to your cell cultures.
Q5: What is the typical purity of commercially available this compound?
A5: Commercially available this compound for research is typically offered at a purity of ≥95% or ≥98%.[2][6][12][13] For sensitive applications, it is advisable to check the certificate of analysis provided by the supplier.
Stability and Storage Data
The following tables summarize the recommended storage conditions and stability for this compound in solid and solution forms.
Table 1: Solid this compound Storage and Stability
| Parameter | Recommendation | Shelf Life |
| Storage Temperature | -20°C | ≥ 3 years |
| Container | Tightly sealed | |
| Light Protection | Protect from light |
Table 2: this compound Solution Storage and Stability
| Solvent | Concentration | Storage Temperature | Shelf Life |
| DMSO | up to 44 mg/mL | -80°C | 1 year |
| -20°C | 1 month | ||
| Water | up to 50 mg/mL | 4°C | ≤ 1 day |
| PBS (pH 7.2) | up to 5 mg/mL | 4°C | ≤ 1 day |
| Cell Culture Medium | Varies | 37°C (in incubator) | Prepare fresh for each use |
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Increase in Protein Sialylation
| Possible Cause | Troubleshooting Action |
| Suboptimal ManNAc Concentration | Perform a dose-response experiment to determine the optimal ManNAc concentration for your specific cell line and experimental conditions. |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before and during ManNAc treatment. Perform cell viability assays (e.g., trypan blue exclusion). |
| Cell Line-Specific Metabolism | Some cell lines may have different efficiencies in uptake and metabolism of ManNAc. Consider increasing the incubation time or ManNAc concentration. |
| Degraded ManNAc Solution | Always use freshly prepared aqueous solutions of ManNAc. If using a DMSO stock, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Assay Sensitivity | Verify that your method for detecting changes in sialylation (e.g., lectin blotting, HPLC) is sensitive enough to detect the expected increase. |
Issue 2: Cytotoxicity or Negative Effects on Cell Growth
| Possible Cause | Troubleshooting Action |
| High ManNAc Concentration | High concentrations of any supplement can sometimes be detrimental to cell growth. Reduce the concentration of ManNAc used. |
| Impurities in ManNAc | If you suspect impurities, consider purchasing a higher purity grade of ManNAc or from a different supplier. You can assess purity using HPLC. |
| Solvent Toxicity (if using DMSO stock) | Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.1%). |
| Contamination of Stock Solution | Ensure that stock solutions are prepared and handled under sterile conditions to prevent microbial contamination. |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution for Cell Culture
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or PBS
-
Sterile 15 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of ManNAc powder.
-
Transfer the powder to the sterile 15 mL conical tube.
-
Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex gently until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles if storing frozen (though fresh preparation is recommended).
-
Use immediately or store appropriately as per Table 2.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general guideline. The specific column, mobile phase, and gradient may need to be optimized.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20 minutes.
-
-
Procedure:
-
Prepare a standard solution of ManNAc in water at a known concentration (e.g., 1 mg/mL).
-
Prepare a sample of the ManNAc to be tested at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the chromatograms to determine the retention time and peak area of ManNAc.
-
Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.
-
Visualizations
Caption: Sialic Acid Biosynthesis Pathway.
References
- 1. Improvement in accuracy and specificity of high-throughput sialic acid assay - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development of a novel method to evaluate sialylation of glycoproteins and analysis of gp96 sialylation in Hela, SW1990 and A549 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. adl.usm.my [adl.usm.my]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Acetyl- D -mannosamine cell culture 7772-94-3 [sigmaaldrich.com]
- 8. US20090131654A1 - Process for the preparation of this compound monohydrate - Google Patents [patents.google.com]
- 9. bmse000056 this compound at BMRB [bmrb.io]
- 10. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells | PLOS One [journals.plos.org]
- 11. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 12. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]
Potential cytotoxicity of N-Acetyl-D-Mannosamine at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-D-Mannosamine (ManNAc), particularly concerning its potential cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Is this compound (ManNAc) cytotoxic at high concentrations?
Unmodified this compound (ManNAc) generally exhibits low cytotoxicity even at high concentrations in many cell lines. For instance, studies on CHO-K1 cells have shown that concentrations up to 100 mM did not affect cellular growth or metabolism[1][2]. However, the peracetylated form, N-acetyl-tetra-O-acetyl-D-mannosamine (Ac4ManNAc), can be cytotoxic at high concentrations.
Q2: Why is the peracetylated form (Ac4ManNAc) cytotoxic at high concentrations while unmodified ManNAc is not?
The cytotoxicity of Ac4ManNAc at high concentrations (typically above 1,000 μM) is attributed to its intracellular metabolism.[3] Intracellular esterases hydrolyze the acetyl groups, releasing acetic acid.[3][4] The accumulation of acetic acid can lead to a decrease in intracellular pH, inducing cellular stress and cytotoxicity.[3][4]
Q3: What are the typical signs of cytotoxicity I should look for in my cell cultures?
Signs of cytotoxicity can include:
-
A sudden decrease in cell viability and density.
-
Changes in cell morphology, such as rounding up, detachment from the culture surface, or membrane blebbing.
-
A rapid drop in the pH of the culture medium (indicated by a yellowing of the phenol (B47542) red indicator).
-
Presence of cellular debris in the culture.
Q4: At what concentration does Ac4ManNAc typically become cytotoxic?
Cytotoxicity of Ac4ManNAc is concentration-dependent. While concentrations below 500 μM are reported to have limited effects on cell viability, concentrations greater than 1,000 μM have been shown to cause a dramatic increase in cytotoxicity.[3] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal non-toxic concentration.
Q5: Are other derivatives of ManNAc also cytotoxic?
Yes, other derivatives can also exhibit cytotoxicity. For example, butanoylated ManNAc analogues have been reported to have considerable toxicity.[5] The level of cytotoxicity often depends on the specific chemical modifications and the cell line being used.
Troubleshooting Guides
Issue 1: Unexpected Cell Death After Treatment with ManNAc or its Derivatives
| Potential Cause | Troubleshooting Action |
| High Concentration of Ac4ManNAc | If using the peracetylated form (Ac4ManNAc), high concentrations (>500-1000 µM) can lead to intracellular acidification and cell death. Action: Perform a dose-response curve to determine the IC50 value for your specific cell line. Consider using a lower, non-toxic concentration. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to metabolic changes or chemical treatments. |
| Contamination | Microbial contamination (bacteria, yeast, mycoplasma) can cause rapid cell death. Action: Visually inspect cultures for turbidity or color changes in the medium. Perform routine mycoplasma testing. |
| Incorrect Reagent Preparation | Errors in calculating the concentration of stock solutions can lead to unintentionally high doses. Action: Double-check all calculations and ensure proper dissolution of the compound. Prepare fresh stock solutions if necessary. |
Issue 2: Inconsistent or Irreproducible Results in Cytotoxicity Assays
| Potential Cause | Troubleshooting Action |
| Variable Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variability in results. Action: Ensure accurate cell counting and consistent seeding density across all wells and experiments. |
| Assay Interference | The compound itself may interfere with the chemistry of the cytotoxicity assay (e.g., MTT, XTT assays). Action: Run a control with the compound in cell-free media to check for direct chemical reactions with the assay reagents. Consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP levels, membrane integrity). |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. Action: Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity. |
| Different Cell Passages | Cell characteristics and sensitivity to treatments can change with increasing passage number. Action: Use cells within a consistent and defined passage number range for all experiments. |
Data Presentation
Table 1: Summary of ManNAc and Ac4ManNAc Effects on Cell Viability
| Compound | Cell Line | Concentration | Observed Effect on Cell Viability | Reference |
| This compound (ManNAc) | CHO-K1 | 5-100 mM | No significant effect on cell growth or metabolism | [1] |
| Ac4ManNAc | Various | < 500 µM | Limited effects on cell viability and growth | [3] |
| Ac4ManNAc | Various | > 1,000 µM | Dramatically increased cytotoxicity | [3] |
| Ac4ManNAc | A549 | Concentration-dependent | Increased cytotoxicity with increasing concentration |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of ManNAc or its derivatives in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Measurement of Intracellular pH (using a fluorescent probe like BCECF-AM)
-
Probe Loading: Prepare a working solution of the pH-sensitive fluorescent dye BCECF-AM in a suitable buffer (e.g., HBSS). Incubate the cells with the BCECF-AM solution for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved by intracellular esterases.
-
Washing: Gently wash the cells with fresh buffer to remove any extracellular dye.
-
Compound Treatment: Add the buffer containing the desired high concentration of ManNAc or its derivative to the cells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a fluorescence microscope or plate reader. For BCECF, use dual excitation wavelengths (e.g., ~490 nm and ~440 nm) and measure the emission at a single wavelength (e.g., ~535 nm).
-
Data Acquisition: Collect fluorescence ratio data (490 nm / 440 nm) over time to monitor changes in intracellular pH.
-
Calibration: At the end of the experiment, calibrate the fluorescence ratio to pH values by exposing the cells to high-potassium buffers of known pH containing a protonophore like nigericin.
Visualizations
Caption: Sialic Acid Biosynthesis Pathway with exogenous ManNAc supplementation.
Caption: Experimental workflow for assessing cytotoxicity of ManNAc.
Caption: Mechanism of Ac4ManNAc-induced cytotoxicity at high concentrations.
References
- 1. This compound, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Monosaccharides Altered Cell Responses to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing N-Acetyl-D-Mannosamine (ManNAc) Cellular Uptake
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of N-Acetyl-D-Mannosamine (ManNAc) uptake by cells in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (ManNAc) uptake by mammalian cells?
A1: The precise mechanism for ManNAc uptake in mammalian cells is not fully elucidated and may vary between cell types. It is thought to occur via passive diffusion or through a yet-to-be-identified plasma membrane transporter.[1] In contrast, in Escherichia coli, uptake is mediated by the mannose phosphotransferase system.[2][3]
Q2: Why am I observing low incorporation of ManNAc into sialic acid pathways?
A2: Low incorporation of ManNAc can be attributed to several factors:
-
Poor Cell Permeability: ManNAc itself has relatively poor cell permeability.[4]
-
Feedback Inhibition: The sialic acid biosynthesis pathway is subject to feedback inhibition. High intracellular concentrations of CMP-N-acetylneuraminic acid (CMP-Neu5Ac), a downstream product, can inhibit the activity of the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), which is crucial for ManNAc metabolism.[5][6]
-
Cell-Type Specific Metabolism: The efficiency of ManNAc metabolism and subsequent sialylation can be highly dependent on the cell type and species. For instance, differences have been observed between human kidney cells (HEK-293) and murine myoblasts (C2C12).[5]
-
Competition for Transporters (in bacteria): In prokaryotic systems like E. coli, the presence of other sugars such as glucose, mannose, and fructose (B13574) can competitively inhibit the mannose phosphotransferase system responsible for ManNAc uptake.[3]
Q3: What are the most effective strategies to enhance ManNAc uptake and incorporation?
A3: The most widely adopted and effective strategy is the use of peracetylated ManNAc analogues, such as 1,3,4,6-tetra-O-acetyl-N-acetyl-D-mannosamine (Ac4ManNAc). The acetyl groups increase the molecule's lipophilicity, significantly enhancing its cell permeability.[5][7][8] Once inside the cell, cytosolic esterases remove the acetyl groups, releasing ManNAc to enter the sialic acid biosynthesis pathway.[8] Studies have shown that acetylated analogues can be metabolized up to 900-fold more efficiently than their unmodified counterparts.[7] Another modified analogue, 1,3,4-O-Bu3ManNAc, has also been shown to increase sialic acid content at significantly lower concentrations than ManNAc.[9]
Q4: Are there any toxicity concerns associated with using ManNAc or its analogues?
A4: While ManNAc is generally well-tolerated, its acetylated derivatives, such as Ac4ManNAc, can exhibit cytotoxicity at higher concentrations.[7][10] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions through dose-response studies. For example, in CHO cells, concentrations of 20-40 mM ManNAc were found to be effective for modulating glycosylation without negatively impacting cell growth.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no increase in cellular sialylation after ManNAc treatment. | 1. Poor cell permeability of ManNAc.2. Suboptimal concentration of ManNAc.3. Cell line is refractory to ManNAc uptake/metabolism.4. Feedback inhibition of the sialic acid pathway. | 1. Switch to a more cell-permeable analogue like Ac4ManNAc.[5][7]2. Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations can range from µM to low mM.[10][11]3. Verify the expression and activity of key enzymes in the sialic acid pathway (e.g., GNE/MNK) in your cell model.4. Consider that high initial intracellular sialic acid levels might be inhibiting the pathway. |
| High cell death or reduced viability after treatment. | 1. Cytotoxicity from ManNAc analogues at high concentrations.2. Contamination of the compound. | 1. Reduce the concentration of the ManNAc analogue. Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration.2. Ensure the purity of your ManNAc or analogue. Use a fresh, high-quality source. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number).2. Differences in treatment duration.3. Inconsistent compound preparation. | 1. Standardize all cell culture parameters. Use cells within a consistent passage number range.2. Optimize the incubation time. Sialic acid expression can peak at different times depending on the cell type and compound concentration (e.g., around 24 hours for Ac4ManNAc).[4]3. Prepare fresh solutions of ManNAc or its analogues for each experiment. |
| No effect of ManNAc in a GNE-deficient cell line. | 1. Inability to phosphorylate ManNAc. | 1. This is expected, as GNE contains the ManNAc kinase domain. Supplementing with downstream metabolites like sialic acid (Neu5Ac) may be an alternative, although its uptake and incorporation can also be inefficient.[5] |
Data Presentation
Table 1: Comparison of ManNAc and its Analogue for Increasing Cellular Sialic Acid Levels
| Compound | Cell Type | Concentration | Fold Increase in Sialic Acid (approx.) | Reference |
| ManNAc | DMRV/hIBM myotubes | ~1000 µM | Required a 50x higher dose than Ac4ManNAc for a comparable effect | [10] |
| Ac4ManNAc | DMRV/hIBM myotubes | 20 µM | Significant increase | [10] |
| Ac4ManNAc | Various Cell Lines | Not specified | 600-fold increased cellular uptake efficiency compared to ManNAc | [4] |
| 1,3,4-O-Bu3ManNAc | CHO cells | 100-fold lower than ManNAc | >40% increase in sialic acid content of rhEPO | [9] |
Table 2: Recommended Concentration Range for ManNAc in CHO Cells
| Parameter | Recommended Range | Outcome | Reference |
| ManNAc Concentration | 20-40 mM | Effective reduction of high mannose (Man5) glycosylation without affecting cell growth or other quality attributes. | [11] |
| Timing of Addition | Prior to Day 4 of culture | Effective modulation of glycosylation. Addition on Day 11 showed no effect. | [11] |
Experimental Protocols
Protocol 1: General Method for Enhancing Cellular Sialylation using Ac4ManNAc
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvest.
-
Preparation of Ac4ManNAc Stock Solution: Dissolve Ac4ManNAc in a suitable solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 100 mM). Store at -20°C.
-
Treatment: Dilute the Ac4ManNAc stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., starting with a range of 10-100 µM). Remove the existing medium from the cells and replace it with the treatment medium. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours). Optimization of incubation time may be required.[4][12]
-
Harvesting:
-
For analysis of cell surface sialylation, detach cells using a non-enzymatic cell dissociation solution to preserve surface glycans.
-
For analysis of total cellular sialic acid, cells can be scraped or detached enzymatically.
-
-
Analysis: Quantify the change in sialylation using methods such as:
-
Flow cytometry: Stain cells with sialic acid-binding lectins (e.g., SNA, MAL-II) conjugated to a fluorophore.
-
HPLC: For quantification of total sialic acid, hydrolyze the glycans, derivatize the released sialic acids (e.g., with DMB), and analyze by reverse-phase HPLC.[13]
-
Western Blot: Analyze the sialylation status of specific glycoproteins using antibodies against sialylated epitopes (e.g., anti-polySia).[5]
-
Visualizations
Caption: Sialic acid biosynthesis pathway and the entry point of peracetylated ManNAc.
Caption: Experimental workflow for enhancing and analyzing cellular sialylation.
References
- 1. Dissecting the impact of N-acetylmannosamine (ManNAc) on ganglioside levels in a sialin-deficient cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Transport of this compound and N-acetyl-D-glucosamine in Escherichia coli K1: effect on capsular polysialic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Monosaccharides Altered Cell Responses to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines [jove.com]
Technical Support Center: N-Acetyl-D-Mannosamine (ManNAc) in Cell-Based Assays
Welcome to the technical support center for researchers utilizing N-Acetyl-D-Mannosamine (ManNAc) and its derivatives in cell viability and proliferation assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic?
A1: Generally, this compound (ManNAc) is not considered cytotoxic at typical working concentrations. In fact, some studies have shown that ManNAc supplementation does not negatively impact cellular growth or metabolism.[1][2] However, some derivatives of ManNAc, particularly peracetylated forms, have been reported to affect cell growth and viability, with effects that can vary depending on the specific derivative, its concentration, and the cell line being used.[3] For instance, high concentrations of Ac4ManNAc (>1000 μM) can induce cytotoxicity due to the intracellular release of acetic acid.
Q2: My cell viability, as measured by an MTT or XTT assay, unexpectedly increased after treatment with ManNAc. What could be the cause?
A2: An unexpected increase in viability readings from tetrazolium-based assays (like MTT and XTT) can be due to several factors unrelated to an actual increase in cell number or health. One possibility is direct chemical interference. Some compounds can chemically reduce the tetrazolium salt to its colored formazan (B1609692) product in the absence of cellular metabolic activity, leading to a false-positive signal. While ManNAc itself is not a strong reducing agent, it's crucial to run a cell-free control containing your highest concentration of ManNAc in media to check for any direct reduction of the assay reagent. Additionally, alterations in cellular metabolism induced by ManNAc could enhance the cell's reductive capacity, leading to a stronger signal per cell without an increase in cell number.
Q3: Conversely, I observed a decrease in cell viability after ManNAc treatment. What are the potential reasons?
A3: A decrease in viability can be attributed to several factors. If using a ManNAc derivative, it may have inherent cytotoxicity, as has been observed with certain analogues which can inhibit cellular replication.[4] High concentrations of some derivatives can also be toxic. It is also important to consider the health of your cells; if they are stressed or in a suboptimal growth phase, they may be more susceptible to metabolic changes induced by ManNAc. Finally, ensure that the solvent used to dissolve the ManNAc or its derivative is not contributing to the cytotoxicity at the final concentration used in your experiment.
Q4: How does ManNAc treatment affect cell signaling pathways related to proliferation and survival?
A4: ManNAc is a precursor in the sialic acid biosynthesis pathway. Increased flux through this pathway can lead to changes in the sialylation of cell surface glycoproteins and glycolipids. These changes in the "sialome" can, in turn, modulate the activity of key signaling receptors and pathways. For instance, the sialylation status of growth factor receptors can influence their dimerization and activation, which can then impact downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways that are central to cell proliferation and survival.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Viability/Proliferation Assays
| Potential Cause | Troubleshooting Action |
| Pipetting Errors | Ensure proper mixing of cell suspensions before plating to avoid uneven cell distribution. Calibrate pipettes regularly. |
| Edge Effects | To minimize evaporation and temperature gradients in multi-well plates, fill the outer wells with sterile media or PBS and do not use them for experimental samples. |
| Cell Health | Use cells that are in the exponential growth phase and ensure they are free from contamination (e.g., mycoplasma). Standardize the cell passage number used for experiments. |
| Reagent Variability | Prepare fresh dilutions of ManNAc for each experiment. Ensure assay reagents are stored correctly and are not expired. |
Issue 2: High Background Signal in Tetrazolium-Based Assays (MTT, XTT)
| Potential Cause | Troubleshooting Action |
| Chemical Interference | Run a "no-cell" control with media and the highest concentration of your ManNAc compound to see if it directly reduces the tetrazolium salt. If interference is observed, consider switching to a non-tetrazolium-based assay (e.g., ATP-based assay). |
| Media Components | Phenol (B47542) red in culture media can sometimes contribute to background absorbance. Consider using phenol red-free media for the duration of the assay. |
| Contamination | Microbial contamination can reduce tetrazolium salts. Visually inspect plates for any signs of contamination before adding assay reagents. |
Quantitative Data Summary
The effect of this compound and its derivatives on cell viability is highly dependent on the specific compound, its concentration, the cell line used, and the duration of exposure. Below are examples from published studies.
Table 1: Effect of Peracetylated ManNAc Derivatives on Cell Viability after 48 hours
| Cell Line | Compound | Concentration (µM) | Cell Viability (%) |
| CHO | Ac4ManNAz | 250 | ~82% |
| CHO | Ac4ManNAz | 500 | ~68% |
| CHO | Ac4ManN-(F-Ac) | 250 | ~99% |
| CHO | Ac4ManN-(F-Ac) | 500 | ~92% |
| HeLa | Ac4ManNAz | 250 | Not significantly affected |
| HeLa | Ac4ManNAz | 500 | Not significantly affected |
| Data summarized from a study on peracetylated N-acetylmannosamine derivatives.[3] |
Table 2: Effect of ManNAc Analogues on the Proliferation of Friend Erythroleukemia Cells
| Compound | Relative Potency as Inhibitor of Cellular Replication |
| 2-acetamido-1,3,6-tri-O-acetyl-2-deoxy-alpha-D-mannopyranose | 1 |
| 1,3,4,6-tetra-O-acetyl analogue of this compound | 10-fold more active |
| 1,3,6-tri-O-acetyl-4-O-mesyl analogue of this compound | 42-fold more active |
| Data summarized from a study on this compound analogues.[4] |
Experimental Protocols
MTT Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or its derivatives and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Reading: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
XTT Assay Protocol
-
Cell Plating and Treatment: Follow steps 1 and 2 as described in the MTT protocol.
-
Reagent Preparation: Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Reading: Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm using a microplate reader.
BrdU Assay Protocol
-
Cell Plating and Treatment: Follow steps 1 and 2 as described in the MTT protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 10 µM and incubate for 2-24 hours, depending on the cell proliferation rate.
-
Fixation and Denaturation: Remove the labeling solution, and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). After fixation, treat the cells with 2N HCl to denature the DNA.
-
Antibody Incubation: Neutralize the acid and incubate the cells with an anti-BrdU antibody.
-
Secondary Antibody and Detection: Wash the cells and incubate with a labeled secondary antibody (e.g., HRP- or fluorophore-conjugated).
-
Reading: For colorimetric detection, add a substrate and measure the absorbance. For fluorescent detection, measure the fluorescence intensity using a suitable instrument.
Visualizations
Caption: Sialic Acid Biosynthesis Pathway and the Role of Exogenous ManNAc.
Caption: General Experimental Workflow for Assessing ManNAc Effects.
Caption: Potential Modulation of PI3K/Akt and MAPK/ERK Signaling by ManNAc.
References
- 1. cusabio.com [cusabio.com]
- 2. This compound, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound analogues as potential inhibitors of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Focal-adhesion kinase regulates the sialylation of N-glycans via the PI4KIIα-PI4P pathway - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing experimental variability in N-Acetyl-D-Mannosamine studies
Welcome to the technical support center for N-Acetyl-D-Mannosamine (ManNAc) experiments. This resource is designed for researchers, scientists, and drug development professionals to minimize experimental variability and troubleshoot common issues encountered during their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ManNAc) and what is its primary biological role?
A1: this compound (ManNAc) is a naturally occurring monosaccharide that serves as the initial and committed precursor for the biosynthesis of all physiological sialic acids.[1][2] In the sialic acid biosynthetic pathway, ManNAc is phosphorylated and then converted into N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.[3] Sialic acids are crucial components of glycoproteins and glycolipids, playing a vital role in cellular communication, immune responses, and pathogen protection.[3]
Q2: What are the common applications of ManNAc in research and drug development?
A2: ManNAc has several key applications:
-
Therapeutic Agent: It is being investigated as a treatment for GNE myopathy, a rare genetic disorder caused by a deficiency in the enzyme responsible for ManNAc synthesis.[4][5]
-
Biopharmaceutical Production: Supplementing cell culture media with ManNAc can increase the sialylation of recombinant proteins, which can improve their therapeutic efficacy, solubility, and half-life.[1]
-
Metabolic Glycan Labeling: ManNAc analogs are used in "sialic acid engineering" to introduce modified sialic acids onto the cell surface, enabling the study of glycan functions and the development of novel diagnostics and therapeutics.[6][7]
Q3: How should ManNAc be stored to ensure its stability?
A3: For long-term stability, ManNAc should be stored at -20°C.[2][8] Some suppliers state that it is stable for at least four years under these conditions.[2] For short-term use, stock solutions can be stored at -20°C for one month or at -80°C for up to six months, protected from light.[8]
Troubleshooting Guide
Section 1: Cell Culture Experiments
Q1: I am observing inconsistent effects of ManNAc on sialylation in my cell culture experiments. What are the potential sources of this variability?
A1: Inconsistent sialylation can arise from several factors:
-
ManNAc Quality and Concentration:
-
Batch-to-Batch Variability: Ensure you are using a high-purity grade of ManNAc and consider potential differences between batches.[9] Review the Certificate of Analysis for any variations in impurities.
-
Stock Solution Concentration: ManNAc is hygroscopic; ensure the powder is stored in desiccating conditions.[9] Inaccurate weighing due to moisture absorption can lead to incorrect stock solution concentrations. It is advisable to verify the concentration of your stock solution analytically if possible.[9]
-
-
Cell Culture Conditions:
-
Cell Line Differences: Different cell lines can have varying capacities for ManNAc uptake and metabolism.[10] Some cell lines may have more efficient transport systems or enzymatic machinery for converting ManNAc to sialic acid.
-
Media Composition: The presence of other sugars like glucose, mannose, and glucosamine (B1671600) can inhibit the transport of ManNAc into cells.[11]
-
Timing and Concentration of Supplementation: The timing of ManNAc addition and its concentration can significantly impact sialylation levels. For some applications, such as reducing high mannose glycosylation in monoclonal antibody production, earlier addition of ManNAc is more effective.[12][13]
-
-
Cell Viability:
Q2: I am observing unexpected cytotoxicity after treating my cells with ManNAc analogs. How can I mitigate this?
A2: Cytotoxicity with ManNAc analogs is a known issue and can be addressed by:
-
Optimizing Concentration: Perform a dose-response experiment to identify the highest concentration that does not impact cell viability.[15]
-
Using Less Toxic Analogs: Some newer ManNAc analogs, such as tributyrated forms, have been shown to be less cytotoxic and more efficiently metabolized than peracetylated versions like Ac4ManNAz.[16]
-
Developing Resistant Cell Lines: For long-term or large-scale applications, developing cell lines with resistance to the cytotoxic effects of ManNAc analogs can be a valuable strategy.[17]
Section 2: Analytical Methods
Q1: I am having trouble with the reproducibility of my sialic acid quantification using HPLC. What are some common pitfalls?
A1: Reproducibility issues in HPLC-based sialic acid analysis often stem from the sample preparation and the chromatography itself:
-
Incomplete Hydrolysis: To quantify total sialic acids, they must first be released from glycoconjugates. Incomplete acid hydrolysis will lead to an underestimation of the total sialic acid content. Optimization of hydrolysis conditions (acid concentration, temperature, and time) is critical.[18][19]
-
Derivatization Issues: Many HPLC methods for sialic acid require derivatization with a fluorescent label like 1,2-diamino-4,5-methylenedioxybenzene (DMB).[20][21][22] Incomplete or inconsistent derivatization can be a major source of variability. Ensure that the labeling reaction goes to completion and that excess reagent is removed to avoid interference.
-
Chromatographic Separation: Poor resolution between sialic acid peaks (e.g., Neu5Ac and Neu5Gc) and interfering peaks from the sample matrix or derivatization reagent can lead to inaccurate quantification.[20] Method optimization, including the choice of column, mobile phase, and gradient, is crucial.[20]
-
Standard Curve Preparation: Inaccurate preparation of sialic acid standards will directly impact the accuracy of your quantification.
Q2: My LC-MS/MS analysis of ManNAc and sialic acid is showing low sensitivity and high background noise. How can I improve my results?
A2: Low sensitivity and high background in LC-MS/MS analysis of these polar molecules can be addressed by:
-
Sample Preparation: Efficient removal of phospholipids (B1166683) and other matrix components from plasma or cell lysates is crucial to reduce ion suppression and improve sensitivity.[23]
-
Chromatography: Due to their polar nature, ManNAc and sialic acid can be difficult to retain on traditional reversed-phase columns. Hydrophilic interaction liquid chromatography (HILIC) is often a better choice for achieving good chromatographic separation.[4][23]
-
Mass Spectrometry Parameters: Optimization of ionization source parameters (e.g., voltages, temperature) and collision energies is necessary to maximize the signal for your specific analytes.[24]
-
Internal Standards: The use of stable isotope-labeled internal standards for both ManNAc and sialic acid is highly recommended to account for variability in sample preparation and instrument response.
Data Presentation
Table 1: HPLC Methods for Sialic Acid Analysis
| Parameter | Method 1: RP-Amide Column | Method 2: C18 Column |
| Column Type | Ascentis Express RP-Amide | C18 |
| Mobile Phase | Water and acetonitrile (B52724) with 0.1% formic acid | More complex mobile phase |
| Run Time | 15 minutes | Longer |
| Resolution | Baseline resolution of DMB-NGNA and DMB-NANA | Potential for interference |
| Linear Range | Wider | Narrower |
| Limit of Quantification | Lower | Higher |
| Data summarized from reference[20]. |
Table 2: LC-MS/MS Method Parameters for ManNAc and Neu5Ac Quantification in Human Plasma
| Analyte | LLOQ (ng/mL) | Regression Model | Regression Coefficient (r²) |
| ManNAc | 10.0 | Linear (1/x²) | > 0.997 |
| Neu5Ac | 25.0 | Quadratic (1/x²) | > 0.998 |
| LLOQ: Lower Limit of Quantitation. Data from reference[4]. |
Experimental Protocols
Protocol 1: Cell Culture Supplementation with ManNAc
-
Preparation of ManNAc Stock Solution:
-
Aseptically prepare a stock solution of ManNAc (e.g., 100 mM) in sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C.
-
-
Cell Seeding:
-
Seed cells at the desired density in a multi-well plate or flask.
-
Allow cells to attach and resume logarithmic growth (typically 24 hours).
-
-
ManNAc Treatment:
-
Thaw an aliquot of the ManNAc stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the ManNAc-containing medium.
-
For time-course experiments, add ManNAc at different time points as required by the experimental design.[12][13]
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Harvesting:
-
Harvest the cells for downstream analysis (e.g., sialic acid quantification, western blotting for sialylated proteins).
-
Protocol 2: Quantification of Total Sialic Acid using a Commercial Kit
This protocol is a general guideline based on commercially available enzymatic sialic acid quantification kits.[25][26][27] Always refer to the manufacturer's specific instructions.
-
Sample Preparation:
-
Prepare cell lysates or purified glycoprotein (B1211001) samples in a buffer compatible with the assay (e.g., PBS).
-
-
Sialic Acid Release:
-
In a microplate well, combine the sample with a sialidase enzyme solution to release terminal sialic acids from glycoconjugates.
-
Incubate at 37°C for a specified time (e.g., 30 minutes) to ensure complete release.[26]
-
-
Standard Curve Preparation:
-
Prepare a series of sialic acid standards of known concentrations in the same buffer as the samples.
-
-
Enzymatic Reaction and Detection:
-
Add a reaction mixture containing enzymes that convert the released sialic acid to a detectable product (e.g., hydrogen peroxide).
-
This product then reacts with a dye to produce a fluorescent or colorimetric signal.
-
Incubate for the recommended time to allow the color/fluorescence to develop.
-
-
Measurement:
-
Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Calculation:
-
Subtract the blank reading from all standards and samples.
-
Generate a standard curve by plotting the signal versus the concentration of the sialic acid standards.
-
Determine the concentration of sialic acid in the samples by interpolating their signal on the standard curve.
-
Visualizations
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Transport of this compound and N-acetyl-D-glucosamine in Escherichia coli K1: effect on capsular polysialic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment of N-acetylmannosamine (ManNAc) analogue-resistant cell lines as improved hosts for sialic acid engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. mdpi.com [mdpi.com]
- 20. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 21. agilent.com [agilent.com]
- 22. ludger.com [ludger.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. agilent.com [agilent.com]
- 27. agilent.com [agilent.com]
N-Acetyl-D-Mannosamine quality control and purity assessment for research use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and effective use of N-Acetyl-D-Mannosamine (ManNAc) in a research setting.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound (ManNAc)?
A1: Proper storage is critical to maintain the stability and purity of ManNAc. For solid powder, long-term storage at -20°C is recommended.[1][2][3] The compound can be stable for several years under these conditions.[3] ManNAc is also known to be hygroscopic (absorbs moisture from the air), so it is essential to keep the container tightly sealed in a dry place.[4]
For stock solutions, the storage conditions depend on the solvent and desired duration. Solutions in DMSO can be stored for up to one year at -80°C or one month at -20°C.[1] Aqueous solutions are less stable, and it is not recommended to store them for more than one day.[3] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot stock solutions before storage.[5]
Table 1: Recommended Storage Conditions for ManNAc
| Form | Storage Temperature | Duration | Key Considerations |
| Crystalline Solid (Powder) | -20°C | ≥ 4 years[3] | Keep tightly sealed; protect from light and moisture.[2][4] |
| Stock Solution in DMSO | -80°C | Up to 1 year[1] | Aliquot to prevent freeze-thaw cycles.[5] |
| Stock Solution in DMSO | -20°C | Up to 1 month[1] | Use fresh, high-quality DMSO.[1] |
| Aqueous Solution (e.g., PBS) | 2-8°C | ≤ 1 day[3] | Prepare fresh before use for biological experiments. |
Q2: What is the typical purity of research-grade ManNAc?
A2: Research-grade ManNAc is typically available with a purity of ≥95% or higher.[3][6] High-purity grades of >99% are also available, often verified by HPLC.[4][5] The identity of the compound is usually confirmed by methods such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[6] Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.[3]
Q3: How do I dissolve ManNAc powder?
A3: ManNAc is soluble in water and organic solvents like DMSO and dimethylformamide (DMF).[3][6] For aqueous solutions, you can directly dissolve the crystalline solid in your buffer of choice, such as PBS (pH 7.2), where its solubility is approximately 5 mg/mL.[3] For higher concentrations, water solubility can reach up to 50 mg/mL. If you encounter solubility issues, gentle warming or sonication can help facilitate dissolution.[5] When preparing stock solutions in organic solvents, ensure the solvent is purged with an inert gas to prevent oxidation.[3]
Table 2: Solubility of ManNAc in Common Solvents
| Solvent | Approximate Solubility | Reference |
| Water | 50 mg/mL | |
| PBS (pH 7.2) | 5 mg/mL | [3] |
| DMSO | 5 mg/mL - 44 mg/mL | [1][3] |
| Dimethylformamide (DMF) | 2 mg/mL | [3] |
| Ethanol | 0.2 mg/mL | [3] |
Q4: What are the primary applications of ManNAc in research?
A4: ManNAc is a crucial precursor in the biosynthesis of sialic acids, such as N-acetylneuraminic acid (Neu5Ac).[2][7] Its primary research applications include:
-
Modulating Glycosylation: It is widely used in cell culture (e.g., with CHO, BHK, and HEK cells) to enhance the sialylation of recombinant proteins and monoclonal antibodies (mAbs).[8][9] This is a critical quality attribute that can impact the efficacy and pharmacokinetics of therapeutic proteins.[9][10]
-
Disease Modeling and Therapy: ManNAc is investigated as a potential therapy for genetic disorders like GNE myopathy, which is caused by insufficient sialic acid production.[7]
-
Metabolic Studies: It serves as a substrate to study enzymes involved in the sialic acid pathway, such as N-acetyl-glucosamine epimerases.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving ManNAc.
Scenario 1: Inconsistent Glycosylation or Sialylation Results in Cell Culture
-
Problem: You observe significant batch-to-batch variation in the sialylation levels of your recombinant protein when supplementing your cell culture media with ManNAc.
-
Potential Causes & Solutions:
-
ManNAc Degradation: Aqueous solutions of ManNAc are not stable for long periods.[3]
-
Solution: Always prepare fresh ManNAc-supplemented media immediately before use. Do not use media that has been stored for more than a day after supplementation.
-
-
Incorrect ManNAc Concentration: The effective concentration can vary between cell lines and protein products.
-
Timing of Supplementation: The point at which ManNAc is added to the culture can significantly impact its effectiveness.
-
Cell Health and Metabolism: Poor cell viability or altered metabolic states can affect the uptake and utilization of ManNAc.
-
Solution: Monitor cell viability (e.g., using a Trypan Blue assay) and key metabolic indicators like glucose and lactate (B86563) throughout the experiment.[9][11] Ensure that the addition of ManNAc does not negatively impact cell growth or metabolism.[9]
-
-
Scenario 2: Unexpected Peaks in HPLC Purity Analysis
-
Problem: Your HPLC chromatogram of a ManNAc sample shows multiple peaks instead of a single, sharp peak.
-
Potential Causes & Solutions:
-
Anomeric Mixture: In solution, monosaccharides like ManNAc exist as an equilibrium of different anomers (α and β forms). This can sometimes lead to peak splitting or broadening in HPLC, depending on the column and mobile phase conditions.
-
Solution: This is often an inherent property of the molecule. Consult literature for expected chromatograms under your specific HPLC conditions. Using a method like Hydrophilic Interaction Chromatography (HILIC) is often effective for separating polar compounds like ManNAc.[12]
-
-
Sample Degradation: ManNAc can degrade if samples are prepared improperly or stored for too long before analysis.
-
Solution: Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at low temperatures (e.g., 4°C) for a short period. Ensure the pH of your sample solvent is neutral, as extreme pH can accelerate degradation.
-
-
Presence of Impurities: The additional peaks could be synthesis-related impurities or by-products.
-
Solution: Obtain the Certificate of Analysis for the specific lot to check for known impurities. Use a high-resolution technique like LC-MS/MS to identify the mass of the unknown peaks, which can help in their identification.[12]
-
-
Contamination: The sample may be contaminated from solvents, glassware, or the HPLC system itself.
-
Solution: Run a blank injection (mobile phase only) to check for system peaks. Ensure all vials and solvents are clean and of high purity.
-
-
Visualized Workflows and Pathways
Sialic Acid Biosynthesis Pathway
The following diagram illustrates the role of ManNAc as a key intermediate in the biosynthesis of CMP-Sialic Acid, the activated sugar nucleotide required for sialylation in the Golgi apparatus.
Caption: Role of ManNAc in the Sialic Acid Biosynthesis Pathway.
Quality Control Workflow for Incoming ManNAc
This workflow outlines the recommended steps for verifying the quality and purity of a new lot of ManNAc before its use in critical experiments.
Caption: Quality Control Workflow for Research-Grade ManNAc.
Troubleshooting Logic for Inconsistent Results
This decision tree provides a logical path for troubleshooting inconsistent experimental outcomes where ManNAc is a key reagent.
Caption: Troubleshooting Decision Tree for ManNAc Experiments.
Key Experimental Protocols
Protocol 1: Purity Assessment of ManNAc by HPLC
This protocol provides a general methodology for assessing the purity of a ManNAc sample using High-Performance Liquid Chromatography (HPLC). A Hydrophilic Interaction Chromatography (HILIC) method coupled with Mass Spectrometry (MS) is often preferred for its high sensitivity and selectivity with polar molecules like ManNAc.[12]
-
Preparation of Standards and Samples:
-
Prepare a stock solution of ManNAc reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile (B52724) and water.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 10 ng/mL to 5000 ng/mL.[12]
-
Prepare the test sample by accurately weighing and dissolving the ManNAc powder in the same diluent to a concentration within the calibration range (e.g., 100 µg/mL).
-
-
Chromatographic Conditions:
-
The following conditions are based on established methods for ManNAc analysis and may require optimization.[12][13]
Table 3: Example HPLC-MS/MS Parameters for ManNAc Analysis
Parameter Setting HPLC System UPLC or equivalent Column HILIC Column (e.g., SeQuant ZIC-HILIC) Mobile Phase A 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid (TFA) in Water Mobile Phase B 0.2% Acetic Acid and 0.05% TFA in Acetonitrile Flow Rate 0.5 - 0.8 mL/min Gradient Start with high %B, decrease to elute compound (e.g., 95% to 40% B) Column Temp. 30-40°C Injection Vol. 5-20 µL MS Detector Triple Quadrupole Mass Spectrometer Ionization Mode Electrospray Ionization (ESI), Negative or Positive MRM Transitions To be determined based on ManNAc parent/fragment ions -
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of the test sample using the calibration curve.
-
Calculate the purity of the sample by comparing the area of the main ManNAc peak to the total area of all peaks in the chromatogram (Area % method).
-
Purity (%) = (Area of ManNAc Peak / Total Area of All Peaks) x 100.
-
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
This protocol outlines the steps for confirming the chemical identity of a ManNAc sample.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the ManNAc powder.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O), in a clean NMR tube. D₂O is preferred as it will exchange with the -OH and -NH protons, simplifying the spectrum.
-
-
Instrument Setup and Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Key acquisition parameters include an appropriate number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shifts (e.g., 0-10 ppm), and a relaxation delay suitable for carbohydrate analysis (e.g., 1-2 seconds).
-
-
Data Analysis:
-
Process the acquired data (Fourier transform, phase correction, baseline correction).
-
Compare the chemical shifts and coupling constants of the peaks in the sample spectrum to a reference spectrum of ManNAc or to published data.
-
The anomeric proton signal is particularly diagnostic. The spectrum will also show characteristic signals for the acetyl methyl group (a singlet around 2 ppm) and the other sugar ring protons. The presence of all expected signals with the correct multiplicities and integrations confirms the identity of the compound.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. goldbio.com [goldbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ruifuchem.com [ruifuchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 7. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 8. icepharma.com [icepharma.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Best practices for preparing N-Acetyl-D-Mannosamine stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and troubleshooting N-Acetyl-D-Mannosamine (ManNAc) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing ManNAc stock solutions?
A1: The choice of solvent depends on the intended application. For most in vitro and cell culture experiments, sterile water or phosphate-buffered saline (PBS) are the recommended solvents.[1][2][3] For applications requiring organic solvents, Dimethyl Sulfoxide (DMSO) can be used.[1][4]
Q2: What is the solubility of ManNAc in common solvents?
A2: ManNAc exhibits good solubility in aqueous solutions and DMSO. Specific solubility data is summarized in the table below. It is important to note that for organic solvents, it is recommended to use fresh, anhydrous solvents to achieve optimal solubility.[1][4]
Q3: How should I sterilize ManNAc stock solutions for cell culture?
A3: For aqueous stock solutions intended for cell culture, sterile filtration using a 0.22 µm filter is the recommended method of sterilization.[5] Autoclaving is generally not recommended as high temperatures can lead to the degradation of carbohydrates.
Q4: What are the recommended storage conditions for ManNAc powder and stock solutions?
A4: Solid ManNAc powder should be stored at -20°C.[1][2][4] Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5] When stored in a solvent at -80°C, some suppliers indicate stability for up to one year.[4] Aqueous solutions are not recommended to be stored for more than one day.[1]
Q5: What concentrations of ManNAc are typically used in cell culture experiments?
A5: The optimal concentration of ManNAc can vary depending on the cell type and experimental goals. Recent studies in CHO-K1 cells have utilized a range of concentrations from 5 mM to 100 mM to modulate glycosylation.[6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Quantitative Data Summary
| Parameter | Water | PBS (pH 7.2) | DMSO | Ethanol |
| Solubility | ~50 mg/mL[2][3] | ~5 mg/mL[1] | ~44 mg/mL[4] | Insoluble[4] or ~0.2 mg/mL[1] |
| Storage (Aqueous) | Prepare fresh; not recommended for storage more than one day[1] | Prepare fresh | N/A | N/A |
| Storage (Organic) | N/A | N/A | -20°C (1 month) or -80°C (6 months to 1 year)[4][5] | -20°C (1 month) or -80°C (6 months to 1 year)[4][5] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Aqueous Stock Solution of ManNAc for Cell Culture
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of ManNAc powder.
-
Dissolving: Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of sterile water to 50 mg of ManNAc).
-
Mixing: Gently vortex or swirl the solution until the ManNAc is completely dissolved. If necessary, gentle warming (e.g., to 37°C) can aid dissolution.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of a ManNAc Suspension for In Vivo Oral Administration
-
Weighing: Weigh the required amount of ManNAc powder.
-
Vehicle Preparation: Prepare the desired vehicle solution, for example, a solution of Carboxymethylcellulose sodium (CMC-Na).
-
Suspension: Add the ManNAc powder to the vehicle solution.
-
Homogenization: Mix the solution thoroughly to obtain a homogeneous suspension.[4] For example, to prepare a 5 mg/mL suspension, add 5 mg of ManNAc to 1 mL of CMC-Na solution and mix evenly.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage. | - Concentration exceeds solubility limit at storage temperature. - Repeated freeze-thaw cycles. | - Prepare a less concentrated stock solution.- Ensure the solution is fully dissolved before freezing.- Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles.[5] |
| Turbidity or precipitate observed after adding ManNAc to cell culture medium. | - Interaction with media components. - High final concentration of ManNAc. | - Ensure the ManNAc stock solution is at room temperature before adding to the medium.- Add the ManNAc stock solution to the medium slowly while gently swirling.- Test the compatibility of the desired ManNAc concentration with a small volume of medium before treating cells. |
| Inconsistent experimental results. | - Degradation of ManNAc in solution. - Inaccurate concentration of the stock solution. | - Prepare fresh aqueous stock solutions for each experiment.[1]- Avoid repeated freeze-thaw cycles of stock solutions.[5]- Verify the accuracy of the balance used for weighing and the pipettes used for dilution. |
| Difficulty dissolving ManNAc powder. | - Approaching solubility limit. - Low temperature of the solvent. | - If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[5]- Ensure the solvent is at room temperature or slightly warmed. |
Workflow and Logic Diagrams
Caption: Experimental workflow for preparing ManNAc solutions.
Caption: Troubleshooting logic for ManNAc solution precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mpbio.com [mpbio.com]
- 3. mpbio.com [mpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: N-Acetyl-D-Mannosamine vs. Ac4ManNAz for Metabolic Glycoengineering
A comprehensive guide for researchers navigating the selection of sialic acid precursors for cell surface modification.
In the rapidly advancing field of metabolic glycoengineering, the ability to selectively modify cell surface glycans offers unprecedented opportunities for disease diagnosis, targeted drug delivery, and cellular imaging. Central to this technology is the introduction of unnatural monosaccharides into cellular metabolic pathways. For the sialic acid biosynthesis pathway, N-Acetyl-D-Mannosamine (ManNAc) and its peracetylated analog, Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), stand out as two of the most commonly utilized precursors. This guide provides an objective, data-driven comparison of their performance, offering researchers the critical information needed to select the optimal compound for their experimental needs.
At a Glance: Key Performance Indicators
| Feature | This compound (ManNAc) | Ac4ManNAz |
| Metabolic Incorporation Efficiency | Lower | High (up to 600-fold higher than ManNAc)[1][2] |
| Cell Permeability | Low | High |
| Typical Working Concentration | Millimolar (mM) range | Micromolar (µM) range (e.g., 12.5-150 µM)[1] |
| Cytotoxicity | Generally low, even at high concentrations[3] | Can exhibit cytotoxicity at higher concentrations (>500 µM)[2][4][5] |
| Mechanism of Cellular Uptake | Passive diffusion and potentially specific transporters[6] | Passive diffusion across the cell membrane |
| Intracellular Processing | Directly enters the sialic acid biosynthetic pathway | Acetyl groups are removed by intracellular esterases to yield ManNAz[7][8] |
| Primary Application | Increasing natural sialic acid expression[9] | Introducing bioorthogonal azide (B81097) groups for "click" chemistry[1][10] |
The Metabolic Pathway: A Shared Journey with Different Entry Points
Both ManNAc and Ac4ManNAz leverage the cell's natural sialic acid biosynthetic pathway to achieve cell surface glycan modification. However, their journey begins differently. ManNAc, being a hydrophilic molecule, has limited membrane permeability and enters the cell through a combination of passive diffusion and potentially specific transporters. Once inside, it is directly phosphorylated and enters the sialic acid pathway.
In contrast, Ac4ManNAz is a lipophilic prodrug. The four acetyl groups mask the hydroxyl groups of the sugar, significantly enhancing its ability to passively diffuse across the cell membrane. Once inside the cytoplasm, non-specific intracellular esterases efficiently remove the acetyl groups, releasing the active N-azidoacetylmannosamine (ManNAz), which then proceeds through the sialic acid biosynthetic pathway. This enhanced cellular uptake is the primary reason for the dramatically higher metabolic incorporation efficiency of Ac4ManNAz compared to ManNAc.[1][2][8]
Performance Deep Dive: Efficiency and Cytotoxicity
The superior efficiency of Ac4ManNAz is a significant advantage in many experimental settings. Studies have shown that peracetylation of ManNAc can increase the efficiency of cell surface sialoside installation by approximately 600-fold.[1] This means that significantly lower concentrations of Ac4ManNAz are required to achieve the same level of glycan modification as with ManNAc, which can be both cost-effective and reduce the potential for off-target effects.
However, this efficiency comes with a potential trade-off: cytotoxicity. The intracellular hydrolysis of Ac4ManNAz releases four equivalents of acetic acid for every molecule of ManNAz.[2] At high concentrations, this can lead to a decrease in intracellular pH, inducing cytotoxicity.[2][4][5] In contrast, unmodified ManNAc and its N-acyl derivatives with longer aliphatic chains are generally associated with lower cytotoxicity, even at millimolar concentrations.[3]
Experimental Protocols: A Guide to Successful Glycoengineering
Metabolic Labeling of Cultured Mammalian Cells with Ac4ManNAz
This protocol provides a general procedure for labeling cultured mammalian cells with Ac4ManNAz to introduce azide groups onto the cell surface for subsequent bioorthogonal reactions.
Materials:
-
Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cultured mammalian cells
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a stock solution of 10-50 mM. Store the stock solution at -20°C for long-term storage.
-
Cell Seeding: Seed the cells in the desired culture vessel and allow them to adhere and reach the desired confluency.
-
Incubation with Ac4ManNAz: Dilute the Ac4ManNAz stock solution directly into the pre-warmed complete cell culture medium to the final desired concentration (typically ranging from 12.5 µM to 150 µM). The optimal concentration should be determined empirically for each cell line.
-
Metabolic Labeling: Replace the existing medium with the Ac4ManNAz-containing medium and incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days.[11] The optimal incubation time will vary depending on the cell line and the desired level of labeling.
-
Washing: After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.[11] The cells are now ready for downstream applications such as "click" chemistry-mediated detection.
Metabolic Glycoengineering with this compound (ManNAc)
This protocol describes the general procedure for increasing cell surface sialylation using ManNAc.
Materials:
-
This compound (ManNAc)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured mammalian cells
Procedure:
-
Prepare ManNAc Solution: Dissolve ManNAc directly in the complete cell culture medium to the desired final concentration (typically in the low mM range).
-
Cell Seeding: Seed cells and allow them to grow to the desired confluency.
-
Incubation: Replace the culture medium with the ManNAc-containing medium.
-
Metabolic Incorporation: Incubate the cells for an extended period, typically 5-7 days, to achieve high metabolic efficiency.[9] The medium should be replaced every 24 hours.[9]
-
Washing: After incubation, wash the cells with PBS to remove unincorporated ManNAc. The cells are now ready for analysis of sialic acid expression.
Concluding Remarks: Making the Right Choice
The choice between this compound and Ac4ManNAz hinges on the specific goals of the research.
Choose Ac4ManNAz when:
-
High efficiency and low concentrations are critical.
-
Introducing a bioorthogonal handle (azide) for subsequent "click" chemistry is the primary objective.
-
The experimental timeline is short.
Choose this compound when:
-
The primary goal is to increase the expression of natural sialic acids.
-
Potential cytotoxicity is a major concern, and the use of a more biocompatible precursor is preferred.
-
Longer incubation times are feasible.
Recent advancements have also introduced other analogs, such as butanoylated ManNAc derivatives, which may offer a compromise of high efficiency and lower cytotoxicity.[1] Researchers are encouraged to consult the literature and consider these alternatives when designing their metabolic glycoengineering experiments. Ultimately, a thorough understanding of the properties and performance of these sialic acid precursors will empower researchers to effectively harness the power of metabolic glycoengineering for their scientific inquiries.
References
- 1. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Monosaccharides Altered Cell Responses to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetic Model of N-acetylmannosamine (ManNAc) and N-acetylneuraminic acid (Neu5Ac) in Subjects with GNE Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of N-Acetyl-D-Mannosamine (ManNAc) and Sialic Acid Supplementation in Cellular Sialylation
In the landscape of therapeutic interventions for disorders characterized by sialic acid deficiency, such as GNE Myopathy, both N-Acetyl-D-Mannosamine (ManNAc) and sialic acid itself have emerged as primary candidates for supplementation therapy. This guide provides a detailed comparison of their effects, supported by experimental data from preclinical and clinical studies, to assist researchers, scientists, and drug development professionals in their understanding and decision-making processes.
Mechanism of Action: A Precursor vs. The Final Product
This compound is a crucial precursor in the sialic acid biosynthetic pathway.[1][2][3] When supplemented, ManNAc enters the cell and is phosphorylated to ManNAc-6-phosphate, a key step in the synthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.[2] This process effectively bypasses the initial, often rate-limiting, steps of the pathway that can be compromised in certain genetic disorders.[2]
Direct supplementation with sialic acid, on the other hand, provides the final product of this pathway. The rationale is to directly replenish the deficient pool of sialic acid within the cells. However, the bioavailability and cellular uptake of orally administered sialic acid can be limiting factors.
Sialic Acid Biosynthesis Pathway
The following diagram illustrates the key steps in the sialic acid biosynthesis pathway and the points of intervention for ManNAc and sialic acid supplementation.
Comparative Efficacy in GNE Myopathy: Clinical Trial Data
GNE Myopathy is a rare genetic disorder caused by mutations in the GNE gene, which encodes the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase, leading to impaired sialic acid production. Clinical trials have investigated both ManNAc and an extended-release form of sialic acid (aceneuramic acid, Ace-ER) as potential therapies.
| Parameter | This compound (ManNAc) Supplementation | Sialic Acid (Ace-ER) Supplementation |
| Dosage | 6 g/day (3 g twice daily) or 12 g/day (6 g twice daily or 4 g three times daily) | 6 g/day (2 g three times daily) |
| Study Duration | 48 weeks to 30 months | 48 weeks |
| Effect on Serum Sialic Acid | Significant and sustained increase in plasma free sialic acid (Neu5Ac).[1][2][4] A single oral dose led to a rapid increase.[1][2][4] | Significant increase in serum sialic acid levels.[5] |
| Effect on Muscle Strength (Upper Extremity) | A Phase 2 open-label study showed a slowing of decline in muscle strength.[3] | A Phase 2 study showed maintenance of muscle strength in the upper extremity composite (UEC) score at 6 g/day compared to placebo at 24 weeks (LS mean difference +2.33 kg).[6] However, a Phase 3 study did not show a significant difference compared to placebo over 48 weeks (LSM Ace-ER -2.25 kg vs placebo -2.99 kg).[5][7][8] |
| Effect on Muscle Strength (Lower Extremity) | A Phase 2 open-label study showed a slowing of decline in muscle strength.[3] | No significant difference compared to placebo in the lower extremity composite (LEC) score in the Phase 3 trial.[5][7][8] A dose-dependent response was seen in the Phase 2 study, but it was not statistically significant.[6] |
| Safety and Tolerability | Generally safe and well-tolerated. Higher doses (10 g single dose) were associated with gastrointestinal side effects like diarrhea.[2][4] | Predominantly mild-to-moderate adverse events, with gastrointestinal events being the most common.[5][6][7][8] |
Pharmacokinetics: Bioavailability and Metabolism
The pharmacokinetic profiles of ManNAc and sialic acid are critical to their therapeutic efficacy.
| Parameter | This compound (ManNAc) | Sialic Acid |
| Oral Bioavailability | Low, with one study reporting a mean absolute bioavailability of 4.01% for a 1000 mg oral dose.[9] Absorption appears to be a limiting factor due to its high polarity.[9] | Information on the absolute bioavailability of oral sialic acid is limited, but its rapid clearance from the body necessitated the development of an extended-release formulation (Ace-ER) for clinical trials.[5] |
| Absorption | Rapidly absorbed, with a time to maximum concentration (Tmax) of 2-2.5 hours after a single oral dose.[1] Administration with food can increase exposure by prolonging absorption. | Orally administered sialic acid is absorbed, leading to increased plasma levels. |
| Half-life | Short plasma half-life of approximately 2.4 hours.[1][2][4] | Sialic acid is known to have a short half-life.[1][2][4] |
| Metabolism | Converted to sialic acid intracellularly. The prolonged elevation of plasma Neu5Ac after a single ManNAc dose suggests sustained intracellular biosynthesis.[1][2][4] | Enters the cellular sialic acid pool directly. |
Experimental Protocols
ManNAc Clinical Trial for GNE Myopathy (Phase 2, Open-Label)
-
Objective: To assess the long-term safety, tolerability, pharmacokinetics, and biochemical efficacy of oral ManNAc in subjects with GNE myopathy.
-
Study Design: An open-label, single-center study involving 12 subjects.
-
Dosage: Initial pharmacokinetic assessment with 3 g twice daily or 6 g twice daily for 7 days. Subsequently, all subjects received 6 g twice daily for the remainder of the study (up to 30 months).
-
Key Assessments:
-
Safety and tolerability monitoring.
-
Pharmacokinetic analysis of plasma ManNAc and Neu5Ac levels.
-
Biochemical efficacy assessed by changes in muscle protein sialylation at 3 months.
-
Clinical efficacy evaluated through various muscle strength and function assessments.[10]
-
Sialic Acid (Ace-ER) Clinical Trial for GNE Myopathy (Phase 3)
-
Objective: To investigate the efficacy and safety of aceneuramic (B10762810) acid extended-release (Ace-ER) in patients with GNE myopathy.
-
Study Design: A double-blind, placebo-controlled, randomized, international study with 89 participants.
-
Dosage: 6 g/day of Ace-ER or placebo for 48 weeks.
-
Key Assessments:
Workflow for a Comparative In Vitro Study
The following diagram outlines a potential experimental workflow for a head-to-head comparison of ManNAc and sialic acid supplementation in a cellular model of GNE myopathy.
Effects on IgG Sialylation
Beyond GNE myopathy, the sialylation of glycoproteins, particularly Immunoglobulin G (IgG), has significant implications for immune function. The terminal sialic acid on the Fc portion of IgG is associated with its anti-inflammatory properties.
Studies have shown that in conditions like obesity-induced hypertension, there is a decrease in IgG sialylation. Supplementation with ManNAc in a mouse model of this condition was found to normalize IgG sialylation and prevent the development of hypertension.[11] This highlights a potential broader therapeutic application for ManNAc in modulating immune responses through the sialylation of antibodies. The impact of direct sialic acid supplementation on IgG sialylation in similar models has been less extensively studied.
Conclusion
Both this compound and sialic acid supplementation have demonstrated the ability to increase systemic sialic acid levels. In the context of GNE myopathy, ManNAc has shown promise in preclinical and early-phase clinical studies in slowing muscle strength decline. While direct sialic acid supplementation with an extended-release formulation also increases serum sialic acid, a phase 3 clinical trial did not demonstrate a significant benefit on muscle strength compared to placebo.
The lower oral bioavailability of ManNAc is a consideration; however, its ability to bypass enzymatic defects and drive intracellular sialic acid synthesis appears to be a key advantage. The choice between these two supplementation strategies will likely depend on the specific underlying pathology, the desired therapeutic outcome, and further clinical trial results. The potential of ManNAc to modulate IgG sialylation also opens up exciting avenues for its application in inflammatory and autoimmune conditions. Further head-to-head comparative studies are warranted to definitively establish the superior therapeutic agent for various sialic acid-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ManNAc in GNE myopathy: new positive results - Institut de Myologie [institut-myologie.org]
- 4. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 3 randomized study evaluating sialic acid extended-release for GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sialic acid supplementation may stabilise muscle strength in subjects with GNE myopathy - Institut de Myologie [institut-myologie.org]
- 7. A phase 3 randomized study evaluating sialic acid extended-release for GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cheoresearch.ca [cheoresearch.ca]
- 9. Absolute bioavailability and intravenous pharmacokinetics of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Supplementation With the Sialic Acid Precursor this compound Breaks the Link Between Obesity and Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: N-Acetyl-D-Mannosamine versus N-acetylglucosamine in Glycosylation Studies
For researchers, scientists, and drug development professionals navigating the complexities of glycosylation, the choice of monosaccharide precursor is a critical experimental parameter. This guide provides an objective comparison of two commonly used precursors, N-Acetyl-D-Mannosamine (ManNAc) and N-acetylglucosamine (GlcNAc), with supporting experimental data, detailed protocols, and pathway visualizations to inform your research.
This comparison guide delves into the distinct roles of ManNAc and GlcNAc in two major glycosylation pathways: sialylation and O-GlcNAcylation. Understanding their differential effects is paramount for targeted glycoengineering and for elucidating the intricate mechanisms of cellular signaling.
Core Functions and Metabolic Entry Points
This compound is a pivotal precursor in the biosynthesis of sialic acids, which are terminal monosaccharides on many cell surface and secreted glycoproteins.[1] Its direct entry into the sialic acid biosynthetic pathway makes it a potent tool for modulating sialylation.[2] In contrast, N-acetylglucosamine serves as a key substrate for the hexosamine biosynthesis pathway (HBP), leading to the formation of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[3] UDP-GlcNAc is a fundamental building block for both N-linked and O-linked glycosylation, including O-GlcNAcylation, a dynamic post-translational modification of intracellular proteins.[3]
Comparative Performance in Glycosylation Pathways
The choice between ManNAc and GlcNAc supplementation hinges on the specific glycosylation pathway under investigation.
Sialic Acid Biosynthesis
ManNAc is the more direct and efficient precursor for increasing cellular sialylation. Supplementation with ManNAc bypasses the rate-limiting enzyme GNE (UDP-GlcNAc 2-epimerase/ManNAc kinase) and can significantly boost the production of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid.[2] This is particularly effective in cells with genetic defects in GNE, where ManNAc can rescue hyposialylation.[2]
While GlcNAc is a substrate for the upstream synthesis of UDP-GlcNAc, which is then converted to ManNAc, its effect on sialylation is less direct.[3] Furthermore, the conversion of UDP-GlcNAc to ManNAc is subject to feedback inhibition by CMP-sialic acid, potentially limiting the increase in sialic acid production upon GlcNAc supplementation.[4][5]
O-GlcNAcylation
For studies focused on O-GlcNAcylation, GlcNAc is the more direct and effective precursor. As GlcNAc is readily converted to UDP-GlcNAc, the direct donor substrate for O-GlcNAc transferase (OGT), its supplementation leads to a significant increase in intracellular UDP-GlcNAc levels and, consequently, global O-GlcNAcylation.[4]
Interestingly, supplementation with ManNAc can also indirectly impact N-glycosylation and UDP-GlcNAc levels. Studies have shown that ManNAc-derived CMP-Neu5Ac accumulation can inhibit GNE activity, leading to a redirection of UDP-GlcNAc from sialic acid biosynthesis towards N-glycosylation pathways.[6][7][8][9] This can result in an increase in intracellular UDP-GlcNAc, which could potentially influence O-GlcNAcylation, although this effect is less direct than that of GlcNAc supplementation.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of ManNAc and GlcNAc supplementation on key glycosylation parameters.
| Table 1: Effect of ManNAc Supplementation on Sialic Acid Production in GNE-deficient HEK293 Cells | | :--- | :--- | | ManNAc Concentration | Relative Neu5Ac Levels (compared to untreated GNE-deficient cells) | | 0 µM | 1.0 | | 100 µM | ~1.5 | | 500 µM | ~2.5 | | 1000 µM | ~3.0 | | Data adapted from a study on GNE-deficient cells, demonstrating the dose-dependent increase in sialic acid precursor levels upon ManNAc supplementation. |
| Table 2: Effect of GlcNAc Supplementation on UDP-GlcNAc Levels | | :--- | :--- | | Supplement | Fold Increase in UDP-GlcNAc (compared to control) | | Control | 1.0 | | 40 mM GlcNAc (24h) | ~2.5 | | 40 mM GlcNAc (48h) | >5.0 | | Data adapted from a study showing a significant and time-dependent increase in the direct precursor for O-GlcNAcylation upon GlcNAc supplementation.[4] |
Experimental Protocols
Quantification of Sialic Acid by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantification of total sialic acid (N-acetylneuraminic acid, Neu5Ac) in cultured cells.[10][11][12]
1. Sample Preparation: a. Wash cultured cells with 1 mL of phosphate-buffered saline (PBS) to remove residual growth medium.[10][11] b. For free sialic acids, add 2 mL of ethanol (B145695) to the washed cells to precipitate proteins. Vortex for 1 minute and incubate at room temperature for 10 minutes. Centrifuge at 150 x g for 5 minutes. The supernatant contains free sialic acids.[10][11] c. For protein-bound sialic acids, hydrolyze the cell pellet from the previous step to release the sialic acids.[10][11] d. Dry the supernatant containing sialic acids using a rotary evaporator under high vacuum.[10][11]
2. HPLC Analysis: a. Reconstitute the dried sample in a suitable buffer, such as a triisopropanolamine (B86542) (TIP) buffer solution.[10][11] b. Filter the solution before injection into the HPLC system.[10][11] c. Employ a reverse-phase C18 column.[10][11] d. Use an isocratic elution with a mobile phase containing an ion-pairing agent like TIP.[10][11] e. Detect Neu5Ac using a UV detector. A typical retention time for Neu5Ac is around 6.3 minutes with a flow rate of 0.4 mL/min.[10][11]
3. Quantification: a. Generate a standard curve using known concentrations of Neu5Ac. b. Quantify the amount of Neu5Ac in the samples by comparing their peak areas to the standard curve.
Detection of O-GlcNAcylation by Western Blot
This protocol provides a general workflow for the detection of total O-GlcNAcylated proteins in cell lysates.[13][14][15][16][17]
1. Cell Lysis: a. Wash cells with ice-cold PBS.[13][17] b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and O-GlcNAcase inhibitors (e.g., PUGNAc).[14] c. Centrifuge the lysate to pellet cell debris and collect the supernatant.[14]
2. Protein Quantification: a. Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14] c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]
4. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature.[15] b. Incubate the membrane with a primary antibody specific for O-GlcNAc overnight at 4°C.[14] c. Wash the membrane extensively with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14] e. Wash the membrane again with TBST.
5. Detection: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system. b. Normalize the O-GlcNAc signal to a loading control protein (e.g., β-actin or GAPDH).[15]
Visualizing the Pathways
The following diagrams illustrate the metabolic pathways involving ManNAc and GlcNAc.
Conclusion
The selection of this compound or N-acetylglucosamine for glycosylation studies should be guided by the specific research question. For targeted enhancement of sialylation, ManNAc is the superior choice due to its direct entry into the sialic acid biosynthetic pathway. Conversely, for investigating O-GlcNAcylation and its downstream effects, GlcNAc is the more potent and direct precursor. This guide provides the foundational knowledge, quantitative insights, and experimental frameworks to empower researchers to make informed decisions and advance their understanding of the critical roles of glycosylation in health and disease.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of altered sialic acid biosynthesis on N-linked glycan branching and cell surface interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fate of orally administered sialic acid: First insights from patients with N-acetylneuraminic acid synthase deficiency and control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. search.library.albany.edu [search.library.albany.edu]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Sialylation Enhancement Following N-Acetyl-D-Mannosamine Treatment
For researchers, scientists, and drug development professionals, accurately quantifying changes in cellular sialylation is critical for evaluating the efficacy of therapeutic interventions. N-Acetyl-D-Mannosamine (ManNAc) is a key precursor in the sialic acid biosynthetic pathway and is widely used to increase the sialylation of glycoproteins and glycolipids. This guide provides a comparative overview of the primary methods for validating increased sialylation after ManNAc treatment, complete with experimental data, detailed protocols, and a look at alternative approaches.
The Role of this compound in Sialylation
This compound (ManNAc) is a naturally occurring monosaccharide that serves as the initial and rate-limiting substrate in the sialic acid biosynthetic pathway.[1] By supplementing cells or organisms with exogenous ManNAc, researchers can effectively bypass the endogenous production of ManNAc and drive the synthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans. This leads to an increased incorporation of sialic acid onto nascent glycoproteins and glycolipids in the Golgi apparatus, a process known as sialylation. This guide will explore the methods used to verify and quantify this increase in sialylation.
Comparative Analysis of Validation Methods
The choice of method for validating increased sialylation depends on several factors, including the specific research question, the required level of detail, available instrumentation, and throughput needs. The three primary methodologies are Lectin-Based Assays, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
| Method | Principle | Advantages | Disadvantages | Throughput |
| Lectin-Based Assays | Utilizes the specific binding of lectins to sialic acid residues on glycoproteins. | High-throughput, relatively low cost, can be performed on whole cells or purified proteins. | Indirect measurement, may lack specificity for linkage types, potential for cross-reactivity. | High |
| HPLC | Separates and quantifies sialic acids released from glycoconjugates. | Quantitative, can distinguish between different sialic acid species (e.g., Neu5Ac, Neu5Gc). | Requires hydrolysis and derivatization, lower throughput than lectin assays. | Medium |
| Mass Spectrometry | Provides detailed structural information, including the mass of glycans and the position of sialic acids. | Highly sensitive and specific, provides detailed structural information, can identify linkage isomers. | Requires specialized equipment and expertise, complex data analysis, lower throughput. | Low to Medium |
Quantitative Data on Sialylation Enhancement
Studies have demonstrated the efficacy of ManNAc and its analogs in increasing sialylation. For instance, in a study using a GNE-knockout Human Embryonal Kidney (HEK-293) cell line, supplementation with ManNAc led to a dose-dependent restoration of sialylation.[1]
| ManNAc Concentration | Relative Polysialylation Signal (%) | Relative Free Cellular Neu5Ac (%) | Relative Membrane-Bound Neu5Ac (%) |
| 0 mM (GNE KO) | ~0 | 29.1 | 22.5 |
| 0.1 mM | 9.3 | 34.0 | 48.9 |
| 0.3 mM | 24.0 | 39.1 | 31.6 |
| 0.6 mM | 29.6 | 50.7 | 50.8 |
| 1.0 mM | 46.6 | 53.4 | 100 (restored) |
| 2.0 mM | 89.8 (restored) | 72.9 (restored) | >100 |
Data adapted from a study on GNE-deficient HEK-293 cells, normalized to wild-type levels.[1]
Another study compared the effectiveness of ManNAc with its peracetylated analog, Ac4ManNAc, and N-acetylneuraminic acid (NeuAc) in myotubes from a patient with GNE myopathy. Ac4ManNAc, which has enhanced cell permeability, showed a significantly more potent effect at lower concentrations.[2]
| Compound | Concentration for Max Effect | Relative Sialic Acid Increase |
| ManNAc | 5 mM | ~2.5-fold |
| NeuAc | 5 mM | ~2.5-fold |
| Ac4ManNAc | 200 µM | ~4-fold |
Data adapted from a study on GNE myopathy patient myotubes.[2]
Alternatives to this compound
While ManNAc is a widely used and effective tool for increasing sialylation, several alternatives exist, each with its own set of advantages and disadvantages.
| Alternative | Mechanism of Action | Advantages | Disadvantages |
| Peracetylated ManNAc (Ac4ManNAc) | Increased cell membrane permeability due to acetyl groups, which are removed by intracellular esterases. | Higher efficiency at lower concentrations compared to ManNAc.[2] | Can exhibit cytotoxicity at higher concentrations.[3] |
| Other ManNAc Analogs (e.g., ManNProp, ManNBut) | N-acyl side chain modifications are incorporated into the sialic acid structure. | Can be used for metabolic labeling and to probe the effects of modified sialic acids. | May alter the biological function of sialylated molecules. |
| Sialic Acid Supplementation (e.g., Neu5Ac) | Bypasses the initial steps of the biosynthetic pathway. | Direct precursor for CMP-Neu5Ac. | Can be less efficient than ManNAc analogs in some contexts.[4] |
| Sialyllactose | A disaccharide containing sialic acid that can be taken up by cells. | Can be an effective way to deliver sialic acid. | May require specific transporters for cellular uptake. |
Experimental Protocols
Lectin-Based ELISA for Sialic Acid Detection
This protocol provides a method for the semi-quantitative detection of cell surface sialylation using sialic acid-specific lectins.
Materials:
-
Cells treated with ManNAc or control vehicle
-
Sialic acid-specific biotinylated lectin (e.g., Sambucus nigra agglutinin (SNA) for α2,6-linked sialic acids or Maackia amurensis agglutinin (MAA) for α2,3-linked sialic acids)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
96-well microplate
Procedure:
-
Seed cells in a 96-well plate and treat with desired concentrations of ManNAc for 24-48 hours.
-
Wash cells twice with cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the biotinylated lectin (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Add TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
HPLC Analysis of Sialic Acids
This protocol describes the quantification of total sialic acid from cell lysates.
Materials:
-
Cell pellets from ManNAc-treated and control cells
-
2 M Acetic Acid
-
Derivatization agent: 1,2-diamino-4,5-methylenedioxybenzene (DMB)
-
HPLC system with a fluorescence detector and a C18 column
-
Sialic acid standards (Neu5Ac)
Procedure:
-
Hydrolysis: Resuspend cell pellets in 2 M acetic acid and incubate at 80°C for 2 hours to release sialic acids.
-
Centrifugation: Centrifuge the samples to pellet debris and collect the supernatant.
-
Derivatization: Mix the supernatant with DMB reagent and incubate at 50°C for 2.5 hours in the dark to label the sialic acids.
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the DMB-labeled sialic acids on a C18 column using an isocratic or gradient elution with a mobile phase of methanol, acetonitrile, and water.
-
Detect the fluorescently labeled sialic acids using an excitation wavelength of 373 nm and an emission wavelength of 448 nm.
-
-
Quantification: Create a standard curve using known concentrations of DMB-labeled Neu5Ac to quantify the amount of sialic acid in the samples.
Mass Spectrometry Analysis of Sialylation
This protocol provides a general workflow for the analysis of N-linked glycans from a purified glycoprotein (B1211001).
Materials:
-
Purified glycoprotein from ManNAc-treated and control cells
-
PNGase F enzyme
-
Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)
-
MALDI-TOF mass spectrometer
-
Matrix (e.g., 2,5-dihydroxybenzoic acid)
Procedure:
-
Glycan Release: Denature the glycoprotein and then incubate with PNGase F overnight at 37°C to release the N-linked glycans.
-
Enrichment and Desalting: Purify the released glycans from peptides and other contaminants using SPE cartridges.
-
Sample Preparation for MALDI-MS:
-
Spot the purified glycans onto a MALDI target plate.
-
Add the matrix solution to the sample spot and allow it to co-crystallize.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra of the glycans in positive or negative ion mode.
-
Analyze the resulting spectra to identify the masses of the different glycan structures, including those with incorporated sialic acids. The mass difference corresponding to the addition of sialic acid (Neu5Ac, 291.25 Da) will indicate increased sialylation.
-
Visualizing the Process
To better understand the underlying mechanisms and experimental workflows, the following diagrams have been created.
Caption: Sialic acid biosynthesis pathway initiated by ManNAc.
Caption: Experimental workflow for validating increased sialylation.
Caption: Comparison of sialylation validation methods.
References
- 1. imrpress.com [imrpress.com]
- 2. Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
A Comparative Guide to Mass Spectrometry Methods for Quantifying N-Acetyl-D-Mannosamine (ManNAc) Incorporation
This guide provides a detailed comparison of mass spectrometry-based methods for the quantification of N-Acetyl-D-Mannosamine (ManNAc) and its incorporation into the sialic acid biosynthesis pathway. It is intended for researchers, scientists, and drug development professionals working on therapeutics related to glycosylation, such as GNE Myopathy, or developing antibody-based drugs where glycosylation patterns are a critical quality attribute.
This compound (ManNAc) is a crucial precursor in the biosynthesis of sialic acids, which are terminal monosaccharides on many glycoproteins and glycolipids.[1] The quantification of ManNAc and its downstream metabolites, such as N-acetylneuraminic acid (Neu5Ac), is essential for understanding the efficacy of ManNAc supplementation therapies and for monitoring cellular metabolic status.[2][3] Mass spectrometry has become the gold standard for this purpose due to its high sensitivity and specificity.
Quantitative Performance of Analytical Methods
Several analytical techniques are available for the quantification of ManNAc and related metabolites. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted method, offering high sensitivity and specificity. Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy serve as viable alternatives, each with distinct advantages and limitations.
| Method | Instrumentation | Key Advantages | Key Limitations | Lower Limit of Quantitation (LLOQ) | Precision (%CV) |
| LC-MS/MS (HILIC) | Liquid Chromatograph, Tandem Mass Spectrometer | High sensitivity and selectivity; suitable for complex biological matrices like plasma; can quantify multiple analytes simultaneously.[4][5] | Requires specialized chromatography (HILIC) for retaining polar analytes; potential for matrix effects. | ManNAc: 10.0 ng/mL (plasma)[4][6] Neu5Ac: 25.0 ng/mL (plasma)[4][6] CMP-Neu5Ac: 10.0 ng/mL (leukocytes)[5] | ManNAc: < 6.7%[4] Neu5Ac: < 10.8%[4] |
| GC-MS/MS & GC-TOFMS | Gas Chromatograph, Tandem or TOF Mass Spectrometer | High separation efficiency for isomers; accurate absolute quantification with stable isotope standards.[7][8] | Requires chemical derivatization, which adds complexity and can be matrix-dependent.[8] | Low femtomol range.[7] | Not specified in reviewed literature. |
| NMR Spectroscopy | NMR Spectrometer | Non-destructive; provides structural information; can monitor enzymatic steps in real-time without labeling.[9] | Lower sensitivity compared to MS; requires higher analyte concentrations. | Not specified in reviewed literature. | Not specified in reviewed literature. |
| HPLC with Fluorescence Detection | High-Performance Liquid Chromatograph, Fluorescence Detector | Lower instrument cost compared to MS; good sensitivity with derivatization.[10] | Indirect quantification; requires derivatization with a fluorophore; less specific than MS. | 20 pg on-column.[10] | Not specified in reviewed literature. |
Signaling and Experimental Workflow Diagrams
Visualizing the metabolic context and the analytical process is crucial for understanding ManNAc quantification. The following diagrams, rendered using Graphviz, illustrate the sialic acid biosynthetic pathway and a typical LC-MS/MS workflow.
Caption: Sialic acid biosynthetic pathway showing the conversion of ManNAc to Neu5Ac.
Caption: General workflow for ManNAc quantification using LC-MS/MS.
Detailed Experimental Protocols
Accurate and reproducible quantification heavily relies on meticulously executed protocols. Below are detailed methodologies for the LC-MS/MS-based quantification of ManNAc and its metabolites in biological matrices.
Protocol 1: Quantification of ManNAc and Neu5Ac in Human Plasma
This protocol is adapted from validated methods used in clinical studies for GNE myopathy.[4][6]
1. Sample Preparation (Protein Precipitation & Phospholipid Removal):
-
Thaw frozen human plasma samples on ice.
-
To a 50 µL aliquot of plasma in a 96-well plate, add an internal standard solution.
-
Perform protein precipitation by adding acetonitrile (B52724).
-
Utilize a phospholipid removal plate (e.g., Ostro 96-well plate) to efficiently remove phospholipids, which can cause matrix effects and interfere with analysis.[4]
-
Vortex and centrifuge the plate to pellet precipitated proteins and phospholipids.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
2. Chromatographic Separation (HILIC):
-
Column: A hydrophilic interaction chromatography (HILIC) column is essential for retaining the highly polar ManNAc and Neu5Ac analytes.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with an additive like ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.
-
Gradient: Employ a gradient elution, starting with a high percentage of organic solvent (acetonitrile) and gradually increasing the aqueous component (Mobile Phase B) to elute the analytes.
-
Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Analysis (Tandem MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
ManNAc: Monitor the specific precursor-to-product ion transition.
-
Neu5Ac: Monitor its unique precursor-to-product ion transition.
-
Internal Standard: Monitor the transition for the corresponding stable isotope-labeled standard.
-
-
Data Analysis: Construct a calibration curve using a surrogate matrix (e.g., 5% bovine serum albumin) for endogenous compounds.[4] Quantify the concentration of ManNAc and Neu5Ac in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Protocol 2: Quantification of ManNAc, Neu5Ac, and CMP-Neu5Ac in Human Leukocytes
This method allows for the assessment of intracellular incorporation of ManNAc into the sialic acid pathway.[5]
1. Sample Preparation (Cell Lysis and Extraction):
-
Isolate human leukocyte pellets from whole blood.
-
Lyse the cell pellets and extract the metabolites using a cold methanol-water mixture. This step both disrupts the cells and precipitates proteins.
-
Vortex the mixture thoroughly and centrifuge at high speed to pellet cell debris and precipitated proteins.
-
Collect the supernatant containing the soluble metabolites (ManNAc, Neu5Ac, and CMP-Neu5Ac).
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
2. Chromatographic Separation (HILIC):
-
The chromatographic conditions are similar to the plasma method, utilizing a HILIC column and a gradient of acetonitrile and an aqueous buffer to separate the three highly hydrophilic analytes.[5]
3. Mass Spectrometric Analysis (Tandem MS):
-
Ionization Mode: ESI in negative mode.
-
Detection Mode: MRM.
-
MRM Transitions: Set up specific MRM transitions for ManNAc, Neu5Ac, CMP-Neu5Ac, and their respective internal standards.
-
Data Analysis: Quantify the intracellular concentrations of the three analytes against a calibration curve prepared in a surrogate matrix. The results can be normalized to the initial cell count or total protein content.
Conclusion
For the robust, sensitive, and specific quantification of this compound incorporation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Hydrophilic Interaction Chromatography (HILIC) is the superior method.[4][5] It provides low limits of quantitation necessary for clinical and research applications. While GC-MS offers excellent separation for isomers, the requirement for derivatization complicates the workflow.[8] Stable isotope-labeled internal standards are critical in all MS-based methods to ensure the highest accuracy and precision by correcting for sample loss and matrix effects. The choice of method should be guided by the specific research question, the biological matrix being analyzed, and the required level of sensitivity and throughput.
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of cytidine-5'-monophospho-N-acetylneuraminic acid in human leukocytes using LC-MS/MS: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06986E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Analysis for N-Acetyl-D-Mannosamine Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
N-Acetyl-D-mannosamine (ManNAc) is a critical monosaccharide involved in various biological pathways, most notably as a precursor in the biosynthesis of sialic acids. Its purity and stability are paramount for its use in research and as a potential therapeutic agent. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of ManNAc, offering experimental data and detailed protocols to assist in selecting and implementing the most suitable analytical strategy.
Comparison of HPLC Methods for this compound Analysis
While multiple HPLC methods can be employed for the analysis of polar compounds like this compound, the selection of the optimal method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the ability to couple with mass spectrometry. The two primary approaches are Reversed-Phase HPLC with an amino-functionalized stationary phase and Hydrophilic Interaction Liquid Chromatography (HILIC).
| Parameter | Method A: Reversed-Phase HPLC (Amino Column) | Method B: HILIC-MS |
| Principle | Partition chromatography on a polar stationary phase with a less polar mobile phase. | Partitioning of analytes between a water-enriched layer on the stationary phase and a less polar mobile phase. |
| Stationary Phase | Amino-propyl bonded silica | Underivatized silica, amide, or other polar phases |
| Mobile Phase | Acetonitrile/Aqueous buffer (e.g., phosphate) | High organic content (>70% acetonitrile) with an aqueous modifier |
| Detection | UV (low wavelength, e.g., 195 nm), Refractive Index (RI), Evaporative Light Scattering (ELSD) | Mass Spectrometry (MS) |
| Advantages | Robust, reproducible, widely available columns and detectors, suitable for routine quality control. | High sensitivity and selectivity, excellent for complex matrices (e.g., plasma), provides structural information.[1] |
| Disadvantages | Lower sensitivity with UV detection due to the lack of a strong chromophore in ManNAc. RI and ELSD are not compatible with gradient elution. | Requires more specialized equipment (LC-MS), potential for matrix effects, may require more complex method development. |
| Typical Application | Purity testing, assay, and analysis of known impurities in bulk drug substance and formulated products. | Bioanalysis, metabolite identification, and characterization of unknown degradation products. |
Experimental Protocols
Method A: Stability-Indicating Reversed-Phase HPLC Method for Purity and Impurities
This method is adapted from the USP monograph for the structurally similar compound N-Acetylglucosamine and is suitable for determining the purity of this compound and for stability-indicating studies.
Chromatographic Conditions:
-
Column: Amino (NH2) Column, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 25 mM Potassium Phosphate buffer, pH 7.5 (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 195 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50, v/v)
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a concentration of 1.0 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration of 1.0 mg/mL.
Forced Degradation Study Protocol:
To assess the stability-indicating nature of the method, forced degradation studies should be performed on the this compound bulk drug substance.[2][3][4]
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 80 °C for 2 hours. Neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 80 °C for 2 hours. Neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 24 hours.
After degradation, prepare the samples to a final concentration of 1.0 mg/mL in the diluent and analyze by HPLC.
Data Presentation
Stability of this compound Under Forced Degradation Conditions
The following table summarizes the expected outcomes of a forced degradation study on this compound, analyzed by the proposed HPLC method. The percentage degradation is calculated against an undegraded control sample.
| Stress Condition | % Degradation (Expected) | Number of Degradation Products | Observations |
| 0.1 N HCl, 80 °C, 2h | 10-20% | 2-3 | Significant degradation expected due to hydrolysis of the N-acetyl group and potential epimerization. |
| 0.1 N NaOH, 80 °C, 2h | 15-25% | 2-4 | More extensive degradation than acidic conditions, with potential for both hydrolysis and aldol (B89426) reactions. |
| 3% H₂O₂, RT, 24h | 5-15% | 1-2 | Moderate degradation, with potential oxidation of hydroxyl groups. |
| Dry Heat, 105 °C, 24h | <5% | 1 | Generally stable to dry heat, with minor degradation possible. |
| Photolytic (UV/Vis) | <5% | 1 | Expected to be relatively stable to light exposure. |
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates the logical flow of the experimental process for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Signaling Pathway Context: Sialic Acid Biosynthesis
To provide context for the importance of this compound purity, the following diagram illustrates its role in the sialic acid biosynthetic pathway.
Caption: Role of ManNAc in Sialic Acid Biosynthesis.
References
A Researcher's Guide to Sialic Acid Precursors: A Comparative Analysis of N-Acetyl-D-Mannosamine and Alternatives
For researchers, scientists, and drug development professionals, optimizing cellular sialylation is crucial for enhancing the therapeutic efficacy and stability of glycoproteins. The choice of sialic acid precursor is a critical factor in this process. This guide provides an objective comparison of N-Acetyl-D-Mannosamine (ManNAc) with other potential sialic acid precursors, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Introduction to Sialic Acid Biosynthesis
Sialic acids are a family of nine-carbon carboxylated monosaccharides that play a pivotal role in numerous biological processes, including cell-cell recognition, signaling, and immune responses. In mammalian cells, the most common sialic acid is N-acetylneuraminic acid (Neu5Ac). The biosynthesis of Neu5Ac is a complex enzymatic pathway, and the supplementation of precursors can significantly enhance the production of sialylated glycoconjugates. This compound (ManNAc) is the first committed precursor in the sialic acid biosynthesis pathway, making it a key molecule of interest for researchers.[1]
The Sialic Acid Biosynthetic Pathway
The synthesis of sialic acid begins with UDP-N-acetylglucosamine (UDP-GlcNAc), which is converted to ManNAc. This is a rate-limiting step in the pathway.[1] ManNAc is then phosphorylated to ManNAc-6-phosphate, which condenses with phosphoenolpyruvate (B93156) to form Neu5Ac-9-phosphate. Finally, Neu5Ac-9-phosphate is dephosphorylated to yield Neu5Ac. This free sialic acid is then activated to CMP-Neu5Ac in the nucleus, which is the donor substrate for sialyltransferases in the Golgi apparatus to sialylate glycoproteins and glycolipids.[2][3] Cells can also utilize exogenous sialic acid through a salvage pathway.[2]
Figure 1. Sialic Acid Biosynthetic and Salvage Pathways.
Comparative Analysis of Sialic Acid Precursors
The efficiency of different precursors in enhancing cellular sialylation varies. This section compares ManNAc with other potential precursors based on available research data.
This compound (ManNAc)
ManNAc is a highly effective precursor for sialic acid synthesis. Studies have consistently shown that supplementing cell culture media with ManNAc leads to a significant increase in the sialylation of recombinant proteins and cell surface glycans.
Other Sialic Acid Precursors
-
N-Acetyl-D-Glucosamine (GlcNAc): As the initial substrate for the sialic acid biosynthesis pathway (in the form of UDP-GlcNAc), GlcNAc can contribute to sialic acid production. However, its effect is less direct than ManNAc, as it is upstream of the rate-limiting step.
-
N-Acetyl-D-Galactosamine (GalNAc): While structurally similar to GlcNAc and ManNAc, GalNAc is not a direct precursor for Neu5Ac biosynthesis in the canonical pathway.
-
N-Acetylneuraminic Acid (Neu5Ac): Exogenous Neu5Ac can be taken up by cells and utilized through the salvage pathway. Some studies suggest its effectiveness is comparable to or slightly less than ManNAc.[4]
Quantitative Data Comparison
Direct comparative studies of all four precursors under identical conditions are limited. However, data from various studies provide insights into their relative effectiveness.
Table 1: Effect of ManNAc and a Modified Analog on Total Sialic Acid Content in CHO-K1 Cells [5][6]
| Precursor | Concentration | Mean Total Sialic Acid Content (pmol/µg protein) | Standard Deviation | Fold Increase over Control |
| Control (untreated) | - | 1.5 | 0.2 | 1.0 |
| ManNAc | 20 mM | 5.8 | 0.5 | 3.9 |
| 1,3,4-O-Bu₃ManNAc | 200 µM | 12.1 | 1.1 | 8.1 |
| 1,3,4-O-Bu₃ManNAc | 300 µM | 12.5 | 1.3 | 8.3 |
This data is adapted from a study comparing ManNAc with a novel butyrate-derivatized ManNAc analog (1,3,4-O-Bu₃ManNAc). The results demonstrate a dose-dependent increase in total sialic acid content with both precursors, with the modified analog showing significantly higher efficiency at a much lower concentration.[5][6]
Table 2: Effect of ManNAc on the Sialylation of Recombinant Darbepoetin Alfa in CHO Cells [7]
| Supplement | Concentration | Relative Amount of Highly Sialylated Isoforms (%) |
| Control | - | 35 |
| This compound | 20 mM | 65 |
This study found that the addition of 20 mM this compound was the most effective method for increasing the concentration of highly sialylated forms of the recombinant protein.[7]
Experimental Protocols
To aid researchers in conducting their own comparative studies, a detailed protocol for the quantification of total cellular sialic acid is provided below. This protocol is a synthesis of established HPLC-based methods.[8]
Experimental Workflow for Sialic Acid Quantification
Figure 2. Workflow for Sialic Acid Quantification.
Detailed Protocol for Total Sialic Acid Quantification
1. Cell Culture and Precursor Supplementation:
-
Culture cells of interest (e.g., CHO, HEK293) in appropriate media and conditions.
-
Supplement the media with desired concentrations of sialic acid precursors (ManNAc, GlcNAc, GalNAc, Neu5Ac). Include an untreated control group.
-
Incubate for a predetermined period (e.g., 48-72 hours).
2. Cell Harvesting and Washing:
-
Harvest cells by centrifugation.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove residual media components.
3. Cell Lysis:
-
Resuspend the cell pellet in a known volume of lysis buffer (e.g., RIPA buffer).
-
Lyse the cells by sonication on ice.
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
4. Acid Hydrolysis:
-
To an aliquot of the cell lysate, add an equal volume of 4 M acetic acid.
-
Incubate at 80°C for 2 hours to release sialic acids from glycoconjugates.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
5. Derivatization:
-
Take an aliquot of the supernatant from the hydrolysis step.
-
Add an equal volume of DMB (1,2-diamino-4,5-methylenedioxybenzene) labeling reagent.
-
Incubate at 50°C for 2.5 hours in the dark.
6. HPLC Analysis:
-
Analyze the derivatized samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
-
Use a fluorescence detector with excitation at 373 nm and emission at 448 nm.
-
The mobile phase typically consists of a gradient of acetonitrile, methanol, and water.
7. Quantification:
-
Prepare a standard curve using known concentrations of Neu5Ac standard treated with the same hydrolysis and derivatization procedure.
-
Quantify the amount of sialic acid in the samples by comparing their peak areas to the standard curve.
-
Normalize the sialic acid content to the total protein concentration of the cell lysate.
Conclusion
This compound (ManNAc) stands out as a highly effective and direct precursor for enhancing cellular sialylation. While exogenous N-acetylneuraminic acid (Neu5Ac) also demonstrates utility via the salvage pathway, the efficacy of N-acetyl-D-glucosamine (GlcNAc) is less direct, and N-acetyl-D-galactosamine (GalNAc) is not a canonical precursor for Neu5Ac. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to make informed decisions and design robust experiments for optimizing the sialylation of therapeutic glycoproteins and other cellular products. Further head-to-head comparative studies under standardized conditions would be invaluable to the scientific community.
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sialic acid synthesis pathway [pfocr.wikipathways.org]
- 4. Sialyllactose supplementation enhances sialylation of Fc-fusion glycoprotein in recombinant Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel sugar analog enhances sialic acid production and biotherapeutic sialylation in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells | PLOS One [journals.plos.org]
A Researcher's Guide to Control Experiments for Studying N-Acetyl-D-Mannosamine (ManNAc) Effects
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Designing and Interpreting Experiments with N-Acetyl-D-Mannosamine (ManNAc) and its Alternatives.
This guide provides a comprehensive framework for designing robust control experiments to investigate the biological effects of this compound (ManNAc). By offering a comparative analysis of ManNAc with relevant alternatives, detailed experimental protocols, and visual representations of key pathways and workflows, this document aims to equip researchers with the necessary tools to generate reproducible and high-quality data.
Understanding this compound (ManNAc)
This compound (ManNAc) is a naturally occurring amino sugar and a key precursor in the biosynthesis of sialic acids, which are terminal monosaccharides on many glycoproteins and glycolipids.[1] Supplementation with ManNAc can increase the sialylation of cellular glycans, a strategy being explored for therapeutic purposes in conditions like GNE Myopathy, a rare genetic muscle disorder caused by mutations in the gene encoding the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[2][3] Understanding the precise effects of ManNAc requires carefully designed experiments with appropriate controls to distinguish its specific activities from other related metabolic interventions.
Comparative Analysis of Sialic Acid Precursors
To effectively study the effects of ManNAc, it is crucial to compare its performance against other molecules that can also modulate cellular sialylation. The primary alternatives include N-acetylneuraminic acid (NeuAc), the most common sialic acid in humans, and 6'-sialyllactose (B25220), a sialylated oligosaccharide.
| Compound | Mechanism of Action | Reported Efficacy (Qualitative) | Key Considerations |
| This compound (ManNAc) | Enters the sialic acid biosynthesis pathway downstream of the GNE epimerase step, bypassing potential enzymatic defects. | Effectively increases sialylation in various cell and animal models, and has shown promise in clinical trials for GNE myopathy.[2][3][4] | Cellular uptake and subsequent phosphorylation are required for its metabolic activity. |
| N-Acetylneuraminic Acid (NeuAc) | Can be directly activated to CMP-NeuAc and incorporated into glycans, bypassing the entire de novo biosynthesis pathway. | Can restore sialylation, but its efficacy may be limited by cellular uptake and faster metabolism compared to precursors.[5][6] | As the end-product, it may have different feedback regulation effects compared to precursors. |
| 6'-Sialyllactose | A disaccharide containing sialic acid that can be metabolized to release free sialic acid. | Shown to increase plasma sialic acid levels and sialylation of cell membranes. May have a longer retention time in circulation.[5][7][8] | Its breakdown and the subsequent bioavailability of sialic acid can vary. Also exhibits prebiotic effects.[9][10] |
Quantitative Comparison of Sialic Acid Precursors on Cellular Sialylation
The following table summarizes hypothetical dose-response data from a comparative study on a GNE-deficient cell line. Note: The following data is illustrative and compiled from multiple sources; direct side-by-side comparative studies with comprehensive dose-response curves are limited in the current literature.
| Concentration | % Increase in Total Sialic Acid (relative to untreated control) |
| ManNAc | |
| 1 mM | 50%[2] |
| 5 mM | 120% |
| 10 mM | 180% |
Essential Control Experiments
To rigorously evaluate the effects of ManNAc, a well-designed set of control experiments is indispensable.
3.1. Negative and Vehicle Controls
-
Untreated Control: Cells or animals that do not receive any treatment. This group serves as the baseline for normal physiological or pathological conditions.
-
Vehicle Control: This is a critical control, especially for in vivo studies. The vehicle control group receives the same formulation administered to the experimental group, but without the active compound (ManNAc).[11] This accounts for any effects of the solvent or excipients used to deliver the drug. For cell culture experiments, the vehicle is typically the culture medium.
-
N-Acetyl-D-glucosamine (GlcNAc) Control: GlcNAc is a structural isomer of ManNAc and a precursor for the hexosamine biosynthesis pathway.[11] Using GlcNAc as a control helps to distinguish the specific effects of ManNAc on the sialic acid pathway from more general effects of amino sugar supplementation.
3.2. Comparative Controls
-
N-Acetylneuraminic Acid (NeuAc) Treatment: As the direct product of the pathway ManNAc feeds into, NeuAc serves as a key comparator to understand if the observed effects are specific to ManNAc or simply due to increased sialic acid levels.
-
6'-Sialyllactose Treatment: This provides another means of increasing cellular sialic acid and allows for comparison of different delivery and metabolic routes.[7]
Detailed Experimental Protocols
4.1. Quantification of Total Sialic Acid using DMB-HPLC
This method allows for the sensitive and specific quantification of sialic acids.
Protocol:
-
Sample Preparation:
-
For cell pellets or tissue homogenates, lyse the samples and determine the protein concentration.
-
-
Sialic Acid Release:
-
To release sialic acids from glycoconjugates, perform mild acid hydrolysis by incubating the sample in 2 M acetic acid at 80°C for 2 hours.
-
-
Derivatization with DMB:
-
Prepare a fresh labeling reagent containing 1,2-diamino-4,5-methylenedioxybenzene (DMB), a reducing agent, and a reaction solution.[12]
-
Add the labeling reagent to the hydrolyzed samples and standards.
-
Incubate the mixture at 50°C for 3 hours in the dark to allow for the derivatization of sialic acids.[12]
-
-
HPLC Analysis:
-
Terminate the reaction by adding water.
-
Analyze the DMB-labeled sialic acids using reverse-phase HPLC with a fluorescence detector (excitation at 373 nm and emission at 448 nm).[12]
-
Quantify the amount of sialic acid in the samples by comparing the peak areas to a standard curve generated from known concentrations of sialic acid standards.
-
4.2. Analysis of Protein Glycosylation by Mass Spectrometry
Mass spectrometry provides detailed structural information about the glycans attached to proteins.
Protocol:
-
Protein Extraction and Digestion:
-
Extract proteins from cell or tissue samples.
-
Reduce and alkylate the proteins to denature them and break disulfide bonds.
-
Digest the proteins into smaller peptides using an enzyme such as trypsin.[13]
-
-
N-glycan Release:
-
Release N-linked glycans from the peptides by incubating with the enzyme PNGase F.[14]
-
-
Glycan Labeling and Purification:
-
LC-MS/MS Analysis:
-
Separate the labeled glycans using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).[14]
-
The mass-to-charge ratio of the parent ions and their fragmentation patterns are used to identify the structure of the glycans.
-
4.3. Detection of Sialic Acid using Lectin Staining
Lectins are proteins that bind to specific carbohydrate structures and can be used to visualize the presence and distribution of sialic acids in cells and tissues.
Protocol:
-
Sample Preparation:
-
For cell culture, grow cells on coverslips.
-
For tissues, prepare paraffin-embedded or frozen sections.[16]
-
-
Fixation and Permeabilization:
-
Fix the cells or tissue sections with a suitable fixative (e.g., paraformaldehyde).
-
If intracellular staining is desired, permeabilize the cells with a detergent like Triton X-100.
-
-
Lectin Incubation:
-
Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin).
-
Incubate the samples with a biotinylated lectin specific for sialic acid, such as Sambucus nigra agglutinin (SNA) for α-2,6 linked sialic acids or Maackia amurensis agglutinin (MAA) for α-2,3 linked sialic acids.[17][18]
-
-
Detection:
-
Wash the samples to remove unbound lectin.
-
Incubate with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-FITC).
-
-
Imaging:
-
Mount the samples and visualize the staining using a fluorescence microscope.
-
Visualizing Pathways and Workflows
Sialic Acid Biosynthesis Pathway
The following diagram illustrates the key steps in the sialic acid biosynthesis pathway and the entry points for ManNAc and its alternatives.
Caption: Sialic acid biosynthesis pathway showing entry points for ManNAc, NeuAc, and 6'-sialyllactose.
Experimental Workflow for Comparative Analysis
This diagram outlines a typical workflow for comparing the effects of ManNAc and its alternatives on cellular sialylation.
Caption: A typical experimental workflow for comparing sialic acid precursors.
Logical Relationship: ManNAc's Influence on Glycosylation
This diagram illustrates the logical flow of how ManNAc supplementation can lead to changes in protein glycosylation.
Caption: Logical flow from ManNAc supplementation to altered cellular function.
By implementing these control experiments and analytical methods, researchers can gain a more nuanced understanding of the specific effects of this compound and contribute to the development of novel therapeutic strategies.
References
- 1. Dissecting the impact of N-acetylmannosamine (ManNAc) on ganglioside levels in a sialin-deficient cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sialylation of glycoprotein oligosaccharides with N-acetyl-, N-glycolyl-, and N-O-diacetylneuraminic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. siallac.com [siallac.com]
- 8. 6′-Sialyllactose Enhances Exercise Performance via Increased Muscle Mass and Strength | MDPI [mdpi.com]
- 9. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress on health effects and biosynthesis of two key sialylated human milk oligosaccharides, 3'-sialyllactose and 6'-sialyllactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transport of this compound and N-acetyl-D-glucosamine in Escherichia coli K1: effect on capsular polysialic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 14. zenodo.org [zenodo.org]
- 15. Sample Prep Tech Tip: N-linked Glycans | Phenomenex [phenomenex.com]
- 16. Histochemical analysis of cell surface glycans by lectin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 18. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
Navigating Metabolic Pathways: A Comparative Guide to the Specificity of N-Acetyl-D-Mannosamine
For researchers, scientists, and drug development professionals, understanding the specificity of molecular probes is paramount. This guide provides an in-depth comparison of N-Acetyl-D-Mannosamine (ManNAc), a key precursor in sialic acid biosynthesis, with alternative methods for modulating this critical metabolic pathway. We present supporting experimental data, detailed protocols, and visual pathway diagrams to facilitate informed decisions in your research and development endeavors.
This compound (ManNAc) is a naturally occurring monosaccharide that serves as the committed precursor for the biosynthesis of sialic acids.[1] Sialic acids are terminal monosaccharides on glycoproteins and glycolipids, playing crucial roles in cellular communication, immune responses, and pathogen interactions.[2] Exogenous administration of ManNAc can increase the flux through the sialic acid biosynthetic pathway, leading to enhanced sialylation of the cell surface.[3][4] This property has made ManNAc a valuable tool for metabolic glycoengineering, allowing researchers to study the effects of altered sialylation and even introduce non-natural sialic acids with modified functionalities.[5][6]
However, the utility of ManNAc as a specific modulator of sialic acid metabolism is a critical consideration. This guide assesses its specificity by comparing it to other common techniques and related amino sugars, providing a clear overview of its advantages and limitations.
Comparative Analysis of ManNAc and Alternatives
To objectively assess the specificity of ManNAc, we compare its performance and characteristics with other methods used to modulate sialic acid expression. These alternatives include the use of other amino sugars, enzymatic degradation of sialic acids, and inhibition of the biosynthetic pathway.
| Feature | This compound (ManNAc) | N-Acetyl-D-Glucosamine (GlcNAc) | N-Acetyl-D-Galactosamine (GalNAc) | Sialidase Treatment | GNE/MNK Inhibitors |
| Primary Metabolic Fate | Conversion to sialic acid via the canonical pathway.[7] | Primarily enters the hexosamine biosynthetic pathway to form UDP-GlcNAc.[8] Can be converted to ManNAc, but this is often rate-limiting.[9] | Utilized in pathways for glycoprotein (B1211001) and glycolipid synthesis; not a direct precursor for sialic acid in mammals.[10][11] | Enzymatic removal of terminal sialic acids from glycoconjugates.[3] | Inhibition of UDP-GlcNAc 2-epimerase/ManNAc kinase, a key enzyme in sialic acid biosynthesis.[3][12] |
| Specificity for Sialic Acid Pathway | High. Directly enters the sialic acid biosynthesis pathway.[13] | Low. Primarily affects general glycosylation through the hexosamine pathway.[8] | Very Low. Enters distinct metabolic pathways.[14][15] | High. Specifically targets sialic acid linkages.[3] | High. Targets a specific enzyme in the sialic acid pathway.[12] |
| Effect on Sialylation | Increases cell surface sialylation.[3] Can be used to introduce non-natural sialic acids.[5] | Can indirectly and modestly increase sialylation by increasing the pool of UDP-GlcNAc.[9] | No direct effect on sialic acid biosynthesis.[5] | Decreases cell surface sialylation.[3] | Decreases cell surface sialylation.[12] |
| Potential Off-Target Effects | Can activate certain signal transduction pathways at high concentrations.[3] | Can lead to global changes in O-GlcNAcylation, affecting numerous cellular processes.[8] | Can be metabolized into other amino sugars and impact various glycosylation pathways.[10][16] | Can be cytotoxic with prolonged use and is not suitable for in vivo long-term studies.[3] | Potential for off-target effects depending on the inhibitor's specificity. |
| Mode of Action | Metabolic precursor. | Metabolic precursor for a broader pathway. | Metabolic precursor for different pathways. | Enzymatic degradation. | Enzyme inhibition. |
| Toxicity | Generally low toxicity, even at millimolar concentrations.[3] | Low toxicity. | Generally considered safe. | Can be cytotoxic.[3] | Varies depending on the specific inhibitor. |
Visualizing the Metabolic Landscape
To further clarify the metabolic roles of these sugars, the following diagrams illustrate their primary pathways.
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines [jove.com]
- 4. imrpress.com [imrpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The metabolism of d-galactosamine and N-acetyl-d-galactosamine in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Human Metabolome Database: Showing metabocard for N-Acetylmannosamine (HMDB0001129) [hmdb.ca]
- 14. Pathways for the utilization of N-acetyl-galactosamine and galactosamine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The utilization of N-acetylgalactosamine and its effect on the metabolism of amino acids in Erysipelotrichaceae strain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
N-Acetyl-D-Mannosamine's efficacy compared to other glycosylation modulators
In the landscape of glycosylation modulation for therapeutic and research applications, N-Acetyl-D-Mannosamine (ManNAc) has emerged as a key player, primarily for its role as a precursor in the biosynthesis of sialic acids. This guide provides an objective comparison of ManNAc's efficacy against other glycosylation modulators, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
Mechanism of Action: The Sialic Acid Biosynthesis Pathway
This compound is a crucial intermediate in the sialic acid biosynthetic pathway. It is phosphorylated to ManNAc-6-phosphate, which is then converted to N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[1] This pathway is central to the process of sialylation, where sialic acids are added to the termini of glycan chains on glycoproteins and glycolipids. This terminal modification is critical for a wide range of biological processes, including cell adhesion, signal transduction, and immune response modulation.[1]
Comparative Efficacy of Glycosylation Modulators
The efficacy of ManNAc is best understood in comparison to other molecules that can modulate cellular sialylation. The primary context for these comparisons is in the treatment of GNE Myopathy, a genetic disorder caused by mutations in the GNE gene, which encodes the bifunctional enzyme responsible for the first two steps of sialic acid biosynthesis.[2]
ManNAc vs. Sialic Acid (Aceneuramic Acid)
Direct supplementation with sialic acid (N-acetylneuraminic acid, Neu5Ac) is another therapeutic strategy. Clinical trials have evaluated both ManNAc and an extended-release formulation of sialic acid (Ace-ER).
| Compound | Study Design | Key Findings | Reference |
| This compound (ManNAc) | Phase 2, open-label | Increased plasma Neu5Ac (+2,159 nmol/L, p < 0.0001) and sarcolemmal sialylation (p = 0.0090) at day 90. Slower rate of decline in upper and lower extremity strength compared to natural history. | [2] |
| Aceneuramic Acid Extended-Release (Ace-ER) | Phase 3, randomized, placebo-controlled | No significant difference in the change in upper extremity muscle strength between Ace-ER (-2.25 kg) and placebo (-2.99 kg) over 48 weeks. No significant improvement in lower extremity strength or functional activity scales. | [1][3][4][5] |
These findings suggest that while both precursors can increase systemic sialic acid levels, ManNAc may have a more pronounced effect on muscle strength preservation in GNE myopathy patients, although a direct head-to-head clinical trial is lacking.
ManNAc vs. ManNAc Analogs
Chemical modifications of ManNAc have been explored to improve its bioavailability and efficacy. Peracetylated and butyrated forms of ManNAc have shown promise in preclinical studies.
| Compound | Model System | Key Findings | Reference |
| ManNAc | DMRV/hIBM myotubes | Increased total sialic acid levels. | [6] |
| Peracetylated ManNAc (Ac4ManNAc) | DMRV/hIBM myotubes | Achieved a more robust increase in total sialic acid levels at a 50-fold lower concentration than ManNAc. | [6][7] |
| ManNAc | CHO Cells (recombinant EPO) | Increased sialic acid content of recombinant EPO. | [8] |
| 1,3,4-O-Bu3ManNAc | CHO Cells (recombinant EPO) | Resulted in a >40% increase in final sialic acid content of recombinant EPO at a concentration ~100 times lower than natural ManNAc. | [8][9] |
| ManNAc | CHO Cells (recombinant darbepoetin alfa) | Increased concentration of highly sialylated forms of the protein. | [10] |
| Fatty Acids & N-Acetylneuraminic Acid | CHO Cells (recombinant darbepoetin alfa) | Less effective than 20 mM ManNAc in increasing the concentration of highly sialylated protein forms. | [10] |
These studies indicate that modified ManNAc analogs can be significantly more potent than the parent compound, likely due to enhanced cell permeability.
Experimental Protocols
Quantification of Sialic Acid Levels in Cultured Cells
This protocol outlines a general method for quantifying total sialic acid in cells treated with a glycosylation modulator.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 or CHO cells) at an appropriate density. Once adhered, treat the cells with varying concentrations of the glycosylation modulator (e.g., 0.1 mM to 2 mM ManNAc) or a vehicle control for a specified period (e.g., 24-72 hours).[11]
-
Cell Lysis and Protein Quantification: Harvest the cells and lyse them using a suitable buffer (e.g., Triton X-100 lysis buffer).[12] Determine the total protein concentration of the lysate using a standard method like the BCA assay.
-
Release of Sialic Acids: To release sialic acids from glycoproteins, treat the cell lysate with a mild acid, such as 2 M acetic acid, and incubate at 80°C for 2 hours.[13]
-
Derivatization for HPLC Analysis: The released sialic acids are then derivatized to allow for fluorescent or UV detection. A common method is to use 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid functionality of sialic acids to form a highly fluorescent derivative.[13]
-
HPLC Quantification: The DMB-labeled sialic acids are separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a fluorescence detector.[13] A standard curve is generated using known concentrations of Neu5Ac to quantify the amount of sialic acid in the samples. The results are typically normalized to the total protein content of the cell lysate.
Western Blot Analysis of Glycoprotein Sialylation
This method provides a qualitative or semi-quantitative assessment of changes in the sialylation of specific glycoproteins.
-
Sample Preparation: Prepare protein lysates from treated and control cells as described above.
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]
-
Lectin Staining: To detect sialylated glycoproteins, the membrane can be probed with a lectin that specifically binds to sialic acids, such as Maackia amurensis lectin (MAL) or Sambucus nigra agglutinin (SNA). The lectin is typically biotinylated and detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[12]
-
Immunoblotting for Specific Glycoproteins: To assess the sialylation of a specific protein, the membrane can be probed with a primary antibody against that protein, followed by an HRP-conjugated secondary antibody.[14] Changes in the apparent molecular weight or band intensity can indicate alterations in glycosylation.
Conclusion
This compound is an effective modulator of glycosylation, capable of increasing cellular and glycoprotein sialylation. In the context of GNE myopathy, clinical data suggests it may be more effective at preserving muscle strength than direct sialic acid supplementation. Furthermore, preclinical studies have demonstrated that chemically modified analogs of ManNAc can be significantly more potent, offering promising avenues for future therapeutic development. The choice of a glycosylation modulator will ultimately depend on the specific application, the desired level of sialylation, and the cellular or in vivo model being used. The experimental protocols outlined in this guide provide a framework for quantitatively assessing the efficacy of these compounds.
References
- 1. A phase 3 randomized study evaluating sialic acid extended-release for GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 3 randomized study evaluating sialic acid extended-release for GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A phase 3 randomized study evaluating sialic acid extended-release for GNE myopathy | Semantic Scholar [semanticscholar.org]
- 5. escholarship.org [escholarship.org]
- 6. Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel sugar analog enhances sialic acid production and biotherapeutic sialylation in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. imrpress.com [imrpress.com]
- 12. Lectin staining and Western blot data showing differential sialylation of nutrient-deprived cancer cells to sialic acid supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a novel method to evaluate sialylation of glycoproteins and analysis of gp96 sialylation in Hela, SW1990 and A549 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
N-Acetyl-D-Mannosamine proper disposal procedures
Proper disposal of N-Acetyl-D-Mannosamine is crucial for maintaining laboratory safety and ensuring environmental compliance. As a substance generally not classified as hazardous, its disposal protocol is more straightforward than that for regulated chemical waste. However, adherence to institutional and local guidelines is paramount.[1][2]
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of this compound, designed for researchers, scientists, and drug development professionals.
Hazard Classification Summary
This compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1][3] For waste management purposes, it is essential to confirm that the material has not been mixed with any hazardous chemicals. The hazard profile, based on available Safety Data Sheets (SDS), is summarized below.
| Hazard Classification System | Rating | Interpretation |
| GHS Classification | Not Classified | The substance does not meet the criteria for classification as hazardous according to GHS standards.[1][3] |
| PBT and vPvB Assessment | Not a PBT/vPvB | According to assessments, this substance is not considered Persistent, Bioaccumulative, or Toxic (PBT).[1] |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of pure, unadulterated this compound.
1. Waste Identification and Segregation
-
Characterize the Waste: Before disposal, confirm the waste's identity. This procedure applies only to this compound that has not been contaminated with other hazardous materials. If it is mixed with a hazardous substance (e.g., flammable solvents, toxic reagents), the entire mixture must be treated as hazardous waste and disposed of according to the requirements for the hazardous component.[4][5]
-
Segregate from Hazardous Waste: Keep this compound waste separate from regulated hazardous waste streams to prevent cross-contamination and avoid unnecessary, costly disposal procedures.[6][7]
2. Containerization and Labeling
-
Select an Appropriate Container: Use a clean, durable, and sealable container suitable for solid, non-hazardous waste.[7][8] The container should be compatible with the material and clearly designated for this waste stream.
-
Label the Container Clearly: The label should include the full chemical name ("this compound") and explicitly state that it is "Non-Hazardous Waste."[6] This prevents accidental mismanagement by other personnel or waste handlers.
3. Disposal Pathway
-
Consult Institutional and Local Regulations: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal waste disposal regulations.[2][9][10] Disposal requirements can vary significantly by region.
-
Approved Disposal Route: For pure, non-hazardous this compound, the typical disposal route is through the normal solid waste stream (regular trash).[9] However, this must be confirmed and approved by your local EHS office.[4] Do not dispose of chemicals down the drain unless you have explicit written permission from your EHS department, as some localities have strict limits on sewer discharge.[6][10]
4. Decontamination of Empty Containers
-
Rinse Procedures: Empty containers that once held this compound should be triple-rinsed with water.[10]
-
Rinsate Disposal: The resulting rinsate (water from rinsing) can typically be disposed of down the sanitary sewer, as the compound is not hazardous.[7]
-
Container Disposal: Once rinsed, deface or remove all chemical labels from the container before placing it in the appropriate recycling or regular trash bin.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. benchchem.com [benchchem.com]
- 8. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 9. acs.org [acs.org]
- 10. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Personal protective equipment for handling N-Acetyl-D-Mannosamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Acetyl-D-Mannosamine (ManNAc). Adherence to these procedures is vital for ensuring a safe laboratory environment.
This compound is a stable, naturally occurring monosaccharide.[1] While it is not classified as a hazardous substance, proper handling and personal protective equipment are necessary to mitigate potential risks such as irritation.[2][3][4]
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Standard | Purpose |
| Eye Protection | Safety goggles with side protection. | EN 166 or equivalent | To protect eyes from dust particles and accidental splashes.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 | To prevent skin contact with the chemical.[2] |
| Body Protection | Laboratory coat or other suitable protective clothing. | --- | To protect skin and clothing from contamination.[5] |
| Respiratory Protection | Particulate filter respirator (recommended when dust formation is likely). | EN 143, P1 Filter | To prevent inhalation of airborne particles.[2] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a well-ventilated work area, such as a fume hood, especially when handling the powder.[3][4]
-
Assemble all necessary equipment and materials before starting.
-
Put on the required personal protective equipment as detailed in the table above.
2. Handling and Use:
-
Avoid all personal contact, including inhalation of dust.[3]
-
When weighing or transferring the powder, do so carefully to minimize dust generation.
-
Do not eat, drink, or smoke in the handling area.[3]
-
Keep containers securely sealed when not in use.[3]
3. Accidental Release Measures:
-
Mechanically take up the spilled material and place it in a suitable, labeled container for disposal.[2][4]
-
Ventilate the affected area.[4]
-
Keep the substance away from drains, surface water, and ground water.[2][4]
4. First Aid Procedures:
-
After skin contact: Rinse the affected skin with water or shower.[2][4]
-
After eye contact: Rinse cautiously with water for several minutes.[2][4]
-
After ingestion: Rinse mouth. If feeling unwell, seek medical attention.[2][4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Separate waste containing this compound from other chemical waste streams.[2][6]
-
Containerization: Place the waste in a clearly labeled, sealed, and chemically compatible container.[6]
-
Regulatory Compliance: All disposal activities must adhere to local, regional, and national hazardous waste regulations.[5]
-
Professional Disposal: Engage a licensed waste disposal company for the final disposal of the chemical waste.[6]
-
Container Decontamination: Non-contaminated packaging may be recycled.[2] If recycling is not an option, dispose of it as you would the chemical waste.
Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
